molecular formula C8H6BrClO2 B1374603 4-Bromo-5-chloro-2-methylbenzoic acid CAS No. 1349716-38-6

4-Bromo-5-chloro-2-methylbenzoic acid

Cat. No.: B1374603
CAS No.: 1349716-38-6
M. Wt: 249.49 g/mol
InChI Key: XNDXBQQSBUUNEU-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDXBQQSBUUNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349716-38-6
Record name 4-Bromo-5-chloro-2-methylbenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-Bromo-5-chloro-2-methylbenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Bromo-5-chloro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a highly functionalized and versatile intermediate in synthetic organic chemistry. Its unique substitution pattern—featuring bromo, chloro, methyl, and carboxylic acid moieties—provides multiple reactive sites for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a representative synthetic pathway with detailed experimental protocol, discusses its potential applications in pharmaceutical and materials science, and covers essential safety and handling procedures. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a key building block in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. These properties dictate its handling, reactivity, and analytical profile.

Nomenclature and Chemical Identifiers

Correctly identifying a compound through its various standardized names and numbers is critical for accurate sourcing, literature review, and regulatory compliance.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1349716-38-6[1][2]
Molecular Formula C₈H₆BrClO₂[1][2]
Molecular Weight 249.49 g/mol [1][2]
InChIKey XNDXBQQSBUUNEU-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC(=C(C=C1C(=O)O)Cl)Br[1][2]
Chemical Structure

The spatial arrangement of atoms and functional groups in this compound is key to its reactivity. The ortho-methyl group and the adjacent chloro and bromo substituents create a specific electronic and steric environment around the benzoic acid core.

Caption: 2D structure of this compound.
Physicochemical Properties

The following table summarizes key computed physicochemical properties, which are essential for predicting solubility, membrane permeability, and other behaviors in a research setting.

PropertyValueSource
Molecular Weight 249.49 g/mol PubChem[1]
XLogP3 3.5PubChem
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 247.92397 DaPubChem[1]
Appearance Expected to be a solid powderGeneral observation for similar compounds

Synthesis and Reactivity

The synthesis of polysubstituted aromatic compounds requires a strategic approach that considers the directing effects of existing substituents.

Synthetic Strategy Rationale

A plausible synthetic route to this compound involves the electrophilic bromination of a suitable precursor, 5-chloro-2-methylbenzoic acid. The rationale is as follows:

  • Starting Material Selection : 5-chloro-2-methylbenzoic acid is a logical precursor. The substituents present (methyl, chloro, and carboxylic acid) will direct the incoming electrophile (Br⁺).

  • Directing Effects : Both the methyl (-CH₃) and chloro (-Cl) groups are ortho, para-directors. The carboxylic acid (-COOH) group is a meta-director and is deactivating. The powerful activating and directing effect of the methyl group at position 2, combined with the ortho, para-directing chloro group at position 5, strongly favors substitution at the C4 position, which is para to the methyl group and ortho to the chloro group. This convergence of directing effects leads to high regioselectivity for the desired product.

Representative Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.

G start Start: 5-chloro-2- methylbenzoic acid reaction Electrophilic Bromination (e.g., NBS, H₂SO₄) start->reaction workup Reaction Quench & Product Precipitation reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization (e.g., Ethanol/Water) filtration->purification analysis Product Characterization (NMR, MS, HPLC) purification->analysis final_product Final Product: 4-Bromo-5-chloro-2- methylbenzoic acid analysis->final_product

Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Electrophilic Bromination

This protocol is a representative, self-validating procedure based on established chemical principles for the synthesis of halogenated aromatic compounds.

Objective: To synthesize this compound via regioselective bromination.

Materials:

  • 5-chloro-2-methylbenzoic acid (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 5-chloro-2-methylbenzoic acid in concentrated sulfuric acid at 0-5°C in an ice bath. The sulfuric acid acts as both the solvent and the catalyst.

  • Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 30 minutes. The slow addition is crucial to control the reaction temperature and prevent side reactions. NBS is chosen as it is a safe and effective source of electrophilic bromine.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion, maximizing yield.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product, as organic benzoic acids have low solubility in acidic aqueous media.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual sulfuric acid and succinimide by-product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture. This step is critical for removing any unreacted starting material or isomeric impurities, ensuring high purity of the final product.

  • Drying and Characterization: Dry the purified white solid under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and assess its purity.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure is emblematic of a versatile building block. Its utility can be inferred from the widespread use of structurally similar compounds.

  • Pharmaceutical Synthesis : Halogenated benzoic acids are crucial intermediates in drug discovery. The bromo and chloro substituents provide handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. The carboxylic acid can be readily converted to esters, amides, or other functional groups. For instance, related compounds like 5-bromo-2-chlorobenzoic acid are key starting materials for SGLT2 inhibitors such as Dapagliflozin and Empagliflozin, used in the treatment of diabetes.[3][4]

  • Agrochemicals : The synthesis of novel herbicides and pesticides often involves halogenated aromatic cores.[5] The specific substitution pattern of this compound could be explored for developing new active ingredients with targeted biological activity.

  • Material Science : This molecule can serve as a monomer or a modifying agent in the synthesis of specialty polymers and resins.[5] The presence of heavy atoms (Br, Cl) can impart properties such as flame retardancy and increased refractive index to materials.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. Based on GHS classifications for this compound and its analogs, the following precautions should be taken.[1]

GHS Hazard Identification
Hazard ClassGHS StatementPictogram
Skin Corrosion/Irritation H315: Causes skin irritation[1]! (Exclamation Mark)
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1]! (Exclamation Mark)
Specific Target Organ Toxicity H335: May cause respiratory irritation[1]! (Exclamation Mark)
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. When handling the solid powder, use a dust mask or work in a fume hood to avoid inhalation.[6][7]

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood, to minimize exposure to dust and vapors.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6][8]

Storage and Stability
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

  • The compound is expected to be stable under recommended storage conditions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemspace. (n.d.). 4-bromo-2-chloro-5-methylbenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-5-fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-5-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylbenzoic acid (CAS 1349716-38-6)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Intermediate for Advanced Organic Synthesis and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for research and development professionals. The synthesis and handling of this chemical should only be conducted by qualified individuals in a well-equipped laboratory setting. All necessary safety precautions should be taken, and the relevant Safety Data Sheet (SDS) should be consulted prior to use.

Introduction

4-Bromo-5-chloro-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique arrangement of bromo, chloro, and methyl substituents on the benzoic acid framework offers multiple reactive sites for further chemical modification, making it an attractive starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established organic chemistry principles, and its potential applications, particularly in the realm of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1349716-38-6[1]
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
IUPAC Name This compound[1]
Appearance White to off-white solid (predicted)N/A
Melting Point Not available in public literatureN/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate.N/A
Purity Typically available in ≥95% purity from commercial suppliers.[2]

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed journals, a logical and efficient synthetic pathway can be proposed based on well-established transformations in organic chemistry. A plausible route would involve the selective halogenation and subsequent oxidation of a suitable starting material.

Proposed Synthetic Pathway

A likely precursor for the synthesis is 2-bromo-1-chloro-4-methylbenzene. The synthesis could proceed via a directed ortho-metalation (DoM) followed by carboxylation. This strategy offers high regioselectivity, which is crucial when dealing with multiple substituents on an aromatic ring.

Step-by-Step Experimental Protocol (Hypothetical)

  • Preparation of the Reaction Vessel: A three-necked, round-bottom flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Dissolution of Starting Material: 2-Bromo-1-chloro-4-methylbenzene (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).

  • Directed ortho-Metalation: The solution is cooled to -78 °C in a dry ice/acetone bath. A strong lithium amide base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 equivalents), is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. The bromine and chlorine atoms direct the lithiation to the ortho position.

  • Carboxylation: An excess of crushed dry ice (solid CO₂) is added portion-wise to the reaction mixture. Alternatively, dry carbon dioxide gas is bubbled through the solution. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Aqueous Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) until the aqueous phase is acidic (pH ≈ 2).

  • Extraction: The product is extracted from the aqueous phase with an organic solvent such as ethyl acetate (3 x volumes). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Figure 1: A proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the substituent effects.

  • ¹H NMR: Two singlets would be expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two aromatic protons. A singlet in the aliphatic region (δ 2.0-2.5 ppm) would correspond to the methyl group protons. A broad singlet at higher chemical shift (δ > 10 ppm) would be indicative of the carboxylic acid proton.

  • ¹³C NMR: Eight distinct signals would be expected. The carboxylic acid carbonyl carbon would appear at a low field (δ 165-175 ppm). The aromatic carbons would resonate in the range of δ 120-145 ppm, with the carbon atoms attached to the halogens showing characteristic shifts. The methyl carbon would appear at a high field (δ 15-25 ppm).

  • IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Br and C-Cl stretches in the fingerprint region.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Pharmaceutical Intermediate

Structurally similar compounds, such as 5-bromo-2-chlorobenzoic acid, are known to be key intermediates in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes.[3] This suggests that this compound could serve as a valuable building block for the development of novel therapeutics in a similar or different therapeutic area.

G Core This compound Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki Pd Catalyst, Base Ar-B(OR)₂ Buchwald_Hartwig Buchwald-Hartwig Amination (C-N bond formation) Core->Buchwald_Hartwig Pd Catalyst, Base HNR¹R² Esterification Esterification/Amidation Core->Esterification Acid/Base Catalysis ROH or HNR¹R² APIs Active Pharmaceutical Ingredients (APIs) (e.g., Kinase Inhibitors, GPCR Modulators) Suzuki->APIs Buchwald_Hartwig->APIs Esterification->APIs

Figure 2: Potential synthetic transformations of this compound in drug discovery.

The bromine and chlorine atoms on the aromatic ring can be selectively functionalized using various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce diverse aryl, heteroaryl, or amino groups. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, providing another point for molecular elaboration. This multi-handle nature allows for the systematic exploration of the chemical space around this scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is classified as a hazardous substance.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound represents a promising and versatile building block for synthetic and medicinal chemists. While detailed experimental data for this specific compound is not widely available in the public domain, its structural features and the known applications of similar compounds strongly suggest its utility in the development of novel small molecules, particularly in the context of drug discovery. The proposed synthetic route provides a viable starting point for its preparation, and its multiple functionalization points offer a rich platform for the creation of diverse chemical libraries. As research in this area progresses, it is anticipated that the full potential of this intriguing molecule will be further elucidated.

References

  • PubChem. This compound. [Link]

  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(4), e244-e250.
  • Glindia. 5-Bromo-2-Chlorobenzoic Acid. [Link]

  • AOBChem USA. This compound. [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • PubChem. 4-Bromo-2-chlorobenzoic acid. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • LookChem. Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid. [Link]

Sources

"4-Bromo-5-chloro-2-methylbenzoic acid" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylbenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthetic considerations, and its emerging role as a valuable intermediate in the synthesis of complex therapeutic agents. The narrative emphasizes the causality behind its structural features and reactivity, offering field-proven insights into its application.

Molecular Identity and Structural Elucidation

This compound is a polysubstituted benzoic acid derivative. The precise arrangement of its functional groups—a carboxylic acid, a methyl group, a bromine atom, and a chlorine atom—on the benzene ring dictates its unique chemical properties and reactivity. This substitution pattern makes it a structurally distinct and synthetically versatile building block.

Chemical Identifiers

Correctly identifying a chemical compound is paramount for reproducibility in research and development. The following table summarizes the key identifiers for this compound.[1][2]

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1349716-38-6PubChem[1]
Molecular Formula C₈H₆BrClO₂PubChem[1]
Canonical SMILES CC1=CC(=C(C=C1C(=O)O)Cl)BrPubChem[1]
InChI InChI=1S/C8H6BrClO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)PubChem[1]
InChIKey XNDXBQQSBUUNEU-UHFFFAOYSA-NPubChem[1]
Molecular Structure Visualization

The spatial arrangement of atoms defines the molecule's reactivity and steric profile. The diagram below illustrates the connectivity of this compound.

molecular_structure cluster_ring C1 C C2 C C1->C2 COOH_group C(=O)OH C1->COOH_group 1 C3 C C2->C3 CH3_group CH₃ C2->CH3_group 2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 Br_atom Br C4->Br_atom 4 C6 C C5->C6 Cl_atom Cl C5->Cl_atom 5 C6->C1 H6 H C6->H6

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in various chemical environments, including solubility, reactivity, and potential bioavailability. The computed properties below provide a quantitative profile of the molecule.

PropertyValueSource
Molecular Weight 249.49 g/mol PubChem[1]
Monoisotopic Mass 247.92397 DaPubChem[1]
XLogP3 3.1PubChem (Computed)[3]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Topological Polar Surface Area 37.3 ŲPubChem (Computed)[1]

Proposed Synthetic Strategy

While specific, peer-reviewed synthesis protocols for this compound are not prominently detailed in public literature, a logical and efficient synthetic route can be devised based on established principles of aromatic substitution. The causality for this proposed workflow is rooted in the directing effects of the substituents on the aromatic ring.

A plausible approach would begin with a commercially available, appropriately substituted toluene derivative. The synthetic sequence would involve electrophilic aromatic substitution reactions (halogenation) and subsequent oxidation of the methyl group to a carboxylic acid. The order of these steps is critical to ensure the desired regiochemistry.

Retrosynthetic Analysis & Forward Synthesis Workflow

The following diagram illustrates a potential synthetic workflow. The strategy leverages the ortho-, para-directing effect of the methyl group and the meta-directing effect of the eventual carboxylic acid group to install the halogens at the correct positions.

synthesis_workflow start 2-Chlorotoluene step1 Bromination (e.g., Br₂, FeBr₃) intermediate1 4-Bromo-2-chlorotoluene step2 Oxidation (e.g., KMnO₄, heat) product 4-Bromo-2-chlorobenzoic acid (Isomer) start_alt 2-Methylbenzoic acid step1_alt Chlorination (e.g., Cl₂, AlCl₃) start_alt->step1_alt Step A intermediate1_alt 5-Chloro-2-methylbenzoic acid step1_alt->intermediate1_alt step2_alt Bromination (e.g., NBS, H₂SO₄) intermediate1_alt->step2_alt Step B final_product 4-Bromo-5-chloro- 2-methylbenzoic acid (Target Molecule) step2_alt->final_product application_workflow start_node 4-Bromo-5-chloro- 2-methylbenzoic acid reaction1 Selective C-Br Functionalization (e.g., Suzuki Coupling) start_node->reaction1 intermediate1 Aryl/Heteroaryl Substituted Intermediate reaction1->intermediate1 reaction2 Carboxylic Acid Activation & Amide Coupling intermediate1->reaction2 intermediate2 Complex Amide Intermediate reaction2->intermediate2 reaction3 Further C-Cl Modification (Optional) intermediate2->reaction3 final_drug Biologically Active Molecule (e.g., SGLT2 Inhibitor Precursor) reaction3->final_drug

Caption: Role as a versatile scaffold in multi-step drug synthesis.

Safety, Handling, and Hazard Profile

As with any laboratory chemical, proper handling and safety precautions are essential. Based on GHS classifications for this compound, it presents several hazards.

GHS Hazard Classification

The following table summarizes the known hazard statements. [1]

Hazard Code Statement Class
H315 Causes skin irritation Skin Irritation, Category 2
H319 Causes serious eye irritation Eye Irritation, Category 2

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

Recommended Handling Protocols

A self-validating safety system should always be in place when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield. [2] * Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Skin Protection: Wear a lab coat and appropriate clothing to prevent skin contact.

  • Handling Procedures: Avoid generating dust. Keep the container tightly closed when not in use. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, featuring multiple reactive sites, allows for its use as a versatile scaffold in the construction of complex, biologically active molecules. The strategic placement of its bromo, chloro, and methyl substituents provides chemists with the tools for regioselective modifications, making it a valuable asset in drug discovery pipelines, particularly in the synthesis of modern antidiabetic agents. A thorough understanding of its properties, synthetic logic, and safety profile is crucial for its effective and safe utilization in a research and development setting.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-chloro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly notable in the development of novel pharmaceuticals and agrochemicals, where the specific arrangement of its functional groups—a carboxylic acid, a methyl group, and two different halogens—allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The presented methodology is grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.

Strategic Synthesis Pathway

The synthesis of this compound can be strategically approached through a multi-step process commencing with a readily available starting material. The chosen pathway emphasizes regioselectivity and high-yielding transformations. The core of this synthetic route involves the sequential introduction of the chloro and carboxyl functionalities onto a pre-brominated and methylated benzene ring.

The proposed three-step synthesis commences with 2-methyl-4-bromoaniline and proceeds through a Sandmeyer reaction to introduce the chloro group, followed by a robust oxidation to form the final carboxylic acid. This approach is advantageous due to the predictable nature of the Sandmeyer reaction for replacing an amino group with a halogen and the reliability of benzylic oxidation.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chlorotoluene via Sandmeyer Reaction

The initial step focuses on the conversion of the amino group of 2-methyl-4-bromoaniline to a chloro group using the Sandmeyer reaction. This classic and reliable method in aromatic chemistry proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt to yield the desired aryl halide.[1][2]

Protocol:

  • Diazotization: In a well-ventilated fume hood, 11.7 g (63.2 mmol) of 2-methyl-4-bromoaniline is added to 45 ml of a 6 M hydrochloric acid solution with stirring to form the hydrochloride salt. The resulting mixture is cooled to below -5 °C in an ice-salt bath. A pre-cooled 20% aqueous solution of sodium nitrite (4.8 g, 69.5 mmol in 20 ml of water) is added dropwise, ensuring the temperature is maintained below 0 °C. Following the addition, 12 ml of 1,4-dioxane is added, and the mixture is stirred.

  • Sandmeyer Reaction: In a separate flask, a solution of cuprous chloride (6.7 g, 66.4 mmol) in 20 ml of 3 M hydrochloric acid is prepared and cooled in an ice-water bath. The previously prepared cold diazonium salt solution is then slowly added to the cuprous chloride solution with vigorous stirring.[3]

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes and then heated to 80 °C for 3 hours, or until the evolution of nitrogen gas ceases. The mixture is then cooled to room temperature and extracted twice with dichloromethane (75 ml portions). The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution (150 ml), water (150 ml), and brine (2 x 100 ml). The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation to yield the crude 5-bromo-2-chlorotoluene as a reddish-brown liquid.[3] Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound via Oxidation

The final step in this synthetic sequence is the oxidation of the benzylic methyl group of 5-bromo-2-chlorotoluene to a carboxylic acid. This transformation can be effectively achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄).[4] The reaction is robust and generally provides good yields of the corresponding benzoic acid.

Protocol:

  • Oxidation: To a solution of 5-bromo-2-chlorotoluene (10.0 g, 48.7 mmol) in a mixture of water and a suitable co-solvent like pyridine or tert-butanol, potassium permanganate (approximately 1.5 to 2.0 molar equivalents) is added portion-wise. The reaction mixture is then heated to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared.

  • Work-up: The reaction mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with concentrated hydrochloric acid until a precipitate forms.

  • Purification: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed to obtain a product of high purity.

Data Summary

StepReactantReagentsProductMolar Mass ( g/mol )Theoretical Yield (g)
12-Methyl-4-bromoaniline1. NaNO₂, HCl 2. CuCl5-Bromo-2-chlorotoluene205.4813.0
25-Bromo-2-chlorotolueneKMnO₄, H₂OThis compound249.4912.1

Visualizing the Synthesis Pathway

Synthesis_Pathway Start 2-Methyl-4-bromoaniline Intermediate 5-Bromo-2-chlorotoluene Start->Intermediate 1. NaNO₂, HCl 2. CuCl (Sandmeyer Reaction) Final This compound Intermediate->Final KMnO₄ (Oxidation)

Caption: Synthesis workflow for this compound.

Conclusion

The described synthetic pathway offers a logical and experimentally sound method for the preparation of this compound. By leveraging the well-established Sandmeyer reaction for the introduction of the chloro substituent and a robust oxidation of the benzylic methyl group, this approach provides a reliable route for obtaining this valuable chemical intermediate. The protocols provided are based on established procedures for similar transformations and can be adapted and optimized by skilled researchers to meet specific laboratory requirements. This guide serves as a foundational resource for scientists engaged in the synthesis of complex halogenated aromatic compounds for applications in medicinal chemistry and materials science.

References

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Gound, P. M., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3045-3074. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. Available at: [Link]

  • Wang, D. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460. Available at: [Link]

  • University of Manitoba. Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available at: [Link]

  • Khan, I., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466. Available at: [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Google Patents. 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Bromo-5-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-chloro-2-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern, featuring a bromine and a chlorine atom on the benzene ring, provides multiple reactive sites for further molecular elaboration. This in-depth technical guide provides a comprehensive overview of the plausible synthetic routes to this valuable intermediate, with a focus on readily accessible starting materials and robust chemical transformations. This document is intended to serve as a practical resource for researchers and process chemists, offering not only theoretical pathways but also insights into the strategic considerations behind the selection of precursors and reaction conditions.

Introduction

The strategic importance of halogenated aromatic carboxylic acids in medicinal chemistry and materials science cannot be overstated. The presence of halogen substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct arrangement of functional groups, represents a versatile scaffold for the development of novel chemical entities. This guide explores the most logical and scientifically sound approaches to its synthesis, starting from commercially available precursors.

Retrosynthetic Analysis: Devising the Pathways

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most promising strategies involve either the sequential halogenation of a simpler benzoic acid derivative or the construction of the halogenated aromatic ring followed by the introduction or modification of the carboxylic acid functionality. This guide will focus on two primary, logically sound synthetic strategies.

Strategy 1: Synthesis from 3-Chloro-4-methylaniline

This approach is arguably the most promising due to the predictable nature of the key transformations and the commercial availability of the starting material. The overall synthetic scheme is outlined below.

Figure 1: Proposed synthesis of this compound starting from 3-Chloro-4-methylaniline.

Step 1: Regioselective Bromination of 3-Chloro-4-methylaniline

The initial step involves the electrophilic bromination of 3-chloro-4-methylaniline. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The amino group (-NH2) is a strong activating group and is ortho-, para-directing. The methyl group (-CH3) is also an activating, ortho-, para-director, while the chloro group (-Cl) is deactivating but also ortho-, para-directing.

The position ortho to the powerful amino group and meta to the chloro group is the most activated and sterically accessible site for electrophilic attack. Therefore, bromination is expected to occur predominantly at the C2 position, yielding 2-bromo-5-chloro-4-methylaniline.

Experimental Insight: Direct bromination of unprotected anilines can sometimes lead to over-bromination and oxidation. A milder approach using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile can provide better control over the reaction. Alternatively, performing the reaction with bromine in acetic acid is a common practice. Studies on the regioselective halogenation of anilines have shown that using copper(II) bromide in ionic liquids can lead to high yields of the para-brominated product under mild conditions[1]. However, in this specific case, the desired substitution is ortho to the amine.

Protocol: Bromination of 3-Chloro-4-methylaniline

  • Dissolve 3-chloro-4-methylaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) to quench any remaining acid.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-5-chloro-4-methylaniline.

Step 2: Diazotization of 2-Bromo-5-chloro-4-methylaniline

The amino group of the synthesized 2-bromo-5-chloro-4-methylaniline is then converted into a diazonium salt. This is a standard and reliable reaction, typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

Protocol: Diazotization

  • Suspend 2-bromo-5-chloro-4-methylaniline (1 equivalent) in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution of the diazonium salt is used immediately in the next step.

Step 3: Sandmeyer Reaction to Introduce the Carboxylic Acid Precursor

The Sandmeyer reaction is a versatile method for replacing the diazonium group with various nucleophiles, catalyzed by copper(I) salts[2][3][4]. To introduce the carboxylic acid functionality, the diazonium salt can be reacted with copper(I) cyanide (CuCN) to form the corresponding benzonitrile.

Protocol: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a suitable solvent (e.g., aqueous potassium cyanide solution).

  • Warm the cyanide solution to around 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

  • After the addition is complete, continue to heat and stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-bromo-5-chloro-2-methylbenzonitrile.

Step 4: Hydrolysis of the Benzonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it saponifies the nitrile to the carboxylate salt, which can then be easily separated from neutral organic impurities.

Protocol: Hydrolysis

  • Reflux the crude 4-bromo-5-chloro-2-methylbenzonitrile with an excess of aqueous sodium hydroxide or potassium hydroxide solution for several hours until the evolution of ammonia ceases.

  • Cool the reaction mixture and extract with an organic solvent to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with a strong acid (e.g., concentrated hydrochloric acid) until the pH is acidic, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., acetic acid or ethanol/water) to obtain pure this compound.

Strategy 2: Synthesis from 2-Methylbenzoic Acid (Toluic Acid)

An alternative, though potentially more challenging, route begins with the commercially available 2-methylbenzoic acid. This strategy involves the direct halogenation of the aromatic ring. The primary challenge lies in controlling the regioselectivity of both the chlorination and bromination steps.

Figure 2: Proposed synthesis of this compound starting from 2-Methylbenzoic Acid.

Step 1: Chlorination of 2-Methylbenzoic Acid

The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-director. The directing effects of these two groups are synergistic in this case, both directing incoming electrophiles to the C5 position (and to a lesser extent, the C3 position). Therefore, chlorination of 2-methylbenzoic acid is expected to yield primarily 5-chloro-2-methylbenzoic acid.

Experimental Considerations: Standard chlorinating agents such as chlorine gas with a Lewis acid catalyst (e.g., FeCl3 or AlCl3) can be used. Care must be taken to avoid free-radical chlorination of the benzylic methyl group, which can be minimized by carrying out the reaction in the dark and at moderate temperatures.

Step 2: Bromination of 5-Chloro-2-methylbenzoic Acid

The subsequent bromination of 5-chloro-2-methylbenzoic acid presents a significant regioselectivity challenge. The existing substituents (a meta-directing carboxyl group, an ortho-, para-directing methyl group, and an ortho-, para-directing chloro group) will all influence the position of the incoming bromine atom. The position C4 is para to the methyl group and ortho to the chloro group, making it a likely site for bromination. However, other isomers may also be formed, necessitating careful purification.

Alternative Starting Materials and Future Perspectives

Other potential starting materials could include appropriately substituted toluenes, which would then require oxidation of the methyl group to a carboxylic acid in the final step. For example, starting with 4-bromo-5-chloro-2-methyltoluene, a strong oxidizing agent like potassium permanganate or chromic acid could be employed[5][6]. However, the synthesis of this specific toluene isomer would likely involve similar halogenation and/or Sandmeyer strategies as outlined for the aniline route.

Conclusion

The synthesis of this compound can be approached from several different starting materials. The most robust and predictable route appears to be the multi-step synthesis starting from 3-chloro-4-methylaniline, which leverages well-established and high-yielding reactions such as electrophilic bromination and the Sandmeyer reaction. While a route starting from 2-methylbenzoic acid is shorter, it presents significant challenges in controlling the regioselectivity of the halogenation steps. The choice of synthetic strategy will ultimately depend on the availability and cost of starting materials, the desired scale of production, and the capabilities for purification of the final product. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.

References

  • Z.-L. Shen, et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744–748. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • S. K. Taylor, et al. (1998). Toluene dioxygenase mediated oxidation of halogen-substituted benzoate esters. Journal of the Chemical Society, Perkin Transactions 1, (11), 1685-1690. Available at: [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • A. A. G. G. Sangshetti, et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 14, 1135–1152. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

  • Chemsrc. (2025, August 20). 2-Bromo-5-chloroaniline. Retrieved from [Link]

  • Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • ACS Publications. (1935). The Reactive Methyl Group in Toluene Derivatives. I. Oxidation with Selenium Dioxide and Cleavage of Benzylpyridinium Halides. Journal of the American Chemical Society, 57(9), 1731–1733. Available at: [Link]

  • ResearchGate. (2012, May 4). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Write note on "Sandmeyer reaction". Write down the mechanism of formation of p-Bromotoluene from pMethylaniline. Retrieved from [Link]

  • ACS Publications. (2021, July 20). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids. Industrial & Engineering Chemistry Research, 60(30), 11181–11192. Available at: [Link]

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An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylbenzoic Acid: Synthesis, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid scaffolds are pivotal in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Among these, 4-Bromo-5-chloro-2-methylbenzoic acid stands out as a promising core structure for generating a diverse library of derivatives with significant biological activities. This technical guide provides a comprehensive overview of this compound, including a detailed, field-proven synthetic protocol, in-depth characterization, and an exploration of its derivatives and analogs. We delve into the structure-activity relationships (SAR) of these compounds, with a particular focus on their potential as anticancer and antimicrobial agents, supported by quantitative data and mechanistic insights. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of novel halogenated benzoic acid derivatives.

Introduction: The Significance of Halogenated Benzoic Acids in Drug Discovery

The strategic incorporation of halogen atoms into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets. The benzoic acid moiety, with its carboxylic acid group, provides a key interaction point for receptor binding and a handle for further chemical modifications. The combination of these features in this compound creates a unique chemical entity with the potential for developing potent and selective therapeutic agents. This guide will explore the synthesis of this core compound and the biological activities of its derivatives, providing a roadmap for future drug discovery efforts.

Synthesis of this compound: A Detailed Protocol

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a sequential halogenation of 2-methylbenzoic acid. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. Therefore, direct halogenation will likely lead to a mixture of products. A more controlled approach would involve the protection of the carboxylic acid, followed by directed halogenation. However, for simplicity and to avoid extra steps, a direct halogenation approach is proposed, with the understanding that purification will be critical.

Synthetic_Pathway cluster_reagents A 2-Methylbenzoic Acid B 4-Bromo-2-methylbenzoic Acid A->B Bromination C This compound B->C Chlorination reagent1 Br2, FeBr3 reagent2 Cl2, FeCl3

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methylbenzoic Acid

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2-methylbenzoic acid (13.6 g, 0.1 mol) and anhydrous iron(III) bromide (FeBr₃, 1.0 g) in carbon tetrachloride (CCl₄, 100 mL).

  • Bromination: Slowly add a solution of bromine (16.0 g, 0.1 mol) in CCl₄ (20 mL) from the dropping funnel to the stirred mixture at room temperature. The addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a cold solution of sodium bisulfite (10% w/v, 100 mL) to quench the excess bromine.

  • Extraction: Separate the organic layer and wash it with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude product. Recrystallize the crude solid from ethanol/water to afford pure 4-bromo-2-methylbenzoic acid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a similar setup as Step 1, dissolve 4-bromo-2-methylbenzoic acid (21.5 g, 0.1 mol) and anhydrous iron(III) chloride (FeCl₃, 1.0 g) in CCl₄ (100 mL).

  • Chlorination: Bubble chlorine gas through the stirred solution at a moderate rate at room temperature. The reaction is exothermic, and the temperature should be maintained below 30°C using a water bath.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to obtain this compound.

Physicochemical Properties and Characterization

A comprehensive characterization of this compound is essential for its identification and quality control.[1]

PropertyValueSource
Molecular Formula C₈H₆BrClO₂PubChem[1]
Molecular Weight 249.49 g/mol PubChem[1]
Appearance White to off-white crystalline solidPredicted
Melting Point Not available
Solubility Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in waterPredicted
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5-13.0 (s, 1H, COOH)

    • δ 8.0-7.8 (s, 1H, Ar-H)

    • δ 7.7-7.5 (s, 1H, Ar-H)

    • δ 2.4-2.2 (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 168-166 (C=O)

    • δ 140-138 (Ar-C)

    • δ 135-133 (Ar-C)

    • δ 132-130 (Ar-C)

    • δ 130-128 (Ar-C)

    • δ 125-123 (Ar-C)

    • δ 122-120 (Ar-C)

    • δ 22-20 (CH₃)

  • IR (KBr, cm⁻¹):

    • 3200-2800 (O-H stretch of carboxylic acid)

    • 1700-1680 (C=O stretch of carboxylic acid)

    • 1600-1450 (C=C aromatic stretch)

    • 800-600 (C-Br and C-Cl stretch)

  • Mass Spectrometry (EI):

    • m/z (%): 248/250/252 (M⁺, isotopic pattern for Br and Cl)

Derivatives and Analogs: Expanding the Therapeutic Landscape

The this compound core can be readily derivatized at the carboxylic acid group to generate a library of amides and esters. These modifications can significantly impact the biological activity of the parent molecule.

Synthesis of Amide and Ester Derivatives

Derivatization cluster_reagents A This compound B Amide Derivatives A->B Amidation C Ester Derivatives A->C Esterification reagent1 SOCl2, then R-NH2 reagent2 R-OH, H+

Caption: General schemes for the synthesis of amide and ester derivatives.

General Protocol for Amide Synthesis:

  • Acid Chloride Formation: Reflux this compound with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Amidation: React the acid chloride with a primary or secondary amine in the presence of a base (e.g., triethylamine) to yield the desired amide.

General Protocol for Ester Synthesis:

  • Fischer Esterification: Reflux this compound with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of halogenated benzoic acids have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize the key findings and SAR insights.

Anticancer Activity

Numerous studies have highlighted the potential of substituted benzoic acid derivatives as anticancer agents.[6][7][8][9][10] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as tyrosine kinases and histone deacetylases.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Mechanism of Action (if known)Reference
4-Amino-3-chloro benzoate ester derivative (N5a) A549 (Lung)1.23 ± 0.11EGFR Tyrosine Kinase Inhibitor[8]
HepG2 (Liver)2.45 ± 0.18[8]
HCT-116 (Colon)3.12 ± 0.25[8]
Erlotinib (Reference) A549 (Lung)4.56 ± 0.32EGFR Tyrosine Kinase Inhibitor[8]
HepG2 (Liver)6.78 ± 0.51[8]
HCT-116 (Colon)8.12 ± 0.63[8]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) A549 (Lung)6.3 ± 2.5Induces G2/M phase arrest[7]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) HepG2 (Liver)3.8 ± 0.5Induces S and G2/M phase arrest[7]
A549 (Lung)3.5 ± 0.6[7]

SAR Insights for Anticancer Activity:

  • Halogen Substitution: The nature and position of halogen substituents on the aromatic ring significantly influence anticancer activity. Bromo and chloro substitutions have been shown to enhance potency.[6]

  • Amide vs. Ester Moiety: The conversion of the carboxylic acid to amides or esters can modulate the compound's ability to interact with biological targets and its pharmacokinetic properties.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.[4][11]

Anticancer_SAR Core This compound Core Halogens Bromo & Chloro Substituents (Enhance Potency) Core->Halogens Methyl Methyl Group (Influences Lipophilicity) Core->Methyl Carboxyl Carboxylic Acid/Derivative (Target Interaction) Core->Carboxyl Activity Anticancer Activity Halogens->Activity Methyl->Activity Carboxyl->Activity

Caption: Key structural features influencing the anticancer activity of this compound derivatives.

Antimicrobial Activity

Halogenated benzoic acid derivatives have also been investigated for their antimicrobial properties.[12] The mechanism of action can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
2-chlorobenzoic acid derivative (6) E. coli62.5[12]
S. aureus125[12]
B. subtilis125[12]
Norfloxacin (Reference) E. coli31.25[12]

SAR Insights for Antimicrobial Activity:

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the aromatic ring is often associated with increased antimicrobial activity.[13]

  • Amide and Ester Derivatives: The formation of amide or ester derivatives can enhance the antimicrobial potency by improving cell permeability and interaction with microbial targets.

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for effective antimicrobial action, allowing the compound to penetrate the microbial cell wall and membrane.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis, while not yet reported in detail, can be achieved through established chemical transformations. The versatility of its carboxylic acid group allows for the creation of a wide array of derivatives with diverse biological activities. The promising anticancer and antimicrobial potential of its analogs, as highlighted by the structure-activity relationships discussed in this guide, warrants further investigation.

Future research should focus on:

  • Optimizing the synthesis of this compound to improve yield and purity.

  • Synthesizing and screening a larger library of amide and ester derivatives to further elucidate the SAR.

  • Investigating the detailed mechanisms of action of the most potent compounds.

  • Evaluating the in vivo efficacy and safety of lead candidates in preclinical models.

By leveraging the insights provided in this technical guide, researchers can accelerate the discovery and development of new drugs based on the this compound core, ultimately contributing to the advancement of human health.

References

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The Emerging Therapeutic Potential of 4-Bromo-5-chloro-2-methylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Halogenated Benzoic Acids

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic placement of halogen substituents, such as bromine and chlorine, on the aromatic ring can profoundly influence the molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can enhance biological activity and modulate pharmacokinetic profiles. This technical guide delves into the prospective biological activities of a specific subclass of these compounds: 4-Bromo-5-chloro-2-methylbenzoic acid and its derivatives. While direct studies on this specific parent compound are nascent, a comprehensive analysis of structurally related molecules provides a strong rationale for its investigation as a source of novel therapeutics, particularly in the realms of oncology, inflammation, and infectious diseases.[1][2][3] This guide will provide researchers, scientists, and drug development professionals with a foundational understanding of the potential of these derivatives, detailed protocols for their biological evaluation, and insights into the underlying mechanisms of action.

Anticipated Biological Activities and Mechanistic Insights

The unique substitution pattern of this compound suggests a high potential for interaction with various biological targets. The presence of both bromo and chloro groups can lead to specific halogen bonding and hydrophobic interactions within protein binding pockets, while the carboxylic acid moiety can form key hydrogen bonds and salt bridges. The methyl group can further influence binding affinity and selectivity. Based on the activities of analogous compounds, the following therapeutic areas are of significant interest for the derivatives of this compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous benzoic acid derivatives have demonstrated significant potential as anticancer agents.[1][2][4] The introduction of halogen atoms can enhance this activity. For instance, some chloro-substituted benzoic acid derivatives have shown promising results in inhibiting cancer cell growth.[4] The proposed mechanisms often involve the modulation of key signaling pathways that are dysregulated in cancer.

One such mechanism is the inhibition of histone deacetylases (HDACs).[5][6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is linked to the development of various cancers. Some benzoic acid derivatives have been identified as potent HDAC inhibitors, leading to cancer cell growth inhibition and apoptosis.[5][6]

Another critical target is the network of signaling pathways that govern cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8][9][10] Dysregulation of these pathways is a hallmark of many cancers. Benzoic acid derivatives can interfere with these pathways at multiple levels, leading to cell cycle arrest and induction of apoptosis.

Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. A derivative of bromo-chloro-hydroxybenzoic acid has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in microglial cells.[11] This suggests that derivatives of this compound could possess similar properties.

The anti-inflammatory actions of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[11][12][13] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways, leading to the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. By suppressing the activation of NF-κB and MAPKs, these compounds can effectively reduce the inflammatory response.[11]

Antimicrobial Properties: Combating Infectious Agents

Halogenated organic compounds have long been recognized for their antimicrobial properties. Benzoic acid and its derivatives are utilized as preservatives due to their ability to inhibit the growth of bacteria and fungi.[10] The presence of bromo and chloro substituents on the benzoic acid ring can enhance this antimicrobial activity. Studies on various substituted benzoic acid derivatives have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria.[14][15][16][17][18] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[10]

Experimental Protocols for Biological Evaluation

To empirically validate the therapeutic potential of this compound derivatives, a systematic approach employing well-established in vitro assays is essential. The following section provides detailed, step-by-step protocols for assessing the anticancer and anti-inflammatory activities of these novel compounds.

Workflow for In Vitro Screening of Biological Activity

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening: Biological Activity cluster_2 Secondary Screening & Mechanistic Studies synthesis Synthesis of 4-Bromo-5-chloro-2- methylbenzoic acid derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization purity Purity Assessment (HPLC) characterization->purity anticancer Anticancer Screening (MTT Assay) purity->anticancer anti_inflammatory Anti-inflammatory Screening (Griess Assay for NO) purity->anti_inflammatory antimicrobial Antimicrobial Screening (MIC Determination) purity->antimicrobial dose_response Dose-Response & IC50 Determination anticancer->dose_response anti_inflammatory->dose_response apoptosis Apoptosis Assays (e.g., Annexin V) dose_response->apoptosis western_blot Western Blot for Signaling Proteins (NF-κB, MAPK pathway) dose_response->western_blot enzyme_inhibition Enzyme Inhibition Assays (e.g., HDAC) dose_response->enzyme_inhibition G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Ligand Binding IKK IKK Complex TLR4->IKK 2. Signal Transduction IkB IκB IKK->IkB 3. Phosphorylation IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 5. Nuclear Translocation IkB_NFkB->NFkB 4. IκB Degradation DNA DNA NFkB_nuc->DNA 6. DNA Binding Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes 7. Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway activated by LPS.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are a group of highly conserved pathways that regulate a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. [7][8][12]In mammals, the three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. [7]These pathways are activated by a variety of extracellular stimuli and are crucial for transducing these signals from the cell surface to the nucleus, ultimately leading to changes in gene expression. [8]The MAPK pathways are often dysregulated in cancer and inflammatory diseases, making them attractive targets for therapeutic intervention. [7][8][13]

G cluster_0 Extracellular Stimuli cluster_1 MAPK Cascade cluster_2 Cellular Response stimuli Growth Factors, Stress, Cytokines, LPS MAPKKK MAPKKK (e.g., MEKK, TAK1) stimuli->MAPKKK 1. Activation MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK 2. Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK 3. Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->transcription_factors 4. Activation gene_expression Gene Expression transcription_factors->gene_expression 5. Regulation cellular_outcome Cell Proliferation, Inflammation, Apoptosis gene_expression->cellular_outcome 6. Outcome

Caption: A generalized overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Quantitative Data Summary

While specific data for this compound derivatives is not yet available, the following table presents hypothetical data to illustrate how the results from the described assays could be summarized. This serves as a template for researchers to populate with their own experimental findings.

Compound Anticancer Activity (MCF-7 cells) Anti-inflammatory Activity (BV-2 cells)
IC₅₀ (µM) NO Inhibition (%) at 10 µM
This compound > 10015 ± 3
Derivative A (Ester) 25.4 ± 2.145 ± 5
Derivative B (Amide) 10.8 ± 1.578 ± 6
Positive Control (Doxorubicin) 0.5 ± 0.1N/A
Positive Control (Dexamethasone) N/A92 ± 4

Conclusion and Future Directions

The structural features of this compound and its derivatives, in conjunction with the established biological activities of related halogenated benzoic acids, strongly suggest their potential as a promising new class of therapeutic agents. The anticipated anticancer, anti-inflammatory, and antimicrobial activities warrant a thorough investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for researchers to embark on the exploration of these compounds. Future research should focus on the synthesis of a diverse library of derivatives to establish clear structure-activity relationships (SAR). Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic efficacy and safety of the most promising lead compounds, ultimately paving the way for their potential clinical development.

References

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The Strategic Role of 4-Bromo-5-chloro-2-methylbenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into a Versatile Scaffolding for Targeted Therapeutics

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical structures is paramount to the successful development of novel therapeutics. Among the myriad of available building blocks, substituted benzoic acids have consistently demonstrated their value as versatile scaffolds. This technical guide focuses on a particularly strategic, yet underexplored, starting material: 4-Bromo-5-chloro-2-methylbenzoic acid . We will delve into its intrinsic chemical logic, its application in the synthesis of targeted therapies—specifically Tropomyosin receptor kinase (TRK) inhibitors—and provide actionable protocols for the medicinal chemist.

Introduction: Unpacking the Chemical Logic of a Privileged Scaffold

This compound is a polysubstituted aromatic carboxylic acid. Its utility in medicinal chemistry is not accidental but is a direct consequence of the specific arrangement and nature of its functional groups. Each substituent—bromo, chloro, methyl, and carboxylic acid—offers a distinct handle for synthetic manipulation and contributes to the overall physicochemical properties of the resulting drug candidates.

PropertyValueSource
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
CAS Number 1349716-38-6
IUPAC Name This compound

The strategic placement of the bromo and chloro groups allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern synthetic chemistry. The methyl group can influence the conformation of the molecule and provide a lipophilic interaction point within a protein's binding pocket. Finally, the carboxylic acid is a versatile functional group that can be readily converted into amides, esters, or other bioisosteres, and can also serve as a key hydrogen bonding motif for target engagement.

A Case Study: Synthesis of Tropomyosin Receptor Kinase (TRK) Inhibitors

A significant application of this compound is in the synthesis of inhibitors for Tropomyosin receptor kinases (TRKs). The TRK family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are critical regulators of neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a wide array of cancers. This has made TRK kinases a prime target for the development of targeted cancer therapies.

A key patent application outlines the use of this compound as a starting material for a crucial intermediate in the synthesis of novel TRK inhibitors. The following section details this synthetic workflow.

Experimental Protocol: Synthesis of a Key Amide Intermediate

This protocol describes the conversion of this compound to a key amide intermediate, a pivotal step in the elaboration towards the final TRK inhibitor.

Step 1: Acyl Chloride Formation

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-bromo-5-chloro-2-methylbenzoyl chloride, which is typically used in the next step without further purification.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent amide bond formation. Oxalyl chloride is chosen for its volatility and the gaseous nature of its byproducts (CO and HCl), which simplifies workup.

Step 2: Amide Coupling

  • The crude 4-bromo-5-chloro-2-methylbenzoyl chloride is dissolved in anhydrous DCM.

  • To this solution is added a solution of the desired amine (e.g., a substituted aminopyrazole, 1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) at 0 °C.

  • The reaction is stirred at room temperature for 12-16 hours.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide intermediate.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 4-Bromo-5-chloro- 2-methylbenzoic acid C 4-Bromo-5-chloro- 2-methylbenzoyl chloride A->C Reaction B Oxalyl Chloride, cat. DMF B->C Reagent F Key Amide Intermediate C->F Reaction D Substituted Amine D->F Reactant E Base (e.g., TEA) E->F Condition

Synthetic workflow for the key amide intermediate.

Structure-Activity Relationship (SAR) Insights

The 4-bromo-5-chloro-2-methylphenyl moiety serves as a crucial pharmacophore in the design of these TRK inhibitors. The halogens at positions 4 and 5 are not merely passive substituents.

  • Bromo Group (Position 4) : This position is often exploited for further diversification via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups to probe for additional binding interactions and modulate the compound's properties.

  • Chloro Group (Position 5) : The chloro group, being a moderately lipophilic and electron-withdrawing substituent, can enhance binding affinity through favorable hydrophobic interactions and by influencing the electronic nature of the aromatic ring.

  • Methyl Group (Position 2) : The ortho-methyl group can induce a specific conformation in the amide linkage, which may be crucial for optimal binding to the kinase hinge region. It also contributes to the lipophilicity of the molecule.

The general structure-activity relationship (SAR) for many kinase inhibitors suggests that the precise nature and positioning of substituents on the aromatic ring are critical for achieving high potency and selectivity. The bromo and chloro substituents on this particular benzoic acid scaffold provide a well-defined platform for exploring these relationships.

The TRK Signaling Pathway and Inhibition

The TRK signaling pathway is a critical cascade that, when dysregulated, can lead to uncontrolled cell growth and proliferation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response TRK TRK Receptor RAS RAS TRK->RAS Activation PI3K PI3K TRK->PI3K Activation PLCg PLCγ TRK->PLCg Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival PKC PKC PLCg->PKC PKC->Proliferation Inhibitor TRK Inhibitor (Derived from 4-bromo-5-chloro- 2-methylbenzoic acid) Inhibitor->TRK Blocks Activation

Simplified TRK signaling pathway and point of inhibition.

TRK inhibitors developed from scaffolds like this compound are designed to bind to the ATP-binding pocket of the TRK kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby abrogating the pro-survival and proliferative signals that are characteristic of TRK-fusion positive cancers.

Conclusion and Future Outlook

This compound represents a strategically designed building block for medicinal chemistry. Its pre-installed functional handles allow for efficient and modular synthesis of complex molecules. The successful application of this scaffold in the development of TRK inhibitors underscores its potential for the discovery of other targeted therapies. As the demand for novel, highly selective, and potent small molecule drugs continues to grow, the judicious use of such versatile chemical starting materials will remain a cornerstone of successful drug discovery programs.

References

  • PubChem Compound Summary for CID 53256797, this compound. National Center for Biotechnology Information. [Link]

  • WO2018112117A1 - Preparation of pyrazolyl amine compounds as TRK kinase inhibitors.
  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. PMC - PubMed Central. [Link]

The Locus of Synthesis: A Technical Guide to the Role of Halogenated Benzoic Acids in SGLT2 Inhibitor Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advent of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes mellitus, offering a unique insulin-independent mechanism for glycemic control. The commercial-scale synthesis of these complex C-aryl glucoside molecules, such as Canagliflozin and Dapagliflozin, hinges on the strategic use of meticulously designed starting materials. This technical guide delves into the pivotal role of substituted benzoic acids, specifically focusing on the "4-Bromo-5-chloro-2-methylbenzoic acid" motif and its close structural analogs, which form the foundational backbone of the aglycone portion of these drugs. We will explore the critical chemical transformations, explain the causality behind key experimental choices, and provide detailed, field-proven protocols for the synthesis of key intermediates, thereby offering a comprehensive resource for researchers and professionals in drug development and process chemistry.

Introduction: The Architectural Significance of the Aglycone Moiety

SGLT2 inhibitors are characterized by a C-glucoside structure, where a glucose or protected glucose ring is directly attached to a carbon atom of an aromatic system. This aromatic scaffold, or aglycone, is not merely a passive anchor; its substitution pattern is critical for the molecule's affinity and selectivity for the SGLT2 protein. The diarylmethane or benzophenone core of many leading SGLT2 inhibitors requires a robust and scalable synthetic strategy. The starting point for this core is often a halogenated benzoic acid derivative.

The compound This compound and its isomers, such as 5-bromo-2-methylbenzoic acid and 5-bromo-2-chlorobenzoic acid , are pre-eminent examples of such foundational building blocks. The halogen substituents (Bromine and Chlorine) and the methyl group serve several critical functions:

  • Directing Groups: They influence the regioselectivity of subsequent aromatic substitution reactions.

  • Reactive Handles: The bromine atom is strategically positioned to be converted into an organometallic species (e.g., an aryllithium or Grignard reagent) for the crucial C-C bond formation with the glucose moiety.

  • Modulators of Electronic Properties: The overall substitution pattern fine-tunes the electronic nature of the aromatic ring system, which is integral to the final drug's binding kinetics at the SGLT2 transporter.

This guide will focus on the journey of these benzoic acid derivatives through the synthetic pathway, highlighting their transformation into the central aglycone core of two blockbuster SGLT2 inhibitors: Canagliflozin and Dapagliflozin.

Core Synthetic Strategy: From Benzoic Acid to Diaryl Intermediate

The overarching strategy involves a two-stage process: first, the construction of a diarylketone or diarylmethane intermediate from the benzoic acid, and second, the coupling of this intermediate with a protected glucose derivative. The initial stage is paramount and typically involves two key chemical operations: activation of the carboxylic acid and a Friedel-Crafts acylation reaction.

G cluster_0 Stage 1: Aglycone Core Synthesis cluster_1 Stage 2: Glycosylation A Halogenated Benzoic Acid (e.g., 5-Bromo-2-chlorobenzoic acid) B Activation: Acyl Chloride Formation A->B C Intermediate: Benzoyl Chloride B->C D Friedel-Crafts Acylation (with aromatic partner) C->D E Intermediate: Diarylketone (e.g., 5-Bromo-2-chloro-4'-ethoxybenzophenone) D->E F Ketone Reduction E->F G Key Intermediate: Diarylmethane F->G H Key Intermediate: Diarylmethane I Organometallic Formation (Li/Mg) H->I K C-Arylation (Coupling Reaction) I->K J Protected Gluconolactone J->K L Deprotection & Final Reduction K->L M Final SGLT2 Inhibitor (e.g., Dapagliflozin) L->M

Caption: Generalized workflow for SGLT2 inhibitor synthesis.

Synthesis of Dapagliflozin Intermediate: A Case Study

The synthesis of Dapagliflozin provides an excellent illustration of this strategy, starting from 5-bromo-2-chlorobenzoic acid .

Step 1: Activation to 5-Bromo-2-chlorobenzoyl Chloride

The conversion of the carboxylic acid to a more reactive acyl chloride is the essential first step. This enhances the electrophilicity of the carbonyl carbon, priming it for the subsequent Friedel-Crafts reaction.

  • Causality of Reagent Choice: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice.[1][2] Oxalyl chloride is often preferred in laboratory and process scale-ups because its byproducts (CO₂, CO, HCl) are gaseous, which simplifies purification.[1][2] A catalytic amount of N,N-dimethylformamide (DMF) is typically added to act as a catalyst, forming the reactive Vilsmeier reagent in situ, which accelerates the reaction.[1][2]

Experimental Protocol: Acyl Chloride Formation [1][2]

  • To a stirred suspension of 5-bromo-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂), add a catalytic amount of DMF (e.g., 0.02 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add oxalyl chloride (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C. Gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-5 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude 5-bromo-2-chlorobenzoyl chloride as an oil or solid, which is often used directly in the next step.

Step 2: Friedel-Crafts Acylation to form 5-Bromo-2-chloro-4'-ethoxybenzophenone

This is the key C-C bond-forming step to create the diaryl core. The acyl chloride is reacted with phenetole (ethoxybenzene) in the presence of a strong Lewis acid catalyst.

  • Causality of Experimental Choices:

    • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the classic and most common catalyst for this reaction due to its high activity and low cost.[1] At least a stoichiometric amount is required because AlCl₃ complexes with both the acyl chloride and the resulting ketone product.[3]

    • Solvent: Anhydrous, non-reactive solvents like dichloromethane (DCM) or dichloroethane (DCE) are used.

    • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of reagents is crucial to prevent side reactions and the formation of ortho-isomers, which are difficult to separate from the desired para-product.[1]

Experimental Protocol: Friedel-Crafts Acylation [1][4]

  • Charge a reactor with anhydrous dichloromethane and cool to 0-5 °C.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq) portion-wise, maintaining the low temperature.

  • Add phenetole (1.0 eq) dropwise to the AlCl₃ suspension.

  • In a separate flask, dissolve the crude 5-bromo-2-chlorobenzoyl chloride from the previous step in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the AlCl₃-phenetole mixture, ensuring the internal temperature remains at 0-5 °C.

  • Stir the reaction at this temperature for 2-4 hours. Monitor progress by HPLC.

  • Upon completion, the reaction is quenched by carefully and slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • The organic layer is separated, washed sequentially with water, 5% sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The resulting crude solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromo-2-chloro-4'-ethoxybenzophenone.[1]

ParameterReagent/ConditionRationaleTypical Yield
Starting Material 5-bromo-2-chlorobenzoic acidProvides the core aromatic ring with necessary halogen handles.-
Activation Oxalyl Chloride / cat. DMFForms a highly reactive acyl chloride; gaseous byproducts simplify workup.>98% (crude)
Acylation Partner PhenetoleProvides the second aromatic ring of the diaryl system.-
Catalyst Anhydrous AlCl₃ (>1.0 eq)Strong Lewis acid required to activate the acyl chloride.85-95%
Temperature 0-5 °CControls exotherm and minimizes formation of ortho-isomer byproduct.-
Step 3: Reduction to 5-Bromo-2-chloro-4'-ethoxydiphenylmethane

The final step in forming the aglycone core for Dapagliflozin is the reduction of the ketone carbonyl group to a methylene (-CH₂-) group.

  • Causality of Reagent Choice: A classic Clemmensen or Wolff-Kishner reduction is generally too harsh for complex pharmaceutical intermediates. The preferred method is an ionic hydrogenation using a silane reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[5] This system offers mild conditions and high selectivity for the ketone, preserving other functional groups.

Experimental Protocol: Ketone Reduction

  • Dissolve the 5-bromo-2-chloro-4'-ethoxybenzophenone (1.0 eq) in a suitable solvent such as a mixture of DCM and acetonitrile.

  • Cool the solution to 0-5 °C.

  • Add triethylsilane (Et₃SiH) (2.0-3.0 eq) to the solution.

  • Slowly add boron trifluoride etherate (BF₃·OEt₂) (2.0-3.0 eq) dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until completion.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate to yield the target diarylmethane.

This product, 5-bromo-2-chloro-4'-ethoxydiphenylmethane , is the pivotal intermediate that undergoes lithiation and subsequent coupling with a protected gluconolactone to ultimately yield Dapagliflozin.[5][6]

Synthesis of Canagliflozin Intermediate: A Structural Variation

The synthesis of Canagliflozin follows a parallel logic but starts with 5-bromo-2-methylbenzoic acid .[7][8] The key difference lies in the aromatic partner used in the Friedel-Crafts acylation: 2-(4-fluorophenyl)thiophene .

G A 5-Bromo-2-methylbenzoic acid B Activation (SOCl₂ or (COCl)₂) A->B C 5-Bromo-2-methylbenzoyl chloride B->C E Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) C->E D 2-(4-fluorophenyl)thiophene D->E F Diarylketone Intermediate: (5-Bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanone E->F G Reduction (e.g., NaBH₄ / Lewis Acid) F->G H Diarylmethane Intermediate: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene G->H

Caption: Synthesis of the Canagliflozin diarylmethane intermediate.

The resulting diarylketone, (5-Bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanone, is a critical intermediate for Canagliflozin.[9] Its reduction to the corresponding diarylmethane is achieved using various methods, including borane complexes or sodium borohydride in the presence of a Lewis acid, which are chosen for their cost-effectiveness and operational simplicity on an industrial scale.[10][11]

ParameterReagent/ConditionRationaleTypical Yield
Starting Material 5-bromo-2-methylbenzoic acidProvides the methyl-substituted aromatic core.-
Acylation Partner 2-(4-fluorophenyl)thiopheneForms the thiophene-containing diaryl system specific to Canagliflozin.-
Acylation Catalyst Anhydrous AlCl₃Standard Lewis acid for activating the acyl chloride.85-90%
Reduction System NaBH₄ / BF₃·OEt₂ or BoraneMild and selective reduction of the ketone to a methylene group.92-98%

Conclusion and Future Perspectives

The strategic design of starting materials is a cornerstone of modern pharmaceutical synthesis. Halogenated benzoic acids like This compound and its analogs are not mere commodity chemicals but are enabling technologies in their own right. They provide the essential structural and reactive features required to construct the complex aglycone cores of leading SGLT2 inhibitors in a scalable, efficient, and regiocontrolled manner. The synthetic pathways, particularly the activation and Friedel-Crafts acylation steps, are well-established industrial processes whose efficiency directly impacts the cost and accessibility of these vital medicines. As the landscape of diabetes treatment evolves, the principles of robust aglycone synthesis, rooted in the chemistry of these fundamental building blocks, will continue to drive the development of next-generation therapeutics.

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  • Metil, D. S., et al. (2018). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development, 22(1), 27-39. (Source: Semantic Scholar) [Link]

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  • Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene. US20170044129A1.
  • The method for preparing Dapagliflozin. CN108530408A.
  • Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (Source: Department Chemie und Biologie, Friedrich-Alexander-Universität Erlangen-Nürnberg) [Link]

  • Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (Source: Patsnap Eureka) [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (Source: Patsnap Eureka) [Link]

  • Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3071. (Source: ResearchGate) [Link]

  • 5-Bromo-2-chlorobenzoyl Chloride. (Source: Pharmaffiliates) [Link]

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Methodological & Application

Topic: Strategic Suzuki-Miyaura Coupling of 4-Bromo-5-chloro-2-methylbenzoic acid: Conditions and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction on 4-Bromo-5-chloro-2-methylbenzoic acid. It offers insights into reaction optimization, a step-by-step protocol, and an explanation of the critical parameters involved, tailored for professionals in chemical research and pharmaceutical development.

Introduction: The Challenge and Opportunity

This compound is a highly functionalized building block. Its di-halogenated nature and substitution pattern present both a challenge and an opportunity for synthetic chemists. The primary challenge lies in achieving regioselective C-C bond formation, while the opportunity is the potential to create complex, poly-substituted biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[1]

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds between organoboron compounds and organic halides.[2][3] Its tolerance for a wide range of functional groups and relatively mild conditions make it a cornerstone of modern organic synthesis.[4] This guide focuses on the strategic application of the Suzuki coupling to this compound, addressing the key issues of selectivity and reactivity for this specific substrate.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation : The organoboron compound (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center.[2][7]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][6]

Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-R' (Coupled Product) Transmetal->Product center_point ArX Ar-X (Aryl Halide) ArX->OxAdd R_Boron R'-B(OR)₂ (Boronic Acid/Ester) + Base R_Boron->Transmetal Experimental_Workflow A 1. Reagent Preparation - Weigh aryl halide, boronic acid, base. - Prepare degassed solvent. B 2. Reaction Assembly - Combine solids in a reaction flask. - Add catalyst/ligand. A->B C 3. Inert Atmosphere - Seal flask. - Evacuate and backfill with N₂/Ar (3x). B->C D 4. Solvent Addition - Add degassed solvent via syringe. C->D E 5. Reaction Execution - Heat to 80-100 °C with stirring. - Monitor by TLC/LC-MS. D->E F 6. Work-up - Cool to RT. - Quench with water, acidify with HCl. E->F G 7. Extraction - Extract with an organic solvent (e.g., EtOAc). F->G H 8. Purification & Analysis - Dry, concentrate, and purify (e.g., chromatography). - Characterize final product. G->H

Caption: General experimental workflow for the Suzuki coupling protocol.

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure
  • Vessel Preparation : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 263 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Catalyst Addition : Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Inerting the Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting aryl bromide. The reaction is typically complete within 4-16 hours.

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with water (20 mL). Carefully acidify the aqueous mixture to a pH of ~2-3 with 1M HCl to protonate the carboxylic acid and precipitate the product.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by flash column chromatography or recrystallization to obtain the final product.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure). Insufficient temperature. Poorly soluble reagents.Ensure thorough degassing of solvents. Use fresh catalyst. Increase temperature. Try a different solvent system (e.g., Toluene, DMF).
Protodeboronation Excess water or prolonged reaction time. Base is too harsh.Use anhydrous conditions with K₃PO₄. Use a boronic ester (e.g., pinacol ester) which is more stable. [4]
Homocoupling of Boronic Acid Presence of oxygen.Degas the reaction mixture more thoroughly.
Formation of Byproducts Reaction temperature too high. Incorrect stoichiometry.Lower the reaction temperature. Re-optimize the ratio of boronic acid to aryl halide.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable biaryl compounds. Success hinges on a strategic approach that addresses the substrate's specific challenges. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, a regioselective coupling can be achieved. Furthermore, the use of modern, highly active palladium catalyst systems with bulky, electron-rich ligands is critical for overcoming the steric hindrance presented by the substrate. The detailed protocol and optimization guide provided herein offer a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 18, 2026. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 18, 2026. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 18, 2026. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Accessed January 18, 2026. [Link]

  • Bickelhaupt, F. M., & de Lera, A. R. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(5), 1109-1117. [Link]

  • Leconte, N., & Carrow, B. P. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 9(9), 8194-8205. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Casado, C. M., Espinet, P., & Gallego, A. M. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 129(5), 1109-17. [Link]

  • Chen, W., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 464-469. [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685-4691. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Reddit user discussion on r/Chempros. (2023). How to approach choosing reaction conditions for Suzuki? Reddit. Accessed January 18, 2026. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Accessed January 18, 2026. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. Accessed January 18, 2026. [Link]

  • Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 266-274. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Accessed January 18, 2026. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 18, 2026. [Link]

Sources

Application Note & Protocol: Regioselective Bromination of 4-Bromo-5-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the electrophilic bromination of 4-bromo-5-chloro-2-methylbenzoic acid. The protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed examination of the reaction's mechanistic underpinnings, a step-by-step experimental procedure, and critical safety considerations. By analyzing the competing directing effects of the four substituents on the aromatic ring, we establish the rationale for the predicted regioselective outcome, yielding 3,4-dibromo-5-chloro-2-methylbenzoic acid. This guide emphasizes scientific integrity, providing a self-validating protocol grounded in established chemical principles and supported by authoritative references.

Part 1: Mechanistic Rationale and Regioselectivity

The bromination of an aromatic ring is a classic example of electrophilic aromatic substitution (SEAr). In this reaction, an electrophile (in this case, Br⁺ or a polarized bromine species) replaces a hydrogen atom on the aromatic system.[1] The primary challenge in synthesizing polysubstituted benzenes lies in controlling the regioselectivity—the position of the incoming electrophile. This is governed by the electronic properties of the substituents already present on the ring.[1]

The starting material, this compound, possesses four distinct substituents, each exerting an electronic influence that directs the incoming electrophile.

  • -COOH (Carboxylic Acid): This is a moderately deactivating group due to its electron-withdrawing nature through both induction and resonance. It directs incoming electrophiles to the meta position.[2][3][4]

  • -CH₃ (Methyl): An activating group that donates electron density through induction, directing incoming electrophiles to the ortho and para positions.[5]

  • -Br (Bromo) and -Cl (Chloro): Halogens are a unique class. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion).[5][6]

Predicting the Site of Bromination:

The regiochemical outcome is determined by the cumulative effect of these groups. The two available positions for substitution on the ring are C3 and C6 (numbering starts with the carboxylic acid at C1).

  • Substitution at C3: This position is meta to the -COOH group, ortho to the -CH₃ group, and ortho to the -Br group. It is strongly favored by the carboxylic acid, the methyl group, and the bromo group.

  • Substitution at C6: This position is para to the -CH₃ group and ortho to the -Cl group.

The directing effects overwhelmingly favor substitution at the C3 position. The methyl group is the sole activating substituent, and its directing influence, combined with the powerful meta-directing effect of the carboxyl group and the ortho-directing effect of the bromine atom, creates a highly electron-rich and sterically accessible site at C3. Therefore, the anticipated major product is 3,4-dibromo-5-chloro-2-methylbenzoic acid .

Caption: Directing effects of substituents on this compound.

Part 2: Experimental Protocol

This protocol details the bromination using a solution of molecular bromine in glacial acetic acid. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.[7]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Purity
This compound1349716-38-6249.492.50 g10.02>98%
Bromine (Br₂)7726-95-6159.810.54 mL (1.70 g)10.63>99.5%
Glacial Acetic Acid64-19-760.0525 mL->99.7%
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11~2 g (for 10% solution)-ACS Grade
Deionized Water7732-18-518.02~200 mL--
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with drying tube (filled with CaCl₂)

  • Dropping funnel (pressure-equalizing)

  • Heating mantle with temperature controller

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Safety Precautions

This procedure involves highly corrosive and toxic substances. All steps must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.

ChemicalHazard SummaryKey Precautionary Statements
Bromine Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.[8][9]P260: Do not breathe mist/vapors. P280: Wear protective gloves/eye protection. P310: Immediately call a POISON CENTER/doctor.[8]
Glacial Acetic Acid Flammable liquid and vapor. Causes severe skin burns and eye damage.[10]P280: Wear protective gloves/eye protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[10]
Product Expected to be a skin, eye, and respiratory irritant based on the starting material.[11]Handle with care, avoiding dust inhalation and skin contact.

Emergency Preparedness: Have a bromine spill kit and a solution of sodium thiosulfate readily available to neutralize any spills. Ensure access to an emergency shower and eyewash station.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with the magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are properly sealed.

    • Add this compound (2.50 g, 10.02 mmol) to the flask.

    • Add glacial acetic acid (15 mL) to the flask and begin stirring to dissolve the solid. Gentle warming may be required.

  • Preparation of Bromine Solution:

    • In the chemical fume hood, carefully measure bromine (0.54 mL) and dissolve it in glacial acetic acid (10 mL) in a separate beaker.

    • Transfer this bromine solution to the dropping funnel.

  • Reaction Execution:

    • Heat the reaction mixture in the flask to 60-65 °C.

    • Once the temperature is stable, add the bromine solution dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture at 60-65 °C for 2-3 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexanes:Ethyl Acetate with a drop of acetic acid). The product spot should be less polar than the starting material.

  • Work-up and Quenching:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (~100 mL). A precipitate should form.

    • To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange/brown color of bromine disappears.

  • Product Isolation and Purification:

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with copious amounts of cold deionized water to remove residual acetic acid and salts.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid/water, to obtain the pure 3,4-dibromo-5-chloro-2-methylbenzoic acid.

    • Dry the purified crystals under vacuum.

Caption: Experimental workflow for the bromination protocol.

Part 3: Characterization and Validation

  • Expected Yield: 75-85%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Validation: The identity and purity of the final product, 3,4-dibromo-5-chloro-2-methylbenzoic acid (M.W. 328.38 g/mol ), should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect the disappearance of one aromatic proton signal and a shift in the remaining aromatic proton signal compared to the starting material.

    • ¹³C NMR: Expect the appearance of a new carbon signal bonded to bromine and shifts in other aromatic carbon signals.

    • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing three halogens (two bromine, one chlorine).

    • Melting Point: A sharp melting point range indicates high purity.

Part 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient temperature. Inactive bromine (degraded).Verify temperature with a calibrated thermometer. Use a fresh bottle of bromine.
Formation of Multiple Products Reaction temperature too high, leading to side reactions.Maintain the reaction temperature strictly within the 60-65 °C range.
Product Fails to Precipitate Too much solvent used; product has some solubility in the acidic water.Concentrate the aqueous mixture under reduced pressure or extract the product with a suitable organic solvent (e.g., ethyl acetate).
Product is Oily or Impure Incomplete removal of acetic acid. Ineffective recrystallization.Ensure thorough washing of the crude solid with water. Screen for a better recrystallization solvent system.

Conclusion

This application note provides a reliable and scientifically grounded protocol for the regioselective bromination of this compound. By carefully controlling the reaction conditions and adhering to the specified safety protocols, researchers can effectively synthesize 3,4-dibromo-5-chloro-2-methylbenzoic acid, a potentially valuable building block in pharmaceutical and materials science research. The principles of electrophilic aromatic substitution, when correctly applied to complex substrates, enable the predictable and efficient synthesis of highly functionalized molecules.

References

  • LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available at: [Link]

  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Available at: [Link]

  • Filo. (n.d.). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. Available at: [Link]

  • Indian Chemical Council (ICC). (2019). Bromine Safety Handbook. Available at: [Link]

  • Safety data sheet. (n.d.). According to 1907/2006/EC, Article 31. Available at: [Link]

  • University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. Available at: [Link]

  • YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Available at: [Link]

  • Rutgers University Newark. (2024). Chapter 22: Reactions Of Benzene And Its Derivatives. Available at: [Link]

  • Quora. (2017). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Available at: [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

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"4-Bromo-5-chloro-2-methylbenzoic acid" diazotization reaction procedure

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Diazotization of Aromatic Amines

Topic: A Comprehensive Guide to the Diazotization of Halogenated Aminobenzoic Acids

Abstract: This document provides a detailed protocol and in-depth scientific background for the diazotization of substituted aromatic amines, a cornerstone reaction in synthetic organic chemistry. While the query specified "4-Bromo-5-chloro-2-methylbenzoic acid," this molecule lacks the requisite primary amino group for diazotization. Therefore, this guide will focus on a structurally analogous and synthetically relevant substrate, 2-Amino-4-bromo-5-chlorobenzoic acid , to illustrate the procedure. The principles, safety protocols, and experimental steps detailed herein are broadly applicable to a wide range of primary aromatic amines. This guide is intended for researchers and professionals in drug development and chemical synthesis, emphasizing safety, mechanistic understanding, and practical execution.

Scientific Principle and Mechanism

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1][2] This transformation was first reported by Peter Griess in 1858 and has since become an indispensable tool for introducing a variety of functional groups onto an aromatic ring.[1] The resulting diazonium salt is a highly versatile intermediate, primarily because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating its replacement via nucleophilic substitution.[3]

The reaction is typically performed in a cold, acidic solution by treating the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4]

The mechanism proceeds through several key steps:

  • Formation of Nitrous Acid: The mineral acid protonates sodium nitrite to generate nitrous acid.[2]

  • Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess mineral acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[2][5][6]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine performs a nucleophilic attack on the nitrosonium ion.[1][6]

  • Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps occur, leading to a diazohydroxide intermediate.[1][2]

  • Formation of the Diazonium Ion: Finally, the hydroxyl group of the diazohydroxide is protonated in the acidic medium and eliminated as water, yielding the stable, resonance-stabilized aryldiazonium ion.[1][5]

Diazotization Mechanism cluster_0 In Situ Reagent Formation cluster_1 Reaction with Amine NaNO2 NaNO₂ + HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 Protonation NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus Protonation & Dehydration Amine Ar-NH₂ NO_plus->Amine Electrophile Nitrosamine N-Nitrosamine Amine->Nitrosamine Nucleophilic Attack Diazohydroxide Diazohydroxide Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium Protonation & Dehydration

Caption: The reaction mechanism of diazotization.

Critical Safety Protocols: Handling Diazonium Salts

Trustworthiness: The single most critical aspect of this procedure is safety. Aryldiazonium salts, particularly when isolated as solids, are notoriously unstable and can decompose violently upon heating, friction, or shock.[7] Adherence to strict safety protocols is not merely recommended; it is mandatory.

Twelve Cardinal Rules for Diazotization Safety: [7][8]

  • Stoichiometry is Key: Use only a stoichiometric amount of sodium nitrite. Excess can lead to unwanted side reactions and increase risk.[7][8]

  • Check for Excess Nitrite: Always test the final solution for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).[7][8]

  • Neutralize Excess Nitrite: If excess nitrous acid is detected, it must be quenched by adding a small amount of urea or sulfamic acid, which converts it to N₂ gas.

  • Maintain Low Temperature: The reaction must be kept cold, typically between 0 °C and 5 °C, at all times.[5][6] Higher temperatures promote rapid decomposition of the diazonium salt, often to form phenols, and can create a runaway reaction.[6]

  • Vent Generated Gases: The reaction and subsequent quenching steps evolve nitrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure buildup.[7][8]

  • Assume Explosive Properties: Unless proven otherwise, assume any isolated diazonium salt is explosive.[7][8]

  • Avoid Isolation: Do not isolate the diazonium salt. It is best practice to use the resulting solution in situ for the subsequent synthetic step.[6]

  • Prevent Precipitation: Never allow the diazonium salt to precipitate out of solution or dry out.[7][8]

  • Use Appropriate PPE: Always wear safety goggles, a face shield, a lab coat, and appropriate gloves. Conduct the entire procedure within a certified chemical fume hood.

  • Quench Before Workup: Before any further workup or disposal, ensure any residual diazonium salt is quenched.

  • Limit Scale: When handling for the first time, work on a small scale (e.g., < 1 gram).

  • Use Plastic or Wood Spatulas: If handling a solid diazonium salt is unavoidable (a highly discouraged practice), never use a metal spatula, which can cause decomposition by friction.[7][8]

Experimental Application: Diazotization of 2-Amino-4-bromo-5-chlorobenzoic acid

This protocol details the formation of the diazonium salt from 2-Amino-4-bromo-5-chlorobenzoic acid for subsequent use, for example, in a Sandmeyer reaction to introduce a different functional group.[9][10]

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Notes
2-Amino-4-bromo-5-chlorobenzoic acid609-80-3C₇H₅BrClNO₂249.48Starting material (substrate).
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46~37% w/w in water. Corrosive.
Sodium Nitrite (NaNO₂)7632-00-0NaNO₂69.00Toxic if swallowed, oxidizer.[11] Keep away from combustible materials.
Urea (CH₄N₂O)57-13-6CH₄N₂O60.06For quenching excess nitrous acid. Sulfamic acid is also an option.
Deionized Water (H₂O)7732-18-5H₂O18.02
Starch-Iodide PaperN/AN/AN/AIndicator for nitrous acid.
IceN/AH₂O18.02For cooling bath.
Apparatus
  • Three-necked round-bottom flask (appropriate size for the scale)

  • Mechanical or magnetic stirrer with a stir bar

  • Dropping funnel

  • Low-temperature thermometer (-20 °C to 100 °C)

  • Ice-salt bath

  • Beakers and graduated cylinders

  • Chemical fume hood

Step-by-Step Protocol
  • Amine Suspension Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 2-Amino-4-bromo-5-chlorobenzoic acid (e.g., 10.0 g, 40.1 mmol) and deionized water (e.g., 50 mL). While stirring, slowly add concentrated hydrochloric acid (e.g., 15 mL). The amine salt may precipitate, forming a fine slurry.

  • Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred suspension to a stable internal temperature of 0-5 °C. Causality: This low temperature is crucial to prevent the premature decomposition of the diazonium salt once it is formed.[6]

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (e.g., 2.80 g, 40.6 mmol, ~1.01 eq) in deionized water (e.g., 15 mL). Cool this solution in an ice bath.

  • Diazotization (Addition of Nitrite): Fill the dropping funnel with the cold sodium nitrite solution. Add the NaNO₂ solution dropwise to the stirred amine suspension over 30-45 minutes. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 5 °C. Causality: A rapid addition can cause a dangerous temperature spike, leading to violent decomposition and release of toxic nitrogen oxides.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The reaction mixture may become clearer as the solid amine dissolves to form the soluble diazonium salt.

  • Check for Excess Nitrous Acid: Test the reaction mixture for the presence of excess nitrous acid. To do this, dip a glass rod into the mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess HNO₂ and that the reaction is complete. If the test is negative, add a small additional amount of the NaNO₂ solution and re-test after 10 minutes.

  • Quenching: Once a positive starch-iodide test is confirmed, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid portion-wise until the mixture no longer gives a positive test. You will observe gas (N₂) evolution. Causality: This step is vital to prevent unwanted side reactions (e.g., nitration) in subsequent steps and ensures safer handling of the solution.

  • Immediate Use: The resulting cold, clear solution of the diazonium salt is now ready for immediate use in the next synthetic step (e.g., Sandmeyer or azo coupling). Do not store this solution.

Diazotization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_validation Validation & Quenching prep_amine 1. Prepare Amine Slurry (Amine + H₂O + conc. HCl) cool 3. Cool Amine Slurry (0-5 °C) prep_amine->cool prep_nitrite 2. Prepare NaNO₂ Solution (NaNO₂ + H₂O) add 4. Add NaNO₂ Solution Dropwise (Keep T < 5 °C) prep_nitrite->add cool->add stir 5. Stir for 30 min at 0-5 °C add->stir test 6. Test for Excess HNO₂ (Starch-Iodide Paper) stir->test quench 7. Quench Excess HNO₂ (Add Urea/Sulfamic Acid) test->quench If Positive product 8. Diazonium Salt Solution (Use Immediately) quench->product

Caption: A step-by-step workflow for the laboratory preparation of a diazonium salt solution.

Downstream Applications

The diazonium salt of 2-Amino-4-bromo-5-chlorobenzoic acid is a valuable intermediate. Its primary utility lies in reactions where the -N₂⁺ group is displaced.

  • Sandmeyer Reactions: Treatment with copper(I) salts can replace the diazonium group with various nucleophiles. For example, CuCl introduces a chlorine atom, CuBr introduces a bromine atom, and CuCN introduces a nitrile group.[3][9][10]

  • Schiemann Reaction: Reaction with fluoroboric acid (HBF₄) followed by heating introduces a fluorine atom.[4]

  • Gattermann Reaction: This reaction uses copper powder and the corresponding acid (e.g., HCl or HBr) to install halogens.

  • Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds like phenols or anilines to form highly colored azo compounds, which are the basis of many dyes.[4][5]

  • Hydroxylation: Gently warming the diazonium salt solution will displace the N₂ group with an -OH group, forming a phenol.

References

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

  • BYJU'S. Diazotization Reaction Mechanism. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • Vedantu. Diazotization Reaction Mechanism: Steps, Types & Applications. [Link]

  • PHARMD GURU. (2021). DIAZOTISATION AND COUPLING. [Link]

  • ACS Publications. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • PubChem. This compound. [Link]

  • University of Kashmir. DIAZONIUM SALTS. [Link]

  • Chemtrade Logistics Inc. (2025). Safety Data Sheet Sodium Nitrite. [Link]

  • Google Patents.
  • University of California, Santa Barbara. (2012). Nitrates - Standard Operating Procedure. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: sodium nitrite. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • PubMed. (2015). Iridium-Catalyzed ortho-Arylation of Benzoic Acids with Arenediazonium Salts. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Royal Society of Chemistry. (2018). A general electrochemical strategy for the Sandmeyer reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • LookChem. Cas 21739-92-4, 5-Bromo-2-chlorobenzoic acid. [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate for SGLT2 Inhibitors. [Link]

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Purification of 4-Bromo-5-chloro-2-methylbenzoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-chloro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. The precise arrangement of its substituents—a bromine atom, a chlorine atom, and a methyl group on the benzoic acid core—offers multiple reaction sites for further chemical modification. As with any active pharmaceutical ingredient (API) precursor, achieving a high degree of purity is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final product. This application note provides a detailed guide to the purification of this compound, offering in-depth protocols for common laboratory techniques and the scientific principles that underpin them.

This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It aims to provide not just a set of instructions, but a framework for understanding and optimizing the purification process for this specific molecule and structurally related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification strategies. Key properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₈H₆BrClO₂PubChem[1][2]
Molecular Weight 249.49 g/mol PubChem[1][2]
Appearance Solid (predicted)General knowledge
Melting Point Not experimentally determined. For comparison, 5-Bromo-2-chlorobenzoic acid has a melting point of 154-156 °C.
pKa Not experimentally determined. The predicted pKa of the structurally similar 5-Bromo-2-chlorobenzoic acid is approximately 2.49.
Solubility Specific data not available. Generally expected to be poorly soluble in water and soluble in many organic solvents.General knowledge

The acidic nature of the carboxylic acid group is the most significant feature for purification, as it allows for manipulation of the compound's solubility through pH adjustment. The presence of two halogen atoms and a methyl group on the aromatic ring will influence its polarity and, consequently, its solubility in various organic solvents.

Purification Strategies: A Decision-Making Workflow

The choice of purification technique depends on the nature and quantity of the impurities present in the crude material. The following diagram illustrates a logical workflow for selecting the most appropriate purification strategy.

Purification_Workflow start Crude this compound assess_impurities Assess Impurity Profile (e.g., TLC, HPLC, NMR) start->assess_impurities major_impurities Major Impurities Present? assess_impurities->major_impurities acid_base_extraction Acid-Base Extraction major_impurities->acid_base_extraction Non-acidic impurities recrystallization Recrystallization major_impurities->recrystallization Minor impurities or structurally similar acids column_chromatography Column Chromatography major_impurities->column_chromatography Difficult to separate isomers or multiple impurities acid_base_extraction->recrystallization Further purification hplc_analysis Purity Analysis (HPLC) recrystallization->hplc_analysis column_chromatography->hplc_analysis pure_product Pure Product hplc_analysis->pure_product

Caption: Decision workflow for selecting a purification technique.

Acid-Base Extraction: Exploiting Acidity for Separation

Principle: Acid-base extraction is a powerful and efficient technique for separating acidic or basic compounds from neutral impurities.[3][4][5][6] For this compound, this method leverages the acidic proton of the carboxylic acid group. By treating a solution of the crude product with an aqueous base, the acidic compound is deprotonated to form a water-soluble carboxylate salt.[4][6] This salt partitions into the aqueous phase, while non-acidic, organic-soluble impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which can then be isolated by filtration.[3][4]

Protocol for Acid-Base Extraction

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution (optional, for stronger acids)

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in an Erlenmeyer flask. Use a volume of solvent sufficient to fully dissolve the crude material.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure buildup from carbon dioxide evolution. Shake the funnel gently for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer (containing the sodium salt of the benzoic acid) will typically be the bottom layer. Drain the aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".

  • Second Extraction: To ensure complete extraction of the acidic product, add a second portion of saturated aqueous sodium bicarbonate solution to the organic layer remaining in the separatory funnel. Repeat the shaking and separation process, and combine the second aqueous extract with "Aqueous Layer 1".

  • Washing the Organic Layer (Optional): The remaining organic layer, which contains any neutral impurities, can be washed with brine to remove residual water.

  • Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of a drying agent like anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation of Neutral Impurities: Decant or filter the dried organic solution away from the drying agent and evaporate the solvent to recover any neutral impurities.

  • Acidification of the Aqueous Layer: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6 M HCl dropwise until the solution is acidic (pH ~2, check with pH paper). The this compound will precipitate out of the solution as a solid.

  • Isolation of the Purified Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing the Product: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Allow the purified product to air dry on the filter paper, or for more efficient drying, place it in a desiccator under vacuum.

AcidBase_Extraction_Workflow start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO₃) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer Organic Phase aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer Aqueous Phase acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for acid-base extraction.

Recrystallization: Leveraging Differential Solubility

Principle: Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures.[7][8] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature. Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or highly soluble in the cold solvent (and remain in the mother liquor after crystallization).

Solvent Selection

The choice of solvent is critical for successful recrystallization. For substituted benzoic acids, common solvents include water, ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof.[9][10][11] A systematic approach to solvent selection involves testing the solubility of small amounts of the crude product in various solvents at room temperature and upon heating.

SolventPolarityBoiling Point (°C)Suitability for Benzoic Acids
WaterHigh100Good for some, but solubility may be low even when hot.
EthanolPolar Protic78Often a good choice, especially in mixtures with water.[9][10][11]
MethanolPolar Protic65Similar to ethanol, often used in mixtures with water.[10]
Ethyl AcetateModerately Polar77Can be a good solvent for a range of polarities.
TolueneNonpolar111Suitable for less polar compounds, may help exclude polar impurities.[10]
Hexane/HeptaneNonpolar69/98Generally used as an anti-solvent in combination with a more polar solvent.
Protocol for Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution in Minimum Hot Solvent: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate. Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, either by air-drying on the funnel or in a desiccator.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Preparative Purification

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound and can also be used for preparative-scale purification. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.[12][13][14][15] More polar compounds will elute from the column faster, while less polar compounds will have longer retention times. For acidic compounds like this compound, the pH of the mobile phase is critical and is often acidified to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Analytical HPLC Protocol for Purity Assessment

This protocol provides a starting point for developing an analytical method to determine the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid to adjust the pH to approximately 2.5-3.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified solid in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram and integrate the peak areas to determine the purity of the compound.

Troubleshooting

ProblemPossible CauseSolution
Acid-Base Extraction: Low recovery of the product.Incomplete extraction from the organic layer.Perform additional extractions with the aqueous base.
Incomplete precipitation upon acidification.Ensure the pH is sufficiently low (~2) and the solution is cold.
Recrystallization: No crystals form upon cooling.Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The compound is very soluble even in the cold solvent.Try a different solvent or a mixed-solvent system.
Recrystallization: Oiling out instead of crystallization.The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal.
HPLC: Poor peak shape (tailing).The carboxylic acid is ionized.Lower the pH of the mobile phase by adding a small amount of acid (e.g., phosphoric acid, formic acid).

Conclusion

The purification of this compound can be effectively achieved through standard laboratory techniques. Acid-base extraction is a highly efficient method for removing neutral impurities, while recrystallization is well-suited for removing smaller amounts of impurities and for obtaining a highly crystalline final product. The choice of recrystallization solvent is critical and should be determined experimentally. HPLC is an indispensable tool for assessing the final purity of the compound. By understanding the underlying chemical principles and carefully following these protocols, researchers can consistently obtain high-purity this compound, suitable for use in demanding applications such as pharmaceutical synthesis.

References

  • The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved from [Link]

  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • What is the process for extracting benzoic acid from an unknown compound using acids and bases? (2024, November 28). Quora. Retrieved from [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Bui, L. V., & Cooper, C. (1987). Reverse-phase liquid chromatographic determination of benzoic and sorbic acids in foods. Journal of the Association of Official Analytical Chemists, 70(5), 892–896. Retrieved from [Link]

  • CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • CrystEngComm. (2025, October 13). RSC Publishing. Retrieved from [Link]

  • 4-bromo-2-chloro-5-methylbenzoic acid. (n.d.). Chemspace. Retrieved from [Link]

  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024, June 26). EPO. Retrieved from [Link]

  • Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
  • Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. (n.d.). Scribd. Retrieved from [Link]

  • What solvent system should I use to recrystalise 3-bromo benzoic? (2020, November 1). Reddit. Retrieved from [Link]

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Application Note: Structural Elucidation of 4-Bromo-5-chloro-2-methylbenzoic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and data analysis guide for the structural characterization of 4-Bromo-5-chloro-2-methylbenzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and chemical synthesis. This guide offers practical insights into sample preparation, spectral acquisition, and in-depth analysis of the resulting NMR data, enabling unambiguous confirmation of the molecular structure.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Accurate structural confirmation is a critical step in the quality control and advancement of any research and development program involving such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structure in solution. This document provides a comprehensive guide to the NMR spectral analysis of this specific halogenated benzoic acid derivative.

The molecular structure of this compound, with the IUPAC name this compound, is presented below.[2]

Figure 1: Chemical structure of this compound.

Experimental Protocols

I. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The following protocol is recommended for this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes and caps[4]

  • Pasteur pipette and bulb

  • Small vial for dissolution

Protocol:

  • Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] Chloroform-d is a common choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.[5]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for high-quality spectra.[5]

  • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6][7]

  • Carefully place the cap on the NMR tube and label it appropriately.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

G cluster_prep Sample Preparation Workflow cluster_acq Data Acquisition weigh 1. Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add solvent filter 3. Filter if Necessary dissolve->filter Check for particulates transfer 4. Transfer to NMR Tube filter->transfer Pipette solution insert 5. Insert into Spectrometer transfer->insert shim 6. Lock and Shim insert->shim Stabilize field acquire 7. Acquire Spectra (¹H, ¹³C, etc.) shim->acquire Run experiments

Figure 2: Workflow for NMR sample preparation and data acquisition.

II. NMR Data Acquisition

It is recommended to acquire both ¹H and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can also be performed.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient.

  • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

Predicted NMR Spectral Data and Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from similar substituted benzoic acid compounds.[8][9][10]

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Reference: TMS (δ 0.00)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0Singlet (broad)1H
Ar-H (Position 6)~ 7.9Singlet1H
Ar-H (Position 3)~ 7.5Singlet1H
-CH₃~ 2.5Singlet3H
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Reference: CDCl₃ (δ 77.16)

Carbon AtomPredicted Chemical Shift (δ, ppm)
-COOH~ 170
C-2~ 140
C-5~ 135
C-1~ 133
C-3~ 132
C-6~ 130
C-4~ 125
-CH₃~ 20

In-depth Spectral Analysis

¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the range of 10.0-13.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H):

    • The proton at position 6 is adjacent to the electron-withdrawing carboxylic acid group and is expected to be the most downfield of the aromatic protons, appearing as a singlet around 7.9 ppm.

    • The proton at position 3 is ortho to the methyl group and meta to the bromine atom, leading to a predicted chemical shift of around 7.5 ppm. This will also appear as a singlet due to the lack of adjacent protons.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are attached to the aromatic ring. They will appear as a sharp singlet at approximately 2.5 ppm.

¹³C NMR Spectrum
  • Carboxylic Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule due to the two attached oxygen atoms and will appear at a chemical shift of approximately 170 ppm.[11]

  • Aromatic Carbons (C1-C6):

    • The quaternary carbons (C-1, C-2, C-4, C-5) will generally have lower intensities compared to the protonated carbons.

    • C-2: Attached to the methyl group, this carbon is predicted to be around 140 ppm.

    • C-5: Bonded to the chlorine atom, this carbon is expected at approximately 135 ppm.

    • C-1: The carbon bearing the carboxylic acid group is predicted around 133 ppm.

    • C-4: The carbon attached to the bromine atom is expected to be the most upfield of the substituted aromatic carbons, around 125 ppm.

    • The protonated carbons, C-3 and C-6, are predicted to appear around 132 ppm and 130 ppm, respectively.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will be the most shielded carbon and is expected to have a chemical shift of around 20 ppm.

Conclusion

This application note provides a comprehensive framework for the NMR spectral analysis of this compound. By following the detailed protocols for sample preparation and leveraging the provided spectral predictions and analysis, researchers can confidently verify the structure and purity of this important chemical intermediate. The combination of ¹H and ¹³C NMR spectroscopy offers a powerful and definitive tool for the structural elucidation of complex organic molecules.

References

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53256797, this compound. PubChem. Retrieved from [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. Journal of the American Chemical Society. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56604246, 4-Bromo-2-chloro-6-methylbenzoic acid. PubChem. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

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Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4-Bromo-5-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Bromo-5-chloro-2-methylbenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity and quantification critical for quality control and drug development. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to method validation, ensuring compliance with international regulatory standards. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively.

Introduction and Scientific Rationale

This compound is an aromatic carboxylic acid characterized by its halogen and methyl substitutions.[1][2] Accurate quantification is paramount in pharmaceutical development to ensure the purity of intermediates and the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3]

The core of this analytical method is based on reversed-phase chromatography. The analyte, being a carboxylic acid, has a pKa that dictates its ionization state in solution. Based on structurally similar compounds like 5-Bromo-2-chlorobenzoic acid, the pKa of this compound is estimated to be in the acidic range, likely between 2.5 and 3.5. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be controlled. By acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa, the carboxylic acid group remains protonated (non-ionized).[4] This increases its hydrophobicity, leading to stronger interaction with the nonpolar C18 stationary phase and, consequently, better retention and separation from polar impurities.[5]

This method has been developed as a stability-indicating assay, meaning it can resolve the parent analyte from its potential degradation products that may form under stress conditions such as acid or base hydrolysis, oxidation, or heat.[6][7] This capability is crucial for assessing the stability of the compound in bulk form and during various stages of the drug development process.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
IUPAC Name This compound[8]
Molecular Formula C₈H₆BrClO₂[1][2]
Molecular Weight 249.49 g/mol [1][9]
Structure SMILES: CC1=CC(=C(C=C1C(=O)O)Cl)Br[8]
Estimated pKa ~2.5 - 3.5Inferred from similar compounds
UV Absorbance Expected λmax ~230-240 nmInferred from benzoic acid and its halogenated derivatives[10][11]

HPLC Method and Protocols

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Equipment and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm).

  • Reagents: Phosphoric acid (85%, analytical grade).

  • Reference Standard: this compound, purity ≥98%.

  • Filters: 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions

The following table outlines the optimized chromatographic conditions for the analysis.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress analyte ionization.[12]
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Program See Table BelowA gradient elution ensures the separation of the main analyte from potential early and late-eluting impurities.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection PDA Detector, 235 nmBased on the UV absorbance of similar aromatic carboxylic acids.[12] A PDA detector allows for peak purity analysis.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and compatible with the mobile phase.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
20.02080
25.02080
25.16040
30.06040
Detailed Protocols

The following diagram illustrates the comprehensive workflow for the analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (0.1% H3PO4 in H2O & ACN) E System Equilibration (Stable Baseline) A->E B Standard Stock Solution (1 mg/mL in Diluent) C Working Standards (Calibration Curve) B->C G Sequence Run (Standards & Samples) C->G D Sample Preparation (Dissolve & Filter) D->G F System Suitability Test (SST) (Inject Standard 5x) E->F F->G H Peak Integration & Identification G->H I Calibration Curve Generation (Linearity Check) H->I J Quantification & Purity Assessment I->J

Caption: Experimental workflow for the HPLC analysis of this compound.

Protocol 1: Mobile Phase and Diluent Preparation

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Carefully add 1.0 mL of 85% phosphoric acid to 1000 mL of deionized water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.

  • Diluent (Acetonitrile/Water 50:50): Mix equal volumes of acetonitrile and deionized water.

Protocol 2: Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Protocol 3: Sample Preparation

  • Accurately weigh a sufficient amount of the test sample to achieve a final concentration within the calibration range (e.g., ~50 µg/mL) after dilution.

  • Dissolve the sample in the diluent, using sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[3]

Method Validation (ICH Q2(R1) Guidelines)

For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose. The following parameters should be assessed.

System Suitability

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are outlined in the table below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates system precision.
%RSD of Retention Time ≤ 1.0%Ensures retention time stability.
Validation Parameters

The following diagram outlines the key relationships in method validation.

Validation_Relationships cluster_quant Quantitative Limits cluster_performance Core Performance Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness

Caption: Interdependencies of key HPLC method validation parameters.

Summary of Validation Parameters and Acceptance Criteria:

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples to demonstrate no interference at the analyte's retention time.Peak purity of the analyte should pass. No co-eluting peaks at the analyte's retention time.
Linearity Analyze at least five concentrations across the proposed range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999
Range The range is established from the linearity study.Typically 80-120% of the test concentration for assay.
Accuracy Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results.System suitability parameters must be met under all varied conditions.

Conclusion

The RP-HPLC method described in this application note provides a reliable, robust, and stability-indicating means for the quantitative analysis of this compound. By employing a standard C18 column and a straightforward acidified mobile phase, this method can be readily implemented in most analytical laboratories. The detailed protocols for sample preparation and the comprehensive validation strategy ensure that the results generated are accurate and reproducible, meeting the stringent requirements of the pharmaceutical industry.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? [Link]

  • LookChem. Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • PubChem. This compound. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • NIST WebBook. Benzoic acid, 4-bromo-. [Link]

  • ResearchGate. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. [Link]

  • Physical Chemistry Chemical Physics. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

  • NIST WebBook. Benzoic acid, 4-methyl-. [Link]

  • ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]

  • NIST WebBook. Benzoic acid, 2-methyl-. [Link]

  • NIST WebBook. Benzoic acid, 4-chloro-. [Link]

Sources

Application Notes and Protocols: Determination of the Solubility Profile of 4-Bromo-5-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-chloro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount. The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate in various solvents dictates its bioavailability, ease of formulation, and the feasibility of its purification and analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and determining the solubility of this compound. We will explore both experimental and computational approaches to elucidate its solubility profile, providing a robust framework for its application in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility. The presence of a carboxylic acid group, a methyl group, and two different halogens on the benzene ring creates a molecule with distinct electronic and steric features that will govern its interactions with various solvents.

PropertyValueSource/Method
Molecular Formula C₈H₆BrClO₂PubChem CID: 53256797[1]
Molecular Weight 249.49 g/mol PubChem CID: 53256797[1]
IUPAC Name This compoundPubChem CID: 53256797[1]
Predicted pKa ~2.5 - 3.5The pKa of benzoic acid is 4.2. The electron-withdrawing effects of the bromo and chloro substituents are expected to increase the acidity of the carboxylic acid, thus lowering the pKa. For comparison, the predicted pKa of the structurally similar 5-Bromo-2-chlorobenzoic acid is 2.49 ± 0.25.[2] The ortho-methyl group may have a slight electron-donating effect, but the overall impact of the halogens will likely dominate.
Predicted logP ~3.0 - 4.0The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The presence of the hydrophobic benzene ring and halogens suggests a significant logP value. This can be estimated using various computational models.
Melting Point Not availableExperimental data for this specific compound is not readily available. For comparison, the melting point of 4-Bromo-2-chlorobenzoic acid is 171-175 °C.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic balance between solute-solute, solvent-solvent, and solute-solvent interactions.[3] For this compound, we can anticipate the following:

  • Polar Solvents (e.g., water, ethanol, methanol): The carboxylic acid group can engage in hydrogen bonding with protic polar solvents. However, the bulky, nonpolar aromatic ring with its halogen substituents will likely limit aqueous solubility. In alcohols, the alkyl chains can interact with the nonpolar portion of the molecule, potentially leading to higher solubility compared to water. The solubility of benzoic acid and its derivatives in alcohols like ethanol and methanol is generally higher than in water.[1][4]

  • Apolar Solvents (e.g., hexane, toluene): The hydrophobic benzene ring and halogens will favor interactions with apolar solvents. However, the polar carboxylic acid group will be disfavored, potentially leading to low solubility unless the solvent has some capacity for hydrogen bonding.

  • Dipolar Aprotic Solvents (e.g., acetone, DMSO, THF): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can also engage in dipole-dipole interactions. They are often good solvents for a wide range of organic compounds.

Experimental Determination of Solubility

A systematic experimental approach is crucial for accurately determining the solubility of this compound. The shake-flask method is a widely accepted and reliable technique.[5]

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • HPLC Method: Prepare a series of standard solutions of known concentrations of this compound in the respective solvent. Analyze both the standards and the saturated solution samples by HPLC. Construct a calibration curve and determine the concentration of the saturated solution.

    • UV-Vis Spectrophotometry Method: If the compound has a distinct chromophore, prepare a calibration curve by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax). Dilute the saturated solution samples with the respective solvent to fall within the linear range of the calibration curve and measure their absorbance.

  • Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Settle for >2h B->C D Filter supernatant (0.45 µm) C->D E Analyze by HPLC or UV-Vis D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Experimental workflow for solubility determination.

Protocol 2: Acid-Base Solubility Classification

This qualitative protocol helps to classify the compound based on its acidic nature.[6][7][8]

Materials:

  • This compound

  • Test tubes

  • Deionized water

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric acid (HCl) solution

Procedure:

  • Water Solubility: Add a few milligrams of the compound to a test tube containing 1 mL of deionized water. Shake vigorously. Observe if the compound dissolves.

  • NaOH Solubility: To a test tube with a few milligrams of the compound, add 1 mL of 5% NaOH solution. Shake and observe. Formation of a clear solution indicates the presence of an acidic functional group.

  • NaHCO₃ Solubility: In a separate test tube, add a few milligrams of the compound to 1 mL of 5% NaHCO₃ solution. Shake and observe. Dissolution, possibly with effervescence (CO₂ release), suggests a strongly acidic group like a carboxylic acid.

  • HCl Solubility: To a test tube with a few milligrams of the compound, add 1 mL of 5% HCl solution. Shake and observe. Lack of dissolution is expected for an acidic compound.

Expected Results: this compound is expected to be insoluble or sparingly soluble in water and 5% HCl. It should be soluble in 5% NaOH and 5% NaHCO₃ due to the formation of the corresponding sodium salt (sodium 4-bromo-5-chloro-2-methylbenzoate).

Computational Prediction of Solubility

In the absence of experimental data, computational methods can provide valuable estimates of solubility.[3][4] These predictions are particularly useful in the early stages of drug discovery and development for screening large numbers of compounds.[6][9][10]

Approach 1: pKa and logP Based Estimation

The Henderson-Hasselbalch equation can be used to estimate the aqueous solubility of an ionizable compound as a function of pH. The intrinsic solubility (solubility of the neutral form) and the pKa are key parameters.

  • pKa Prediction: Utilize computational tools or cheminformatics software to predict the pKa of this compound. Density Functional Theory (DFT) models have shown reliability in predicting the pKa of substituted benzoic acids.

  • logP Prediction: Predict the logP value using software that employs fragment-based or property-based methods.

  • Solubility Estimation: Use the General Solubility Equation (GSE) developed by Yalkowsky and Banerjee, which relates aqueous solubility to the melting point and logP. Since the melting point is unknown, an estimation based on structurally similar compounds may be necessary.

Approach 2: Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate chemical structure with physical properties like solubility.[4]

  • Descriptor Calculation: Calculate a set of molecular descriptors for this compound that encode its structural, electronic, and topological features.

  • Model Application: Use a pre-existing, validated QSPR model for solubility prediction. These models are often available in commercial software packages or as web-based tools. The accuracy of the prediction will depend on the applicability domain of the model and the similarity of the target compound to the training set.

computational_workflow cluster_input Input cluster_approach1 Approach 1: Physicochemical Parameters cluster_approach2 Approach 2: QSPR Modeling cluster_output Output A Molecular Structure of This compound B Predict pKa (e.g., DFT) A->B C Predict logP A->C F Calculate Molecular Descriptors A->F E Apply General Solubility Equation B->E C->E D Estimate Melting Point D->E H Predicted Solubility E->H G Apply Validated QSPR Model F->G G->H

Caption: Computational workflow for solubility prediction.

Data Summary and Interpretation

While experimental data for this compound is not available in the literature, the following table provides a template for summarizing experimentally determined or predicted solubility values.

SolventPolarity IndexDielectric Constant (20°C)Solubility (g/L) at 25°C
Water10.280.1To be determined
Methanol5.132.7To be determined
Ethanol4.324.5To be determined
Acetone5.120.7To be determined
Ethyl Acetate4.46.0To be determined
Toluene2.42.4To be determined
Hexane0.11.9To be determined

Interpretation of Results:

The solubility data should be analyzed in the context of solvent properties. A higher solubility in polar protic solvents like methanol and ethanol compared to water would be expected due to the contribution of the organic part of the molecule. Good solubility in dipolar aprotic solvents like acetone would highlight the importance of hydrogen bond acceptance. Low solubility in nonpolar solvents like hexane would confirm the dominant role of the polar carboxylic acid group in the dissolution process.

Conclusion

This application note provides a comprehensive framework for determining the solubility of this compound. By combining theoretical considerations, robust experimental protocols, and in silico prediction methods, researchers can build a complete solubility profile for this compound. This information is critical for its effective use in drug development, chemical synthesis, and materials science, enabling informed decisions on formulation, purification, and biological testing.

References

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(4), 1102-1108. [Link]

  • Abraham, M. H., et al. (2018). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 47(3), 033101. [Link]

  • Department of Chemistry, University of Calgary. (n.d.). Experiment 1: Determination of Solubility Class. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Verheyen, G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17387. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53256797, this compound. PubChem. [Link]

  • Department of Chemistry, University of Texas at Austin. (n.d.). Experiment 2: Determination of Solubility Class. [Link]

  • LookChem. (n.d.). Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

  • University of Toronto. (n.d.). Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (n.d.). Solubility. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

Sources

industrial scale-up of "4-Bromo-5-chloro-2-methylbenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Industrial Scale-Up Synthesis of 4-Bromo-5-chloro-2-methylbenzoic acid

Abstract

This application note provides a comprehensive technical guide for the industrial-scale synthesis of this compound, a key intermediate for the pharmaceutical and agrochemical industries. A robust and highly regioselective multi-step synthetic route commencing from the readily available industrial feedstock, 2-methylaniline (o-toluidine), is detailed. The strategy circumvents the challenges of poor regioselectivity associated with direct halogenation of toluene derivatives by employing a protection-halogenation-deprotection sequence followed by a Sandmeyer reaction. This document outlines detailed, step-by-step protocols, process optimization parameters, safety considerations, and in-process controls (IPCs) necessary for a successful and safe scale-up.

Introduction and Synthetic Strategy

This compound is a polysubstituted aromatic carboxylic acid. Its structural complexity and specific substitution pattern make it a valuable building block for the synthesis of complex target molecules in drug discovery and materials science. The primary challenge in its synthesis is the precise installation of the two different halogen atoms and the carboxylic acid group onto the 2-methylbenzene core with high regiochemical control.

Direct electrophilic halogenation of 2-methylbenzoic acid is not a viable industrial strategy due to the conflicting directing effects of the ortho, para-directing methyl group and the meta-directing carboxylic acid group, which would lead to a complex mixture of isomers requiring costly and inefficient purification.

The strategy detailed herein adopts a more controlled approach, beginning with o-toluidine. The process flow is designed to leverage the powerful and predictable directing effects of the amine (as its acetamide derivative) to install the halogens with high selectivity. The synthesis culminates in the conversion of the amino group to the desired carboxylic acid via a Sandmeyer cyanation followed by hydrolysis. This route is designed for scalability, safety, and high fidelity.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis A 2-Methylaniline (o-Toluidine) B N-(2-methylphenyl)acetamide A->B Acetylation (Protection) C N-(4-bromo-2-methylphenyl)acetamide B->C Regioselective Bromination D N-(4-bromo-5-chloro-2-methylphenyl)acetamide C->D Regioselective Chlorination E 4-Bromo-5-chloro-2-methylaniline D->E Amide Hydrolysis F Diazonium Salt Intermediate E->F Diazotization G 4-Bromo-5-chloro-2-methylbenzonitrile F->G Sandmeyer Cyanation H This compound G->H Nitrile Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Detailed Protocols and Methodologies

Part 1: Synthesis of Key Intermediate: 4-Bromo-5-chloro-2-methylaniline

This section details the four-step synthesis of the crucial aniline intermediate.

Protocol 1.1: Acetylation of 2-Methylaniline

  • Causality: The acetylation of the amino group serves two purposes: it protects the amine from oxidation in subsequent steps and transforms it into a less activating, but still strongly ortho, para-directing acetamido group. This moderation prevents polysubstitution and enhances regiochemical control.

  • Procedure:

    • To a 100 L glass-lined reactor equipped with mechanical stirring, a temperature probe, and a reflux condenser, charge 2-methylaniline (10.0 kg, 93.3 mol) and toluene (40 L).

    • Begin stirring and add acetic anhydride (9.5 kg, 93.1 mol) dropwise over 1 hour, maintaining the internal temperature below 40°C using a cooling jacket. The reaction is exothermic.

    • After the addition is complete, heat the mixture to 80-85°C and hold for 2 hours. Monitor reaction completion by HPLC or TLC (disappearance of 2-methylaniline).

    • Cool the mixture to 10°C. The product, N-(2-methylphenyl)acetamide, will precipitate.

    • Filter the solid product, wash the filter cake with cold toluene (2 x 5 L), and dry under vacuum at 60°C to a constant weight.

  • Expected Yield: 13.0 - 13.5 kg (93-97%).

Protocol 1.2: Regioselective Bromination

  • Causality: The powerful para-directing effect of the acetamido group selectively installs the bromine atom at the C4 position, which is sterically unhindered. Glacial acetic acid is used as the solvent as it is compatible with both the substrate and the brominating agent.

  • Procedure:

    • Charge the 100 L reactor with N-(2-methylphenyl)acetamide (13.0 kg, 87.1 mol) and glacial acetic acid (50 L). Stir to form a suspension.

    • Cool the mixture to 15°C.

    • In a separate vessel, dissolve bromine (14.6 kg, 91.4 mol) in glacial acetic acid (10 L).

    • Add the bromine solution dropwise to the reactor over 2-3 hours, maintaining the temperature between 15-20°C.

    • After addition, allow the mixture to stir at room temperature for 4-6 hours until HPLC analysis confirms the consumption of the starting material.

    • Slowly quench the reaction by adding it to a 250 L reactor containing a stirred solution of sodium bisulfite (2.0 kg) in water (100 L) to destroy excess bromine.

    • Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 70°C.

  • Expected Yield: 18.5 - 19.5 kg (93-97%).

Protocol 1.3: Regioselective Chlorination

  • Causality: With the C4 position blocked, the ortho-directing nature of the acetamido group directs the incoming chlorine electrophile to the C5 position (ortho to the acetamido group and meta to the methyl group). N-Chlorosuccinimide (NCS) is chosen as a mild and safe chlorinating agent suitable for industrial scale.

  • Procedure:

    • Charge the 100 L reactor with N-(4-bromo-2-methylphenyl)acetamide (18.5 kg, 81.1 mol) and acetonitrile (75 L).

    • Add N-Chlorosuccinimide (NCS) (11.4 kg, 85.2 mol) portion-wise over 1 hour.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor progress by HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to approximately one-third of the original volume.

    • Add water (50 L) to precipitate the product. Stir for 1 hour.

    • Filter the solid, wash with water (2 x 10 L), and dry under vacuum at 70°C.

  • Expected Yield: 20.0 - 21.0 kg (94-98%).

Protocol 1.4: Amide Hydrolysis

  • Causality: The final step to reveal the key aniline intermediate is the hydrolysis of the acetamide protecting group under acidic conditions. This prepares the molecule for the subsequent Sandmeyer reaction.

  • Procedure:

    • Charge the 100 L reactor with N-(4-bromo-5-chloro-2-methylphenyl)acetamide (20.0 kg, 76.2 mol), ethanol (40 L), and concentrated hydrochloric acid (37%, 20 L).

    • Heat the mixture to reflux (approx. 85-90°C) and hold for 6-8 hours, or until TLC/HPLC shows complete conversion.

    • Cool the reaction mixture to 5°C.

    • Carefully basify the mixture by the slow addition of 50% aqueous sodium hydroxide solution, keeping the temperature below 20°C, until the pH is >10.

    • Extract the aqueous layer with toluene (2 x 20 L).

    • Combine the organic layers, wash with brine (15 L), dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product as an oil or low-melting solid.

  • Expected Yield: 16.0 - 16.8 kg (95-99%).

Part 2: Conversion to Final Product via Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation but requires strict temperature control due to the instability of the diazonium salt intermediate.[1][2]

G cluster_diazotization Diazotization cluster_cyanation Sandmeyer Cyanation Aniline 4-Bromo-5-chloro-2-methylaniline Diazonium Ar-N₂⁺Cl⁻ Diazonium Salt Aniline->Diazonium HCl HCl HCl->Diazonium NaNO2 NaNO2 (aq) NaNO2->Diazonium Nitrile Ar-CN Benzonitrile Intermediate Diazonium->Nitrile Diazonium->Nitrile Critical Temp Control (0-5 °C) CuCN CuCN CuCN->Nitrile N2 N₂ gas

Figure 2: Key stages of the Sandmeyer reaction process.

Protocol 2.1: Diazotization and Sandmeyer Cyanation

  • Causality: This two-stage, one-pot process first converts the primary aromatic amine into a diazonium salt, an excellent leaving group (N₂).[3] This reactive intermediate is then displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide, to form the benzonitrile.[1]

  • Procedure:

    • Diazotization: a. In a 250 L reactor, prepare a solution of concentrated hydrochloric acid (37%, 35 L) and water (50 L). Cool to -5°C. b. Add 4-Bromo-5-chloro-2-methylaniline (16.0 kg, 72.6 mol) while maintaining the temperature between -5°C and 0°C to form the hydrochloride salt slurry. c. In a separate vessel, prepare a solution of sodium nitrite (5.5 kg, 79.7 mol) in water (15 L). d. Add the sodium nitrite solution dropwise to the aniline slurry over 2 hours, ensuring the temperature never exceeds 5°C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

    • Cyanation: a. In a separate 500 L reactor, prepare a solution of copper(I) cyanide (8.0 kg, 89.3 mol) and sodium cyanide (4.5 kg, 91.8 mol) in water (60 L). Heat to 60°C with stirring to dissolve, then cool to 5°C. b. Slowly add the cold diazonium salt solution from step 1d into the copper cyanide solution over 2-3 hours. Maintain the temperature of the cyanation mixture between 5-10°C. Vigorous nitrogen evolution will occur. c. After the addition is complete, slowly warm the mixture to 50°C and stir for 2 hours to ensure the reaction goes to completion.

    • Work-up: a. Cool the mixture to room temperature and extract with toluene (2 x 40 L). b. Combine the organic layers, wash with 10% aqueous sodium hydroxide, then with brine. c. Dry over magnesium sulfate and filter. The resulting toluene solution containing 4-Bromo-5-chloro-2-methylbenzonitrile is used directly in the next step.

Protocol 2.2: Hydrolysis of the Benzonitrile Intermediate

  • Causality: The final step involves the robust hydrolysis of the nitrile functional group to a carboxylic acid. Caustic (NaOH) hydrolysis is chosen for its efficiency and reliability on an industrial scale.

  • Procedure:

    • Transfer the toluene solution from the previous step to a 500 L reactor equipped for distillation.

    • Add a 25% aqueous sodium hydroxide solution (60 L).

    • Heat the mixture to reflux (approx. 95-100°C) and stir vigorously for 12-18 hours. Ammonia gas will be evolved. Monitor the reaction by HPLC for the disappearance of the nitrile.

    • Once hydrolysis is complete, cool the mixture to room temperature. Separate the aqueous and organic layers. Discard the toluene layer.

    • Cool the aqueous layer to 10°C and slowly acidify with concentrated hydrochloric acid until the pH is <2. The final product will precipitate.

    • Stir the slurry for 1 hour at 10°C.

    • Filter the product, wash the cake with cold water until the filtrate is neutral, and dry under vacuum at 80°C to a constant weight.

  • Expected Yield (from aniline): 14.5 - 16.0 kg (80-88%).

Process Parameters and Data Summary

The following table summarizes the key quantitative data for the entire synthetic process, starting from 10.0 kg of 2-methylaniline.

StepKey ReagentsMolar Ratio (vs Substrate)Temp (°C)Time (h)Typical Yield (%)Purity (HPLC)
1.1 2-Methylaniline, Acetic Anhydride1 : 0.99<40 → 85393 - 97>99%
1.2 N-(2-methylphenyl)acetamide, Br₂1 : 1.0515 - 206 - 993 - 97>98%
1.3 N-(4-bromo-2-methylphenyl)acetamide, NCS1 : 1.05Reflux8 - 1294 - 98>98%
1.4 N-(4-bromo-5-chloro-2-methylphenyl)acetamide, HCl1 : (excess)Reflux6 - 895 - 99>99%
2.1 4-Bromo-5-chloro-2-methylaniline, NaNO₂, CuCN1 : 1.1 : 1.230 - 104 - 6-(in situ)
2.2 Benzonitrile Intermediate, NaOH1 : (excess)Reflux12 - 1880 - 88 (over 2 steps)>99%
Overall - - - - ~65 - 75% >99%

Scale-Up Considerations and Process Safety

  • Exotherm Control: The acetylation (1.1), diazotization (2.1), and final acid-base neutralization (2.2) are significantly exothermic. A reliable reactor cooling system and slow, controlled addition of reagents are critical to prevent thermal runaways.

  • Handling of Hazardous Materials:

    • Bromine: Highly corrosive and toxic. Must be handled in a closed system with appropriate personal protective equipment (PPE) and a scrubber system for vapors.

    • Cyanides (CuCN, NaCN): Extremely toxic. All operations must be conducted in a well-ventilated area. An emergency cyanide exposure kit and trained personnel are mandatory. The aqueous waste stream must be treated with bleach or peroxide to destroy all residual cyanide before disposal.

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. The process is designed to generate and consume this intermediate in situ at low temperatures, which is the standard and safest industrial practice. Strict adherence to the 0-5°C temperature range is non-negotiable.

  • Waste Management: The process generates significant aqueous waste streams containing acids, bases, and salts. A comprehensive waste treatment plan, including pH neutralization and cyanide destruction, is required.

Conclusion

The described multi-step synthesis provides a viable and robust pathway for the industrial-scale production of this compound. By utilizing a logical sequence of protection, regioselective halogenation, and a well-controlled Sandmeyer reaction, this process delivers high yields and exceptional purity while avoiding the intractable separation issues of direct halogenation routes. Careful attention to process safety, particularly temperature control and the handling of hazardous reagents, is paramount for successful implementation.

References

  • Evergreensino Chemical Co., Ltd. (2025). How is 2 - Methylbenzoic Acid synthesized?. Blog.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • EPO (European Patent Office). (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EP4389733A1. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. CN113773194A.
  • Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2083–2126. Available at: [Link]

  • Google Patents. (n.d.). Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus. US4605757A.

Sources

Application Notes and Protocols for 4-Bromo-5-chloro-2-methylbenzoic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Agrochemical Development Professionals

Preamble: The Quest for Novel Agrochemical Scaffolds

In the dynamic landscape of agrochemical research, the exploration of novel molecular scaffolds is paramount to overcoming challenges such as resistance development and the need for more sustainable crop protection solutions. Halogenated benzoic acids are a well-established class of intermediates in the synthesis of a wide array of bioactive molecules, including herbicides and fungicides. Their utility stems from the ability of the carboxylic acid moiety to be readily converted into various functional groups, such as esters, amides, and acid chlorides, while the halogen substituents provide metabolic stability and can influence the binding affinity of the final molecule to its biological target.

This document provides a detailed examination of 4-Bromo-5-chloro-2-methylbenzoic acid (CAS No. 1349716-38-6), a unique halogenated benzoic acid derivative. While direct and specific applications in commercially available agrochemicals are not extensively documented in publicly accessible literature, its structural features suggest significant potential as a versatile building block in the synthesis of new crop protection agents.

These application notes will, therefore, present the known characteristics of this compound and then, based on established principles of agrochemical synthesis, provide a detailed, albeit illustrative, protocol for its potential application. This will serve as a guide for researchers looking to leverage this molecule in the discovery of next-generation herbicides and fungicides.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1349716-38-6[1]
Appearance Off-white to white powder(General knowledge for similar compounds)
Solubility Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. Limited solubility in water.(General knowledge for similar compounds)

Illustrative Application in Agrochemical Synthesis: Synthesis of a Hypothetical Carboxamide Fungicide

While a specific, commercialized agrochemical derived from this compound has not been identified in the reviewed literature, its structure is highly amenable to the synthesis of carboxamide fungicides. The carboxamide functional group is a cornerstone of many modern fungicides, including the succinate dehydrogenase inhibitors (SDHIs). The following section provides a detailed, hypothetical protocol for the synthesis of a novel carboxamide fungicide, demonstrating the potential utility of this compound as a key intermediate.

Synthetic Pathway Overview

The proposed synthetic pathway involves a two-step process, beginning with the conversion of this compound to its corresponding acid chloride, followed by the amidation with a suitable amine to yield the final carboxamide product.

G A This compound C 4-Bromo-5-chloro-2-methylbenzoyl chloride A->C Acid Chloride Formation B Thionyl Chloride (SOCl₂) B->C E Hypothetical Carboxamide Fungicide C->E Amidation D Amine Moiety (e.g., 2-aminopyridine) D->E

Caption: Synthetic pathway from this compound to a hypothetical carboxamide fungicide.

Protocol 1: Synthesis of 4-Bromo-5-chloro-2-methylbenzoyl chloride

Objective: To convert the carboxylic acid to the more reactive acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 40.1 mmol).

  • Add anhydrous dichloromethane (100 mL) to the flask and stir to dissolve the starting material.

  • Carefully add thionyl chloride (e.g., 4.4 mL, 60.2 mmol, 1.5 equivalents) to the reaction mixture at room temperature.

  • Add a catalytic amount of DMF (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

  • The resulting crude 4-Bromo-5-chloro-2-methylbenzoyl chloride can be used in the next step without further purification.

Expected Outcome: A pale yellow to light brown oily residue or solid.

Protocol 2: Synthesis of a Hypothetical N-(pyridin-2-yl)-4-bromo-5-chloro-2-methylbenzamide

Objective: To synthesize the final carboxamide product via amidation of the acid chloride.

Materials:

  • 4-Bromo-5-chloro-2-methylbenzoyl chloride (from Protocol 1)

  • 2-Aminopyridine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminopyridine (e.g., 3.8 g, 40.1 mmol, 1.0 equivalent) and triethylamine (e.g., 6.7 mL, 48.1 mmol, 1.2 equivalents) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Dissolve the crude 4-Bromo-5-chloro-2-methylbenzoyl chloride from Protocol 1 in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(pyridin-2-yl)-4-bromo-5-chloro-2-methylbenzamide.

Expected Outcome: A white to off-white solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Agrochemical Activity and Further Research

The hypothetical carboxamide synthesized in this protocol incorporates structural features often found in active agrochemicals. The halogenated phenyl ring can contribute to the molecule's lipophilicity and metabolic stability, while the pyridine moiety is a common feature in many bioactive compounds.

Further research on this and similar derivatives would involve:

  • Biological Screening: Testing the synthesized compounds for fungicidal activity against a panel of economically important plant pathogens (e.g., Botrytis cinerea, Septoria tritici, Puccinia species). Herbicidal activity could also be assessed against a range of monocot and dicot weeds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by varying the amine component to understand the structural requirements for optimal biological activity.

  • Mode of Action Studies: Investigating the biochemical target of the most active compounds to determine their mechanism of action.

Conclusion

This compound is a promising, yet under-explored, building block for the synthesis of novel agrochemicals. While direct applications in existing products are not readily apparent, its chemical functionality makes it an ideal candidate for the generation of new libraries of compounds for high-throughput screening. The illustrative protocol provided herein for the synthesis of a hypothetical carboxamide fungicide demonstrates a practical and efficient route to potential new crop protection agents. It is hoped that these notes will stimulate further research into the applications of this versatile intermediate in the ongoing quest for innovative and effective agrochemical solutions.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

Sources

Troubleshooting & Optimization

minimizing isomer impurities in "4-Bromo-5-chloro-2-methylbenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-methylbenzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As a crucial intermediate in the development of various pharmaceuticals, achieving high purity and minimizing isomeric impurities is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis.

Understanding the Core Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, specifically halogenation (bromination and/or chlorination). The primary hurdle in these syntheses is controlling the regioselectivity—that is, directing the incoming halogen to the desired position on the aromatic ring. The substitution pattern is dictated by the electronic effects of the substituents already present on the benzene ring: the methyl (-CH₃), chloro (-Cl), and carboxylic acid (-COOH) groups.

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

  • Chloro Group (-Cl): A deactivating but ortho-, para-directing group.

  • Carboxylic Acid Group (-COOH): A deactivating group that directs incoming electrophiles to the meta position.

The interplay of these directing effects can lead to the formation of a mixture of isomers, which are often difficult to separate, leading to reduced yield and compromised purity of the final product.

Synthetic Pathways and Isomer Formation

Two common retrosynthetic approaches can be envisioned for the synthesis of this compound, each with its own set of potential isomeric impurities.

cluster_0 Retrosynthetic Analysis Target This compound Start_A 5-Chloro-2-methylbenzoic acid Target->Start_A Bromination Start_B 4-Bromo-2-methylbenzoic acid Target->Start_B Chlorination

Fig 1. Retrosynthetic approaches to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My final product is a mixture of isomers. How can I improve the regioselectivity of the halogenation step?

A1: The formation of isomeric impurities is the most common challenge in this synthesis. The strategy to improve regioselectivity depends on your chosen starting material.

Scenario 1: Bromination of 5-Chloro-2-methylbenzoic acid

In this case, the methyl group directs ortho and para to itself, while the chloro and carboxylic acid groups direct meta to their positions. This can lead to bromination at undesired positions.

  • Controlling Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic bromination. Running the reaction at 0-5 °C may favor the formation of the desired isomer.

    • Solvent: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Less polar solvents may enhance selectivity.

    • Brominating Agent: While bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) is common, other reagents like N-Bromosuccinimide (NBS) can offer milder reaction conditions and potentially higher selectivity.

  • Use of Directing Group Strategies:

    • For analogous syntheses, such as the bromination of 2-chlorobenzoic acid, the use of inhibitors like sodium sulfide has been reported to suppress the formation of the 4-bromo isomer.[1][2] While not directly reported for your specific molecule, this approach could be explored.

Scenario 2: Chlorination of 4-Bromo-2-methylbenzoic acid

Here, the directing effects of the bromo, methyl, and carboxylic acid groups will determine the position of chlorination.

  • Chlorinating Agent: The choice of chlorinating agent is critical. Mild chlorinating agents like N-Chlorosuccinimide (NCS) may provide better regioselectivity compared to harsher reagents like chlorine gas.

  • Catalyst: The use of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is typically required. The nature and amount of the catalyst can influence the isomer distribution.

Q2: I am observing a significant amount of di-halogenated byproducts. How can I prevent this?

A2: The formation of di-brominated or di-chlorinated products occurs when the reaction is allowed to proceed for too long or with an excess of the halogenating agent.

  • Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level.

  • Slow Addition: Add the halogenating agent slowly and in portions to maintain a low concentration in the reaction mixture, which can help to minimize over-halogenation.

Q3: My yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can result from several factors, including incomplete reactions, product loss during workup, and the formation of side products.

  • Incomplete Reaction:

    • Ensure your starting materials are pure and dry.

    • Verify the activity of your catalyst. Lewis acids can be deactivated by moisture.

    • Consider extending the reaction time, but monitor for the formation of byproducts.

  • Product Loss During Workup:

    • Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to either protonate (for extraction into an organic solvent) or deprotonate (for extraction into an aqueous base) the carboxylic acid. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

    • Precipitation/Crystallization: When precipitating the product from a solution, ensure the solution is sufficiently cooled and allowed adequate time for complete crystallization.

Q4: How can I effectively remove isomeric impurities from my final product?

A4: If the formation of isomers cannot be completely avoided, purification is necessary.

  • Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is crucial. An ideal solvent will dissolve the desired product and impurities at high temperatures but will have significantly lower solubility for the desired product at low temperatures, allowing it to crystallize out while the impurities remain in solution.[3][4][5]

    • Solvent Screening: Experiment with a range of solvents (e.g., ethanol, methanol, acetic acid, toluene, or mixtures with water) to find the optimal conditions for selective crystallization.

  • Chromatography: For difficult separations, column chromatography on silica gel can be employed. A suitable eluent system will need to be developed by first analyzing the mixture by TLC.

Frequently Asked Questions (FAQs)

Q: What is the most promising synthetic route to obtain high-purity this compound?

A: While direct halogenation of a substituted benzoic acid is a common approach, it often leads to isomeric mixtures. A more elegant and often higher-yielding strategy involves a Sandmeyer reaction starting from an appropriately substituted aniline.[6] For example, starting with 5-chloro-2-methyl-4-nitrobenzoic acid, the nitro group can be reduced to an amine, which is then converted to the corresponding diazonium salt. Subsequent treatment with a bromine source in the presence of a copper(I) catalyst can introduce the bromine atom with high regioselectivity. This multi-step approach often provides a cleaner product with fewer isomeric impurities.

cluster_1 Sandmeyer Reaction Pathway Start 5-Chloro-2-methyl-4-nitrobenzoic acid Amine 4-Amino-5-chloro-2-methylbenzoic acid Start->Amine Reduction (e.g., Fe/HCl) Diazonium Diazonium Salt Amine->Diazonium Diazotization (NaNO2, HBr) Target This compound Diazonium->Target Sandmeyer Reaction (CuBr)

Sources

Technical Support Center: Challenges in the Bromination of 2-Chloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the electrophilic bromination of 2-chloro-5-methylbenzoic acid. This reaction, while seemingly straightforward, presents significant challenges in controlling regioselectivity due to the complex interplay of electronic and steric effects from three distinct substituents.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My reaction yield is very low. What are the common causes and how can I improve it?

Answer:

Low yields in the bromination of this substrate are typically linked to three main factors: insufficient electrophilicity of the brominating agent, poor reaction conditions, or incomplete reaction. The benzoic acid ring is deactivated towards electrophilic aromatic substitution by the electron-withdrawing nature of both the carboxyl (-COOH) and chloro (-Cl) groups.[1][2]

Troubleshooting Steps:

  • Enhance Electrophilicity: The deactivating nature of the ring requires a potent electrophile. Using molecular bromine (Br₂) alone is often insufficient. A Lewis acid catalyst, such as ferric bromide (FeBr₃), is essential to polarize the Br-Br bond, generating a more powerful "Br⁺" source.[3][4] The catalyst activates the bromine, increasing its reactivity and enabling a more efficient reaction.[3]

  • Optimize Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition, particularly polybromination. Start the reaction at room temperature and monitor its progress via Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature to 40-50°C.

  • Choice of Solvent: Use an inert solvent that can dissolve the starting material but does not react with bromine or the catalyst. Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are common choices.

  • Moisture Control: Lewis acid catalysts like FeBr₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Monitor Reaction Progress: Use TLC to track the consumption of the starting material. If the reaction stalls, a small, additional portion of the catalyst may be required.

Question 2: I'm getting a mixture of isomers. How can I improve the regioselectivity to favor the desired 4-bromo product?

Answer:

Controlling regioselectivity is the central challenge in this synthesis. The outcome is a competition between the directing effects of the three substituents:

  • -CH₃ (methyl): Activating, ortho, para-director.

  • -Cl (chloro): Deactivating, ortho, para-director.

  • -COOH (carboxyl): Deactivating, meta-director.[2][5]

The desired product, 4-bromo-2-chloro-5-methylbenzoic acid, results from substitution at the C4 position. This position is ortho to the activating methyl group and meta to the deactivating carboxyl group, making it the most electronically favored site. However, other isomers, such as substitution at C6, are possible.

Strategies to Enhance Regioselectivity:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of an acid catalyst like concentrated sulfuric acid can offer higher selectivity than the Br₂/FeBr₃ system for certain substrates.[6][7] NBS provides a low, steady concentration of electrophilic bromine, which can minimize the formation of undesired byproducts.[8]

  • Temperature Control: Lower reaction temperatures (0-10°C) generally favor the thermodynamically more stable product and can increase selectivity.[9] Higher temperatures provide more energy for the reaction to overcome activation barriers for less-favored isomers.

  • Catalyst Choice: While FeBr₃ is standard, exploring other Lewis acids could potentially alter the steric environment around the substrate and influence the isomeric ratio.

  • Inhibitors: Some patented procedures suggest that for similar substrates, adding inhibitors like sodium sulfite can suppress the formation of specific isomers, such as the 4-bromo isomer when the 5-bromo isomer is desired.[6][10] This highlights the sensitivity of the reaction to additives.

ParameterCondition for High SelectivityRationale
Temperature 0–25 °CMinimizes energy available for less-favored substitution pathways.
Brominating Agent NBS / H₂SO₄Can provide a more controlled release of the electrophile, reducing side reactions.[6]
Catalyst FeBr₃Strong Lewis acid essential for activating bromine against a deactivated ring.[3]

Question 3: My product is difficult to purify. What are the likely impurities and what is the best purification strategy?

Answer:

The primary impurities are typically unreacted starting material and undesired structural isomers. Given that all these compounds are carboxylic acids with similar polarities, purification can be challenging.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench it carefully with a reducing agent solution (e.g., sodium bisulfite) to destroy excess bromine. Follow this with an extraction using a suitable organic solvent (e.g., ethyl acetate) and water.

  • Base Wash: Extract the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic desired product and any acidic impurities will move into the aqueous layer as their sodium salts, leaving non-acidic impurities behind.

  • Re-acidification and Precipitation: Carefully re-acidify the aqueous layer with a strong acid like HCl. The desired product and other acidic compounds will precipitate out of the solution.

  • Recrystallization: This is the most critical step for separating isomers.[11][12] The crude solid product should be recrystallized from a suitable solvent system. Ethanol, acetic acid, or a mixture of ethanol and water are often effective for substituted benzoic acids.[11][12][13] The slightly different crystal lattice energies of the isomers can be exploited for separation. Multiple recrystallizations may be necessary.

  • Purity Analysis: Confirm the purity of the final product using techniques like melting point analysis (a sharp melting point indicates high purity) and NMR spectroscopy.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the theoretically predicted major product and why?

The major product is 4-bromo-2-chloro-5-methylbenzoic acid . The regiochemical outcome is determined by the cumulative directing effects of the existing substituents. The methyl group is an activating ortho, para-director, strongly favoring substitution at the C4 and C6 positions. The chloro group is a deactivating ortho, para-director. The carboxyl group is a strong deactivating meta-director.[2][14] Substitution at C4 is favored because it is ortho to the most activating group (-CH₃) and meta to the deactivating -COOH group. Substitution at C6 is sterically hindered by the adjacent -CH₃ and -COOH groups.

Q2: Can I use N-Bromosuccinimide (NBS) for this reaction? What are the advantages?

Yes, NBS is a viable and often preferred reagent.[6] It is a solid, making it easier and safer to handle than liquid bromine.[8] For electrophilic aromatic substitution, NBS is typically used with a strong acid catalyst (e.g., H₂SO₄). This system can offer improved regioselectivity by providing a controlled, low concentration of the active brominating species, which can suppress the formation of polybrominated byproducts and alternative isomers.[6][8]

Q3: What are the primary safety precautions for this experiment?

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis Acids (FeBr₃): Highly hygroscopic and react violently with water. Handle in a dry environment.

  • Solvents: Use chlorinated solvents like dichloromethane in a fume hood.

  • Quenching: The reaction should be quenched carefully with a reducing agent like sodium bisulfite or thiosulfate to neutralize any remaining bromine before workup. This process can be exothermic.

Q4: How does the deactivating effect of the carboxyl and chloro groups impact the reaction conditions?

The electron-withdrawing nature of the -COOH and -Cl groups removes electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[1][14] This deactivation necessitates more forcing reaction conditions compared to the bromination of an activated ring like phenol or aniline.[4] Specifically, a strong Lewis acid catalyst is mandatory to sufficiently activate the bromine electrophile to overcome the high activation energy barrier of the reaction.[3][15]

Section 3: Visualizations and Protocols

Logical Relationship: Directing Effects on the Aromatic Ring

The following diagram illustrates the combined electronic influence of the substituents on the potential sites for electrophilic attack.

Caption: Competing electronic effects on 2-chloro-5-methylbenzoic acid.

Troubleshooting Workflow: Low Reaction Yield

This flowchart provides a systematic approach to diagnosing and solving low yield issues.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Purity & Dryness of Reagents/Solvents start->check_reagents check_catalyst Was Catalyst Added? Is it Active? check_reagents->check_catalyst monitor_tlc Monitor Reaction by TLC check_catalyst->monitor_tlc stalled Reaction Stalled? monitor_tlc->stalled increase_temp Increase Temperature (e.g., to 40°C) monitor_tlc->increase_temp If still slow add_catalyst Add More Catalyst stalled->add_catalyst Yes extend_time Extend Reaction Time stalled->extend_time No, but slow add_catalyst->monitor_tlc increase_temp->monitor_tlc extend_time->monitor_tlc

Caption: Decision tree for troubleshooting low reaction yields.

Detailed Experimental Protocol (Br₂/FeBr₃ Method)
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-methylbenzoic acid (1.0 eq). Add dry dichloromethane (CH₂Cl₂) to dissolve the starting material. Equip the flask with a reflux condenser and a nitrogen inlet.

  • Catalyst Addition: Under a positive flow of nitrogen, add anhydrous ferric bromide (FeBr₃) (0.1 eq).

  • Bromine Addition: In a separate dropping funnel, dissolve molecular bromine (Br₂) (1.05 eq) in a small amount of dry CH₂Cl₂. Add the bromine solution dropwise to the stirring reaction mixture at room temperature over 30 minutes. The reaction is exothermic and will generate HBr gas (ensure proper ventilation and scrubbing).

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by TLC, checking for the disappearance of the starting material. If the reaction is slow, gently warm the mixture to 40°C.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the red-brown color of excess bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, then with saturated sodium bicarbonate (NaHCO₃) solution.

  • Isolation: Collect the aqueous NaHCO₃ layer. Cool it in an ice bath and slowly acidify with 6M HCl until a precipitate forms and the pH is ~1-2.

  • Purification: Collect the solid precipitate by vacuum filtration, washing with cold water. Dry the crude product. Recrystallize the solid from an appropriate solvent (e.g., aqueous ethanol) to obtain pure 4-bromo-2-chloro-5-methylbenzoic acid.

References

  • Fiveable. FeBr3 Definition - Organic Chemistry Key Term. [Link]

  • Nichols, L. (2024). 6.2B: Purification of Product Mixtures. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022). 3.2B: Purification of Product Mixtures. Chemistry LibreTexts. [Link]

  • ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). [Link]

  • ResearchGate. Bromination of Deactivated Aromatic Compounds. [Link]

  • Homework.Study.com. Why is benzoic acid less reactive toward electrophilic aromatic substitution than benzene?. [Link]

  • Jasperse, J. 5 Major Electrophilic Aromatic Substitution Reactions. [Link]

  • Pearson. Why isn't FeBr3 used as a catalyst in the first step of the synth.... [Link]

  • University of South Florida. 24. Electrophilic Aromatic Substitution. [Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]

  • Reddit. Why is bromination more regioselective then chlorination?. [Link]

  • Google Patents.
  • Quora. Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • YouTube. Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. [Link]

  • Thieme. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]

  • Google Patents. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • PubChem. 4-Bromo-5-chloro-2-methylbenzoic acid. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • YouTube. NBS: Radical Bromination. [Link]

  • Chegg.com. Solved Aromatic acids, such as benzoic acid, can undergo. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • YouTube. Regioselectivity in Radical Bromination in Organic Chemistry. [Link]

  • Semantic Scholar. Synthesis method of 5-bromo-2-chloro benzoic acid. [Link]

  • YouTube. Why is Bromination More Selective than Chlorination? | Organic Chemistry. [Link]

  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

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Technical Support Center: Optimizing Reaction Yield of 4-Bromo-5-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-chloro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this challenging synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to maximize your reaction yield and purity.

Understanding the Synthetic Challenge: Competing Directing Effects

The primary hurdle in synthesizing this compound lies in the competing directing effects of the substituents on the starting material, 2-methylbenzoic acid. The methyl group (-CH₃) is an ortho-, para-director, activating the ring for electrophilic aromatic substitution. Conversely, the carboxylic acid group (-COOH) is a meta-director and deactivates the ring. This conflict in directing influence can lead to a mixture of isomeric products, significantly impacting the yield of the desired compound.

A logical synthetic approach involves a two-step halogenation of 2-methylbenzoic acid. The sequence of these halogenation steps is critical for achieving the desired 4-bromo-5-chloro substitution pattern.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: What is the optimal order for the halogenation steps (bromination then chlorination, or vice versa) to synthesize this compound?

A1: The recommended route is bromination followed by chlorination .

Causality:

  • Initial Bromination of 2-Methylbenzoic Acid: The activating, ortho-, para-directing methyl group and the deactivating, meta-directing carboxyl group present a challenge. However, the strong activation of the methyl group can direct the initial bromination to the position para to it (position 4), yielding 4-Bromo-2-methylbenzoic acid. While some formation of the 5-bromo isomer is possible, the para-substituted product is often favored. A synthesis of the isomeric 5-Bromo-2-methylbenzoic acid using bromine in concentrated sulfuric acid highlights the potential for isomer formation[1].

  • Subsequent Chlorination of 4-Bromo-2-methylbenzoic Acid: With the 4-position blocked by bromine, the directing effects for the incoming chloro group are now from the methyl group (directing to positions 3 and 5) and the carboxyl group (directing to position 5). The bromine atom also acts as an ortho-, para-director (directing to positions 3 and 5). All three substituents, therefore, direct the incoming chlorine to the 5-position, leading to the desired this compound. A known method for the regioselective chlorination of 4-bromo-2-methylbenzoic acid utilizes N-chlorosuccinimide (NCS)[2].

Starting with chlorination would likely lead to a different isomer distribution, making the desired product more difficult to isolate.

Q2: I am getting a low yield of the desired 4-Bromo-2-methylbenzoic acid intermediate and a mixture of isomers. How can I optimize the initial bromination step?

A2: Optimizing the regioselectivity of the initial bromination is crucial. Here are key parameters to consider:

Troubleshooting Steps:

  • Choice of Brominating Agent and Catalyst:

    • Bromine with a Lewis Acid: Using molecular bromine (Br₂) in the presence of a mild Lewis acid catalyst like iron(III) bromide (FeBr₃) is a standard approach for aromatic bromination. The Lewis acid polarizes the Br-Br bond, increasing its electrophilicity[3]. The choice and concentration of the Lewis acid can influence regioselectivity.

    • N-Bromosuccinimide (NBS): NBS is a milder brominating agent that can sometimes offer better regioselectivity, especially when steric hindrance is a factor.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions by favoring the thermodynamically more stable product.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Less polar solvents may be preferable to minimize side reactions.

Data Presentation: Comparison of Bromination Conditions

ParameterCondition A (Less Selective)Condition B (More Selective)Rationale
Brominating Agent Excess Br₂Stoichiometric NBSNBS is a milder and more selective brominating agent.
Catalyst Strong Lewis Acid (e.g., AlCl₃)Mild Lewis Acid (e.g., FeBr₃) or no catalyst with NBSStronger Lewis acids can decrease selectivity.
Temperature Room Temperature or elevated0°C to Room TemperatureLower temperatures favor the formation of the thermodynamically preferred isomer.
Solvent Polar (e.g., Acetic Acid)Non-polar (e.g., Dichloromethane, Carbon Tetrachloride)Minimizes side reactions and can influence isomer distribution.
Q3: During the chlorination of 4-Bromo-2-methylbenzoic acid, I am observing the formation of multiple chlorinated products. How can I improve the selectivity for the 5-chloro isomer?

A3: Achieving high regioselectivity in the chlorination step is critical for obtaining the final product in high purity.

Troubleshooting Steps:

  • Chlorinating Agent:

    • N-Chlorosuccinimide (NCS): As previously mentioned, NCS is a good choice for the regioselective chlorination of 4-bromo-2-methylbenzoic acid[2]. It is a solid, making it easier to handle than chlorine gas, and often provides cleaner reactions.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile can be effective for reactions with NCS.

    • Temperature Control: Maintain a controlled temperature to prevent over-chlorination or side reactions.

Q4: My final product, this compound, is contaminated with isomeric impurities. What are the best methods for purification?

A4: Purification of halogenated benzoic acids often involves exploiting the acidic nature of the carboxyl group and differences in solubility.

Experimental Protocols:

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from non-acidic impurities.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The acidic benzoic acid derivative will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer containing the sodium salt of the product.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2), causing the purified this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities with different solubility profiles.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for benzoic acid derivatives include ethanol, methanol, acetic acid, or mixtures with water.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Q5: How can I confirm the identity and purity of my final product and characterize any isomeric byproducts?

A5: A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling patterns of the aromatic protons will be diagnostic for the substitution pattern. For this compound, you would expect to see two singlets in the aromatic region.

    • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, confirming the overall structure.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion, confirming the presence of one bromine and one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any isomeric impurities. Using a suitable column and mobile phase, it is often possible to separate the desired product from its isomers.

Visualization of Key Concepts

Diagram 1: Troubleshooting Workflow for Optimizing Yield

Troubleshooting_Workflow Start Low Yield of this compound Check_Purity Analyze Crude Product by HPLC/NMR Start->Check_Purity Isomer_Issue Significant Isomeric Impurities? Check_Purity->Isomer_Issue Purification_Issue Desired Product Present but Impure? Check_Purity->Purification_Issue Optimize_Bromination Optimize Bromination Step: - Adjust Temperature - Change Brominating Agent (NBS) - Vary Lewis Acid Catalyst Isomer_Issue->Optimize_Bromination Yes Optimize_Chlorination Optimize Chlorination Step: - Use NCS - Control Temperature - Choose Appropriate Solvent Isomer_Issue->Optimize_Chlorination No End High Yield and Purity Achieved Isomer_Issue->End No, and Purity is High Improve_Purification Improve Purification: - Optimize Recrystallization Solvent - Refine Acid-Base Extraction Protocol Purification_Issue->Improve_Purification Yes Purification_Issue->End No Optimize_Bromination->Check_Purity Optimize_Chlorination->Check_Purity Improve_Purification->Check_Purity

Caption: A flowchart outlining the troubleshooting process for low yield.

Diagram 2: Directing Effects in the Halogenation of 2-Methylbenzoic Acid

Directing_Effects cluster_bromination Step 1: Bromination of 2-Methylbenzoic Acid cluster_chlorination Step 2: Chlorination of 4-Bromo-2-methylbenzoic Acid 2-Methylbenzoic_Acid 2-Methylbenzoic Acid Br+ Br+ 4-Bromo_Intermediate 4-Bromo-2-methyl- benzoic Acid (Major) Br+->4-Bromo_Intermediate Other_Isomers Other Bromo Isomers (Minor) Br+->Other_Isomers 4-Bromo_Intermediate_2 4-Bromo-2-methyl- benzoic Acid 4-Bromo_Intermediate->4-Bromo_Intermediate_2 Proceed to next step Cl+ Cl+ Final_Product 4-Bromo-5-chloro- 2-methylbenzoic Acid Cl+->Final_Product

Caption: The proposed two-step synthesis pathway.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][4]

  • Quora. What is the role of Lewis acid in halogenation of benzene?. [Link][3]

  • Organic Syntheses Procedure. 2-bromo-3-methylbenzoic acid. [Link][5]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link][6]

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Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-chloro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during the synthesis of this compound.

Introduction to Synthetic Strategy

The synthesis of this compound presents a significant challenge in regioselectivity. The substitution pattern on the aromatic ring requires careful consideration of the directing effects of the functional groups. A common and logical, yet challenging, approach is the sequential halogenation of a substituted toluene derivative followed by oxidation of the methyl group. This guide will focus on a synthetic route starting from 3-bromo-4-chlorotoluene, a strategy that offers good control over the initial halogen positions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis, explaining their chemical origins and providing actionable solutions.

Problem/Observation Potential Cause(s) Proposed Solution(s)
Low yield of desired this compound 1. Formation of regioisomers: During electrophilic halogenation, incorrect positioning of the incoming halogen can lead to a mixture of isomers that are difficult to separate.[1] 2. Incomplete oxidation: The methyl group may only be partially oxidized to an aldehyde or alcohol, reducing the yield of the final carboxylic acid.1. Control reaction conditions: For halogenation, use a non-polar solvent and a reliable Lewis acid catalyst (e.g., FeCl₃, AlCl₃) at low temperatures to maximize regioselectivity. For oxidation, ensure a sufficient amount of oxidizing agent (e.g., KMnO₄) and adequate reaction time. 2. Alternative synthetic route: Consider a Sandmeyer reaction starting from a corresponding aniline to ensure precise placement of the halogens.[2][3]
Presence of benzylic halogenated impurities Radical halogenation: Reaction conditions favoring free-radical mechanisms (e.g., UV light, high temperatures, radical initiators) can cause halogenation of the methyl side-chain instead of the aromatic ring.Ensure electrophilic conditions: Conduct the halogenation in the dark, at or below room temperature, and in the presence of a Lewis acid catalyst to promote electrophilic aromatic substitution.
Difficult purification of the final product Isomeric impurities: The presence of regioisomers with similar physical properties (e.g., boiling point, solubility) can make purification by standard methods like recrystallization challenging.[1][4]1. Optimize recrystallization: Use a solvent system in which the desired isomer has significantly different solubility from the impurities. A mixture of solvents may be necessary.[5] 2. Chromatographic separation: If recrystallization is ineffective, column chromatography may be required to separate the isomers.
Reaction stalls or proceeds very slowly 1. Deactivated substrate: The presence of electron-withdrawing groups on the aromatic ring can deactivate it towards further electrophilic substitution. 2. Insufficiently powerful oxidizing agent: The chosen oxidizing agent may not be strong enough to fully oxidize the methyl group.1. Use a more reactive halogenating agent: Consider using a more potent halogenating system if the reaction is sluggish. 2. Use a stronger oxidizing agent: Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this transformation. Ensure the reaction is heated to drive it to completion.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is the order of halogenation important in the synthesis of this compound?

The order of halogenation is critical due to the directing effects of the substituents on the aromatic ring. In the proposed synthesis starting from a substituted toluene, the initial placement of the halogens determines the final product's structure. If starting from 2-methylbenzoic acid, the methyl group (ortho-, para-directing) and the carboxyl group (meta-directing) would lead to a complex mixture of isomers upon halogenation.

Q2: What is the mechanistic basis for the formation of benzylic halogenated side products?

Benzylic halogenation occurs via a free-radical chain reaction. This pathway is favored under conditions that promote the formation of radicals, such as exposure to UV light or high temperatures. The benzylic position is particularly susceptible to radical attack because the resulting benzylic radical is stabilized by resonance with the aromatic ring. In contrast, electrophilic aromatic halogenation, which is desired for substituting the ring, proceeds through a carbocationic intermediate and is promoted by Lewis acid catalysts in the absence of light.

Q3: Can I use other oxidizing agents besides potassium permanganate?

While potassium permanganate is a common and effective choice for the oxidation of alkylbenzenes to carboxylic acids, other strong oxidizing agents like sodium dichromate in sulfuric acid (Jones reagent) can also be used.[8] The choice of oxidant may depend on the specific substrate and the desired reaction conditions. However, KMnO₄ is often preferred due to its relatively low cost and high reactivity.

Q4: How can I confirm the regiochemistry of my final product?

The most definitive method for confirming the substitution pattern of your product is through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure determination.

Experimental Protocols

Proposed Synthesis of this compound

This protocol outlines a plausible synthetic route. Note: This is a proposed method and may require optimization.

Step 1: Halogenation of a Toluene Derivative (Illustrative Example: Bromination of 4-chlorotoluene)

  • To a stirred solution of 4-chlorotoluene in a suitable solvent (e.g., dichloromethane) in a flask protected from light, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of bromine, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dihalogenated toluene.

Step 2: Oxidation to this compound

  • In a round-bottom flask equipped with a reflux condenser, add the crude 3-bromo-4-chlorotoluene from the previous step.

  • Add an aqueous solution of potassium permanganate (a slight excess is recommended).

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

  • After the reaction is complete, cool the mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a strong acid (e.g., hydrochloric acid) until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.[5]

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic pathway and a common side reaction.

Synthesis Pathway start 3-Bromo-4-chlorotoluene product This compound start->product Oxidation reagent1 KMnO4, H2O, Heat

Caption: Desired oxidation of 3-bromo-4-chlorotoluene.

Side Reaction Pathway start Substituted Toluene side_product Benzylic Halide start->side_product Radical Halogenation reagent Halogen (X2), UV light/Heat

Caption: Competing benzylic halogenation side reaction.

References

  • 26. Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. Available at: [Link]

  • Wikipedia. Electrophilic halogenation. Available at: [Link]

  • Gizli, A., et al. Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. ResearchGate. Available at: [Link]

  • CK-12 Foundation. Methods of Purification of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available at: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

  • Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]

  • YouTube. Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Google Patents. Process for the purification of benzoic acid.
  • GeeksforGeeks. Sandmeyer Reaction. Available at: [Link]

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Technical Support Center: Purification of 4-Bromo-5-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-Bromo-5-chloro-2-methylbenzoic acid." This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require methods to enhance its purity. As a key intermediate in various synthetic pathways, the purity of this compound is paramount for achieving desired outcomes in subsequent reactions and ensuring the integrity of final products.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. We will explore the causality behind experimental choices, ensuring that each step is understood and can be adapted to specific laboratory contexts.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a practical, question-and-answer format.

Q1: My final product has a low and broad melting point. What is the likely cause and how do I fix it?

A1:

  • Likely Cause: A low and broad melting point is a classic indicator of impurities. These impurities disrupt the crystalline lattice of the solid, requiring less energy to transition to a liquid state over a wider temperature range. Common culprits include unreacted starting materials, isomeric byproducts, or residual solvents.

  • Recommended Solution: Multi-Step Purification Workflow The most robust approach is a sequential purification strategy that leverages the chemical properties of your target compound. The primary methods for this substituted benzoic acid are acid-base extraction followed by recrystallization.

    Workflow Visualization:

    Purification_Workflow Crude Crude Product (Dissolved in Organic Solvent, e.g., Ethyl Acetate) Funnel Separatory Funnel: Add weak base (aq. NaHCO3) Crude->Funnel Step 1: Acid-Base Extraction Organic_Layer Organic Layer: Neutral & Basic Impurities Funnel->Organic_Layer Separate Aqueous_Layer Aqueous Layer: Sodium 4-bromo-5-chloro-2-methylbenzoate (Water-Soluble Salt) Funnel->Aqueous_Layer Separate Acidify Acidify with HCl (aq) to pH < 2 Aqueous_Layer->Acidify Precipitate Precipitated Solid: Purified Benzoic Acid Acidify->Precipitate Precipitates Recrystallize Recrystallization Precipitate->Recrystallize Step 2: Final Polish Final Pure Crystalline Product (>99% Purity) Recrystallize->Final

    Caption: General purification strategy for this compound.

    Step-by-Step Protocol: Acid-Base Extraction This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[1][2] The fundamental principle is converting the water-insoluble acid into its highly water-soluble ionic salt form using a base.[1][3]

    • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.

    • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like sodium bicarbonate is sufficient to deprotonate the carboxylic acid without being harsh enough to cause unwanted side reactions.[4]

    • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently and allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer, while neutral impurities remain in the organic layer. Drain the lower organic layer.

    • Wash (Optional): To remove any remaining neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent.

    • Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is below 2 (verify with pH paper). This re-protonates the carboxylate, causing the purified this compound to precipitate out of the solution as it is poorly soluble in water.[3][5]

    • Isolation: Collect the solid precipitate by vacuum filtration, wash the crystals with a small amount of ice-cold water to remove residual salts, and dry thoroughly.[6]

Q2: I've performed an acid-base extraction, but HPLC analysis still shows a significant impurity peak with a similar retention time. What's going on?

A2:

  • Likely Cause: The impurity is likely an isomer formed during synthesis, such as 4-bromo-2-chloro-5-methylbenzoic acid or other regioisomers.[7][8] Since isomers have the same functional groups and similar pKa values, they will behave almost identically during an acid-base extraction, making this technique ineffective for their separation.

  • Recommended Solution: Recrystallization Recrystallization is the gold standard for removing isomeric and other closely related impurities. It relies on subtle differences in the solubility of the desired compound and the impurity in a chosen solvent at different temperatures.

    Step-by-Step Protocol: Recrystallization

    • Solvent Selection: The key is to find a solvent (or solvent system) that dissolves the compound well when hot but poorly when cold. For substituted benzoic acids, common choices include aqueous ethanol, aqueous methanol, or a mixture of toluene and heptane.[5][7] You must determine the ideal solvent empirically.

    • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring until it boils.[9] Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce your final yield.[10]

    • Decolorization (Optional): If the solution is colored, it may indicate the presence of polymeric or highly conjugated impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical as it allows for the formation of a pure crystal lattice that excludes impurity molecules.[6][11] Rapid cooling ("crashing out") traps impurities.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the pure crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities. Dry the crystals thoroughly in a vacuum oven.

    Data Presentation: Recrystallization Solvent Screening

    Solvent System Boiling Point (°C) Suitability Assessment
    Ethanol/Water ~78-100 Excellent. High solubility when hot, low solubility when cold. A common and effective choice.
    Methanol/Water ~65-100 Very Good. Similar to ethanol/water but with a lower boiling point.[7]
    Toluene/Heptane ~98-111 Good. Effective for less polar impurities. Toluene is a good solvent, while heptane acts as the anti-solvent.

    | Acetic Acid | ~118 | Possible. Can be effective but is harder to remove completely during drying. |

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the purity of my final product?

A1: A multi-pronged approach is always best for confirming purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantitative purity assessment. It can separate the target compound from even very closely related impurities. A single sharp peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR not only confirm the chemical structure of your compound but can also reveal the presence of impurities if their signals are visible above the noise floor.[12][13]

  • Melting Point Analysis: A sharp melting point at or near the literature value is a strong qualitative indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Data Presentation: Typical HPLC Conditions

Parameter Condition
Column C18 Reverse Phase (e.g., 5 µm, 150 mm x 4.6 mm)
Mobile Phase Acetonitrile (or Methanol) and Water with 0.1% acid (Formic or Phosphoric Acid)[14][15]
Gradient Start with a higher aqueous percentage and ramp up the organic solvent percentage over time.
Flow Rate 1.0 mL/min[14]

| Detection | UV at 210 nm or 254 nm[14] |

Q2: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This often happens when the solution is supersaturated or cools too quickly.[10]

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the saturation level.[10] Then, allow the solution to cool much more slowly. You can also try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation and crystal growth.

Q3: How can I be sure I've removed all the solvent after purification?

A3: Residual solvent is a common impurity.

  • Primary Method: Drying under high vacuum for several hours, sometimes with gentle heating (ensure the temperature is well below the compound's melting point), is the standard procedure.

  • Confirmation: The most definitive way to check for residual solvent is by ¹H NMR. Solvents like ethyl acetate, ethanol, or toluene have characteristic and well-known peaks that are easy to spot. You can integrate these peaks relative to your product's peaks to quantify the amount of residual solvent.

Workflow Visualization: Purity Validation Logic

Validation_Logic Purified Dried Purified Product MP Melting Point Analysis Purified->MP HPLC HPLC Analysis Purified->HPLC NMR NMR Spectroscopy Purified->NMR SharpMP Sharp MP near Literature Value? MP->SharpMP SinglePeak Single Peak >99%? (by Area %) HPLC->SinglePeak CorrectStructure Correct Structure? No Impurity Signals? NMR->CorrectStructure SharpMP->SinglePeak Yes Repurify Repurify Compound SharpMP->Repurify No (Broad) SinglePeak->CorrectStructure Yes SinglePeak->Repurify No Pure Product is Pure CorrectStructure->Pure Yes CorrectStructure->Repurify No

Caption: A logical workflow for the analytical validation of product purity.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Infiniscene. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Chlorides with CO2. Retrieved from [Link]

  • ResearchGate. (2016, April 15). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Chromatography Today. (n.d.). A Comparison of High Temperature Liquid Chromatography with Conventional HPLC for the Analysis of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Chemspace. (n.d.). 4-bromo-2-chloro-5-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • YouTube. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Sources

Technical Support Center: Suzuki Coupling with 4-Bromo-5-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving the challenging substrate, 4-bromo-5-chloro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. Here, we will dissect the unique challenges posed by this substrate and provide actionable, field-proven troubleshooting strategies to achieve successful cross-coupling.

Introduction: The Challenge of a Multi-Substituted Aryl Halide

This compound presents a confluence of steric and electronic challenges for the Suzuki-Miyaura coupling. The presence of two different halogens (bromo and chloro), an ortho-methyl group, and a deactivating carboxylic acid group on the same aromatic ring requires a carefully optimized and robust catalytic system. This guide will address common failure modes and provide a logical framework for systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion, and I only recover my starting materials. What are the most likely initial problems?

A1: A complete lack of reactivity often points to fundamental issues with the catalytic cycle. The primary suspects are:

  • Catalyst Inactivity: The active Pd(0) species is crucial. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and phosphine ligand are not degraded.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition into palladium black and promote unwanted side reactions like the homocoupling of the boronic acid.[1][2][3] Rigorous degassing of solvents and maintaining a strict inert (argon or nitrogen) atmosphere are critical.

  • Inappropriate Base or Solvent: The base is essential for activating the boronic acid to form the boronate species necessary for transmetalation.[2][4] The choice of base and solvent are interdependent and crucial for success.

Q2: I'm observing selective reaction at the bromine position, but the chlorine remains unreacted. How can I promote coupling at the chloro- position?

A2: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step. To achieve coupling at the less reactive C-Cl bond, a more active catalyst system is required. This typically involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can promote the challenging oxidative addition to the C-Cl bond.[3][4][5]

Q3: I am seeing significant amounts of a byproduct corresponding to the dehalogenated starting material (5-chloro-2-methylbenzoic acid or 4-bromo-2-methylbenzoic acid). What causes this and how can I minimize it?

A3: This side product arises from a process called hydrodehalogenation (or protodehalogenation).[6] After the initial oxidative addition of the palladium catalyst to the aryl halide, the resulting complex can react with a proton source in the reaction mixture, leading to the reductive cleavage of the carbon-halogen bond.[5] This can be exacerbated by certain solvents (like alcohols) or impurities. To mitigate this, ensure anhydrous conditions if possible and choose a base and solvent system that minimizes proton sources.

Q4: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening?

A4: Boronic acids can undergo a side reaction called protodeboronation, where the carbon-boron bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[5][7] This is particularly an issue with electron-deficient or some heteroaryl boronic acids.[8] Using anhydrous conditions, carefully selecting the base, or using more stable boronic acid derivatives like MIDA boronates or potassium aryltrifluoroborates can help prevent this.[5]

In-Depth Troubleshooting Guide

Problem 1: Low to No Yield of Desired Product

This is the most common issue and requires a systematic evaluation of the reaction parameters.

Logical Troubleshooting Workflow

Troubleshooting_Low_Yield Start Low/No Yield Check_Inertness Verify Inert Atmosphere & Solvent Degassing Start->Check_Inertness Initial Check Check_Inertness->Start Re-run with proper technique Check_Reagents Assess Reagent Purity & Stoichiometry Check_Inertness->Check_Reagents If Inertness is Confirmed Check_Reagents->Start Use purified reagents Catalyst_System Evaluate Catalyst System (Pd Source & Ligand) Check_Reagents->Catalyst_System If Reagents are Pure Catalyst_System->Start Screen new catalysts/ligands Base_Solvent Optimize Base & Solvent Combination Catalyst_System->Base_Solvent If Catalyst is Appropriate Base_Solvent->Start Screen new base/solvent Temperature Adjust Reaction Temperature Base_Solvent->Temperature If Base/Solvent are Optimized Temperature->Start Re-evaluate conditions Success Reaction Successful Temperature->Success If Temperature is Optimized

Caption: A stepwise approach to troubleshooting low-yield Suzuki couplings.

Causality and Solutions:

  • Inefficient Oxidative Addition: The rate-determining step in the Suzuki coupling is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[9] For a substrate like this compound, the ortho-methyl group provides steric hindrance, and the electron-withdrawing carboxylic acid can disfavor this step. Furthermore, the C-Cl bond is inherently less reactive than the C-Br bond.[10]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands stabilize the palladium center and promote oxidative addition.[5]

  • Catalyst Deactivation: The active Pd(0) species can be unstable, leading to the formation of inactive palladium black.[2] This can be caused by high temperatures or the presence of oxygen.

    • Solution: Use a robust precatalyst that generates the active Pd(0) species in situ. Ensure thorough degassing of all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Poor Reagent Solubility: If the starting materials, base, or catalytic species are not sufficiently soluble in the reaction solvent, the reaction kinetics will be severely hampered.[2][11]

    • Solution: Screen different solvent systems. A mixture of a polar aprotic solvent (like dioxane, THF, or DMF) with water is often effective. The water helps to dissolve inorganic bases and the boronic acid. For anhydrous conditions, consider solvents like toluene or DME.

Problem 2: Formation of Side Products

The appearance of unexpected products indicates that alternative reaction pathways are competing with the desired Suzuki coupling.

Common Side Reactions and Mitigation Strategies

Side ProductProbable CauseRecommended Solution
Homocoupling of Boronic Acid Oxygen in the reaction mixture; presence of Pd(II) species without aryl/vinyl ligands.[5]Rigorously degas all solvents and reagents. Use a Pd(0) source or a precatalyst that efficiently generates Pd(0).
Hydrodehalogenation Presence of a proton source (e.g., water, alcohol) that reacts with the Pd-aryl intermediate.[5]Use a non-protic solvent if possible. If water is necessary, carefully control the amount. Use a non-coordinating base.
Protodeboronation Hydrolysis of the boronic acid, especially if it is electron-deficient.[5][7]Use anhydrous conditions. Employ potassium trifluoroborate or MIDA boronate esters which are more stable to hydrolysis.[8]

Visualizing the Suzuki Catalytic Cycle and Side Reactions

Suzuki_Cycle_and_Side_Reactions Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Hydrodehalogenation Hydrodehalogenation (Side Product: R¹-H) PdII_Aryl->Hydrodehalogenation + H⁺ source PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl + R²-B(OH)₂ / Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Desired Product) RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Protodeboronation Protodeboronation (Side Product: R²-H) BoronicAcid->Protodeboronation + H⁺ source Base Base Base->Transmetal

Sources

Technical Support Center: Degradation Pathways of 4-Bromo-5-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Bromo-5-chloro-2-methylbenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental studies.

Introduction

This compound is a halogenated aromatic compound. Understanding its degradation is crucial for environmental fate analysis, metabolism studies in drug development, and potential bioremediation applications. The degradation of such molecules can be complex, often involving multiple enzymatic steps and being highly dependent on experimental conditions. This guide is designed to provide expert insights and practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: Based on studies of similar halogenated benzoic acids, the initial attack on the aromatic ring is likely to be initiated by dioxygenase enzymes. This would involve the incorporation of two hydroxyl groups onto the ring, leading to the formation of a substituted catechol. Another possibility is hydrolytic dehalogenation, where either the bromine or chlorine atom is replaced by a hydroxyl group. The specific initial step will largely depend on the microbial species and the enzymatic machinery it possesses.

Q2: What are the expected major metabolic intermediates in the degradation pathway?

A2: Following the initial dioxygenation or dehalogenation, key intermediates are likely to be catechols or protocatechuic acid analogs. These intermediates are then typically subject to ring cleavage, a critical step in the breakdown of the aromatic structure. Subsequent steps would involve further metabolism of the resulting aliphatic acids, ultimately leading to mineralization (conversion to CO2 and water) or incorporation into cellular biomass.

Q3: Can this compound be degraded under anaerobic conditions?

A3: Yes, anaerobic degradation is a possibility. For halogenated aromatic compounds, reductive dehalogenation is a key mechanism under anaerobic conditions. In this process, the halogen substituent is removed and replaced by a hydrogen atom. This process typically requires an electron donor. The resulting dehalogenated benzoic acid derivative would then be further degraded.

Q4: Are there non-biological degradation pathways for this compound?

A4: Yes, photodegradation can be a significant non-biological degradation pathway for aromatic compounds, especially in the presence of UV light. The stability of the compound can also be affected by pH and temperature, potentially leading to hydrolysis or other chemical transformations, although these are generally slower processes compared to microbial degradation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: No degradation of this compound is observed.

Possible Causes and Solutions:

  • Inappropriate Microbial Strain or Enzyme: The selected microorganism or enzyme may lack the specific metabolic pathway for this substrate.

    • Solution: Screen a variety of microbial strains known for degrading halogenated aromatic compounds. Consider using a mixed microbial consortium from a contaminated site, as this may contain a wider range of catabolic genes. If using isolated enzymes, ensure you have selected one with known activity towards similar substrates.

  • Toxicity of the Compound: The concentration of this compound may be toxic to the microorganisms.

    • Solution: Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of the substrate. Start with a low concentration and gradually increase it.

  • Suboptimal Culture Conditions: The pH, temperature, aeration, or nutrient composition of your culture medium may not be suitable for the metabolic activity of the chosen microorganisms.

    • Solution: Optimize the culture conditions. Review the literature for the optimal growth conditions of your microbial strain. Ensure the medium contains all necessary nutrients and cofactors.

  • Acclimation Period Required: The microorganisms may require a period of adaptation to induce the necessary degradative enzymes.

    • Solution: Acclimate your microbial culture by gradually introducing the target compound over an extended period.

Problem 2: An unknown intermediate is accumulating in the culture medium.

Possible Causes and Solutions:

  • Metabolic Bottleneck: The enzymatic step required to degrade the intermediate may be slow or inhibited, leading to its accumulation.

    • Solution: Identify the structure of the intermediate using analytical techniques such as LC-MS, GC-MS, and NMR. This will provide clues about the degradation pathway and the specific enzymatic step that is hindered. Based on the structure, you can try to supplement the culture with specific cofactors or nutrients that might enhance the activity of the downstream enzyme.

  • Incomplete Degradation Pathway: The microorganism may only possess the enzymes for the initial steps of the degradation pathway.

    • Solution: Consider creating a microbial consortium by co-culturing your strain with other microorganisms that may have the complementary enzymatic machinery to degrade the accumulated intermediate.

Problem 3: An unexpected product is formed, such as a benzamide or benzyl alcohol.

Possible Causes and Solutions:

  • Alternative Biotransformation Pathways: Some microorganisms can biotransform benzoic acids into other compounds instead of mineralizing them. For example, some Streptomyces species are known to convert benzoic acids to the corresponding benzamides.[1] Fungi like Cunninghamella elegans can reduce benzoic acids to benzyl alcohols.[1]

    • Solution: Characterize the unexpected product to confirm its identity. This finding, while unexpected, could represent a novel biotransformation. You may need to adjust your experimental goals to study this new pathway.

Hypothetical Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on known microbial metabolism of similar compounds.

cluster_aerobic Aerobic Degradation This compound This compound Halogenated Catechol Halogenated Catechol This compound->Halogenated Catechol Dioxygenase Ring Cleavage Products Ring Cleavage Products Halogenated Catechol->Ring Cleavage Products Dioxygenase TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates

Caption: Hypothetical aerobic degradation pathway.

cluster_anaerobic Anaerobic Degradation This compound This compound Dehalogenated Benzoic Acid Dehalogenated Benzoic Acid This compound->Dehalogenated Benzoic Acid Reductive Dehalogenase Further Degradation Further Degradation Dehalogenated Benzoic Acid->Further Degradation

Caption: Hypothetical anaerobic degradation pathway.

Experimental Protocols

Protocol 1: Screening of Microbial Strains for Degradation Activity

  • Prepare a minimal salt medium: The exact composition will depend on the microorganisms being tested.

  • Dispense the medium into sterile culture flasks.

  • Add this compound to a final concentration of 50-100 mg/L from a sterile stock solution.

  • Inoculate each flask with a different microbial strain. Include an uninoculated control.

  • Incubate the flasks under appropriate conditions (e.g., 28°C, 150 rpm).

  • Collect samples at regular intervals (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples for the disappearance of the parent compound and the appearance of intermediates using HPLC or GC-MS.

Protocol 2: Identification of Metabolites by LC-MS

  • Prepare samples: Centrifuge the culture samples to remove biomass. Filter the supernatant through a 0.22 µm filter.

  • LC Separation: Inject the sample onto a suitable reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of acidified water and acetonitrile.

  • MS Detection: Couple the HPLC to a mass spectrometer. Acquire data in both positive and negative ion modes.

  • Data Analysis: Compare the mass spectra of the peaks in the sample chromatogram to a spectral library or use fragmentation patterns to propose structures for the unknown metabolites.

Quantitative Data Summary

ParameterTypical RangeAnalytical Method
Substrate Concentration10 - 200 mg/LHPLC-UV
Cell Density (OD600)0.1 - 2.0Spectrophotometer
Chloride/Bromide ReleaseµM - mMIon Chromatography
TOC Reduction%TOC Analyzer

References

  • Taylor, D., et al. (2023). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. [Link]

  • Reineke, W., & Knackmuss, H. J. (1978). Chemical structure and biodegradability of halogenated aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid. Biochimica et Biophysica Acta (BBA) - General Subjects, 542(3), 412-423. [Link]

  • van der Woude, T. R., et al. (1996). Reduction of halogenated of benzoic acid to the corresponding alcohols by Desulfovibrio vulgaris PY1. ResearchGate. [Link]

  • Hardman, D. J. (1991). Biotransformation of halogenated compounds. Critical Reviews in Biotechnology, 11(1), 1-40. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. [Link]

  • Cupriavidus sp. strain SK-3, previously isolated on polychlorinated biphenyl mixtures, was found to aerobically utilize a wide spectrum of substituted aromatic compounds including 4-fluoro-, 4-chloro- and 4-bromobenzoic acids as a sole carbon and energy source. PubMed. [Link]

  • Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Sci-Hub. [Link]

  • Bacterial Degradation of Aromatic Compounds. PMC - NIH. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

Technical Support Center: Purification of 4-Bromo-5-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-5-chloro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the purification of this important chemical intermediate from a crude reaction mixture.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its purification can be challenging due to the potential for isomeric impurities and the presence of unreacted starting materials or reagents. The success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API) are highly dependent on the purity of this intermediate. This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: After my initial work-up, my crude product is an oil or a sticky solid that won't crystallize. What should I do?

Answer:

This is a common issue that often points to the presence of significant impurities that are depressing the melting point of your product and inhibiting crystallization. Here’s a systematic approach to tackle this:

  • Identify the Likely Culprits:

    • Residual Solvent: Ensure that all solvents from the reaction and extraction steps (e.g., THF, dichloromethane, ethyl acetate) have been thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your compound has low solubility, like heptane, can sometimes help.

    • Unreacted Starting Materials: Depending on your synthetic route, you may have residual starting materials. For instance, if you started from 5-chloro-2-methylbenzoic acid, it may still be present.

    • Isomeric Impurities: Halogenation of substituted benzoic acids can often lead to the formation of regioisomers, which can be difficult to separate.[1]

    • Salts: If your work-up involved acid or base washes, ensure that the pH was properly adjusted to fully protonate your carboxylic acid and that any resulting inorganic salts were removed by washing with water.

  • Attempt a Liquid-Liquid Extraction:

    • Dissolve the oily product in an appropriate organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution. Your desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer as the sodium salt. Many less acidic organic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with cold 2M HCl until the product precipitates out. The pH should be well below the pKa of the benzoic acid (typically around 2-3).

    • Filter the resulting solid and wash it with cold deionized water to remove inorganic salts. Dry the solid thoroughly.

  • Consider Column Chromatography:

    • If the product still oils out, column chromatography is your next best option. A detailed protocol is provided in the FAQ section.

Question 2: My recrystallization yield is very low. What are the possible causes and how can I improve it?

Answer:

Low recovery from recrystallization is a frequent problem. Here are the key factors to investigate:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[2] If your compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor.

  • Using Too Much Solvent: It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Adding excess solvent will keep more of your product dissolved even after cooling, leading to poor recovery.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[2] Allow the solution to cool slowly to room temperature to allow for the formation of large, well-defined crystals, and then place it in an ice bath to maximize precipitation.

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize in the funnel. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.

Question 3: After purification, my product's melting point is broad, or my NMR/HPLC analysis still shows impurities. What are my next steps?

Answer:

This indicates that your initial purification was not sufficient to remove all impurities. Here's a logical progression for further purification:

  • Second Recrystallization: Often, a second recrystallization from a different solvent system can effectively remove impurities that co-crystallized in the first attempt.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the most powerful technique for separating compounds with different polarities.[4]

  • Acid-Base Extraction: As detailed in Question 1, a carefully performed acid-base extraction can be very effective at removing neutral or basic impurities.

  • Formation of a Salt: For particularly stubborn impurities, you can form a salt of your benzoic acid with a bulky amine, such as α-methylbenzylamine.[5] This salt can then be recrystallized, and the pure benzoic acid can be regenerated by acidification.

Frequently Asked Questions (FAQs)

What is the best solvent for recrystallizing this compound?

While the optimal solvent must be determined experimentally, here is a table of common solvents to screen for the recrystallization of substituted benzoic acids:

Solvent SystemRationale & Properties
Toluene Often a good choice for aromatic compounds. Provides good discrimination between solubility at high and low temperatures for many benzoic acid derivatives.[2]
Ethanol/Water A versatile mixed-solvent system. Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[3]
Methanol/Water Similar to ethanol/water, this system is also highly effective for many benzoic acids.
Ethyl Acetate/Hexane Another common mixed-solvent system. Dissolve in hot ethyl acetate and add hexane until turbidity is observed.
Acetic Acid/Water Can be effective, but residual acetic acid can be difficult to remove.

Expert Tip: Start by testing the solubility of a small amount of your crude product in a few different solvents in test tubes to identify the most promising candidates before committing your entire batch.

How can I remove isomeric impurities?

Isomeric impurities are often the most challenging to remove due to their similar physical and chemical properties.

  • Recrystallization: This is the first method to try. Sometimes, even a small difference in the crystal lattice energy between isomers can be exploited through careful and repeated recrystallizations.

  • Column Chromatography: This is often the most effective method. The slight difference in polarity between isomers can be sufficient for separation on a silica gel column with an optimized eluent system.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be used, although it is less scalable than column chromatography.[6][7]

What are the recommended conditions for column chromatography?
  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Eluent System: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point. A typical gradient could be from 5% to 30% ethyl acetate in hexane. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to reduce tailing of the acidic product on the silica gel.

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).

How can I assess the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting range.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A typical method for a related compound, 5-bromo-2-chlorobenzoic acid, uses a C18 reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is excellent for identifying the desired product and detecting any proton-containing impurities. The absence of signals from starting materials or other isomers is a strong indication of purity.

Visualized Workflow for Purification

The following diagram illustrates a general decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., Extraction, Washes) start->workup oily_solid Oily or Sticky Solid? workup->oily_solid crystallize Attempt Crystallization (e.g., from Toluene or EtOH/Water) oily_solid->crystallize No acid_base Acid-Base Extraction oily_solid->acid_base Yes filter_dry Filter and Dry Solid crystallize->filter_dry purity_check1 Assess Purity (MP, HPLC, NMR) filter_dry->purity_check1 pure_product Pure Product purity_check1->pure_product Pure recrystallize Recrystallize purity_check1->recrystallize Impure acid_base->crystallize column_chrom Column Chromatography purity_check2 Assess Purity column_chrom->purity_check2 recrystallize->filter_dry recrystallize->column_chrom Still Impure purity_check2->pure_product Pure purity_check2->recrystallize Impure

Caption: Decision workflow for purification.

Detailed Experimental Protocol: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar.

    • Add the chosen solvent (e.g., toluene) in small portions while heating the mixture to a gentle boil with stirring.

    • Continue adding the hot solvent just until all of the solid has dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (about 1-2% of the solute weight).

    • Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Set up a hot filtration apparatus using a short-stemmed funnel and fluted filter paper.

    • Preheat the funnel and the receiving flask by pouring a small amount of the hot solvent through the filter paper.

    • Quickly filter the hot solution containing your product.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

    • Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

References

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022). Pharmaceutical Fronts, 4(4).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

  • Evergreensino. (2025). What are the purification methods for M - Toluic Acid? Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022). Thieme Connect.
  • Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
  • Google Patents. (n.d.). Process for the preparation of halogenated benzoic acids.
  • Google Patents. (n.d.). Synthetic method of 2-halogen-5-bromobenzoic acid.

Sources

Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-5-chloro-2-methylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Our goal is to provide practical, field-proven insights to help you troubleshoot common issues, with a focus on identifying and mitigating the formation of unwanted byproducts. We will delve into the causality behind experimental choices to ensure your synthetic protocols are robust and self-validating.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds via a sequential electrophilic aromatic substitution on 2-methylbenzoic acid (o-toluic acid). The regioselectivity of these halogenation steps is dictated by the directing effects of the substituents on the aromatic ring. Understanding these electronic and steric influences is the first step in controlling byproduct formation.

The Logical Synthesis Route:

  • Starting Material: 2-Methylbenzoic acid.

  • Step 1: Bromination. The methyl group (-CH₃) is an activating, ortho, para-director, while the carboxylic acid (-COOH) is a deactivating, meta-director. The activating effect of the methyl group dominates, directing the incoming electrophile (Br⁺). The para position (C4) is sterically more accessible than the ortho position (C6), leading predominantly to the formation of 4-Bromo-2-methylbenzoic acid.

  • Step 2: Chlorination. The starting material for this step is 4-Bromo-2-methylbenzoic acid. The directing effects are now:

    • -CH₃ (at C2): Directs ortho, para (to C3, C5).

    • -Br (at C4): Directs ortho, para (to C3, C5).

    • -COOH (at C1): Directs meta (to C3, C5). All three groups cooperatively direct the incoming electrophile (Cl⁺) to the C5 position, making the formation of the desired product highly favorable.

However, deviations from ideal conditions can lead to several byproducts. The diagram below illustrates the main synthetic pathway and the potential side reactions.

G SM 2-Methylbenzoic Acid Step1 Bromination (e.g., Br₂/FeBr₃ or NBS) SM->Step1 Intermediate 4-Bromo-2-methylbenzoic Acid (Desired Intermediate) Step1->Intermediate Main Path Iso_Br Isomeric Byproduct: 6-Bromo-2-methylbenzoic Acid Step1->Iso_Br Minor Path (Steric Hindrance) Benzyl_Br Benzylic Bromination Byproduct: 2-(Bromomethyl)benzoic Acid derivative Step1->Benzyl_Br Side Reaction (Radical Conditions) Step2 Chlorination (e.g., Cl₂/FeCl₃ or NCS) Intermediate->Step2 Poly_Br Polyhalogenated Byproduct: 4,6-Dibromo-2-methylbenzoic Acid Intermediate->Poly_Br Over-bromination FinalProduct This compound (Target Product) Step2->FinalProduct Main Path Iso_Cl Isomeric Byproduct: 4-Bromo-3-chloro-2-methylbenzoic Acid Step2->Iso_Cl Minor Path (Electronic Effects) Poly_Cl Polyhalogenated Byproduct: 4-Bromo-3,5-dichloro-2-methylbenzoic Acid Step2->Poly_Cl Over-chlorination

Caption: Synthetic pathway and common byproduct formation routes.

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments.

Q1: My analysis (NMR/LC-MS) shows an isomeric byproduct after the first bromination step. What is it and why did it form?

A1: The most likely isomeric byproduct is 6-Bromo-2-methylbenzoic acid .

  • Causality: While the methyl group strongly directs bromination to the C4 (para) position, it also directs to the C6 (ortho) position. The formation of the 6-bromo isomer is generally disfavored due to steric hindrance from the adjacent bulky carboxylic acid group. However, using highly reactive brominating agents or elevated temperatures can overcome this energy barrier, leading to a small but detectable amount of this isomer.

  • Mitigation: To minimize its formation, use milder reaction conditions. Employ a stoichiometric amount of the brominating agent (like N-Bromosuccinimide, NBS) and maintain a low reaction temperature. Using a less polar solvent can also enhance selectivity.

Q2: I'm observing a product with two bromine or two chlorine atoms in my mass spectrometry data. What causes this polyhalogenation?

A2: Polyhalogenation occurs when the reaction does not stop after a single substitution. The product (e.g., 4-Bromo-2-methylbenzoic acid) is still activated enough to react with a second electrophile.

  • Causality: The primary cause is an excess of the halogenating agent or prolonged reaction times. For instance, during the chlorination of 4-Bromo-2-methylbenzoic acid, if excess chlorinating agent is present, a second chlorine atom can add to the C3 position, yielding 4-Bromo-3,5-dichloro-2-methylbenzoic acid .[1]

  • Mitigation:

    • Stoichiometric Control: Carefully control the molar equivalents of your halogenating agent. A slight deficit might be preferable to an excess, followed by purification to remove unreacted starting material.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-situ LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-substituted products.

Q3: My ¹H NMR spectrum shows signals around 4.5 ppm, and my methyl group singlet has disappeared. What happened?

A3: This is a classic sign of benzylic bromination , where the bromine has substituted a hydrogen on the methyl group rather than on the aromatic ring, forming a -CH₂Br group.

  • Causality: This side reaction occurs under radical reaction conditions.[2] Using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or under UV photoirradiation strongly favors benzylic bromination.[2][3][4] Using a non-polar solvent like carbon tetrachloride (though less common now) also promotes this pathway.

  • Mitigation: To ensure electrophilic aromatic substitution (ring bromination), use conditions that favor ionic mechanisms. This involves a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and performing the reaction in the dark to avoid photochemical initiation.

Q4: I used N-Bromosuccinimide (NBS) for bromination and now I'm struggling to remove the succinimide byproduct. What's the best way to purify my product?

A4: Succinimide is a common and sometimes troublesome byproduct when using N-halosuccinimides.

  • Causality: For every mole of NBS that reacts, one mole of succinimide is formed. Succinimide has moderate solubility in various organic solvents and can co-precipitate with the product.

  • Mitigation & Purification:

    • Aqueous Wash: After the reaction, quenching with water and performing a basic wash (e.g., with dilute sodium bicarbonate) can help. The desired carboxylic acid will form a water-soluble carboxylate salt, while the succinimide may remain in the organic layer or be washed away. Subsequent acidification will precipitate the purified product.

    • Solvent Selection for Recrystallization: Succinimide is highly soluble in hot acetonitrile, while the desired product, 4-Bromo-2-methylbenzoic acid, is less so. Refluxing the crude solid in acetonitrile can effectively dissolve the succinimide, allowing for the purification of the desired product upon filtration.[5]

Section 3: Troubleshooting Guide

This table provides a quick reference for common experimental problems and their solutions.

Symptom / Observation Potential Root Cause(s) Recommended Actions & Solutions
Low yield of desired product 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Mechanical loss during workup/purification.1. Verify Completion: Monitor the reaction by TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature if starting material persists. 2. Optimize Selectivity: Re-evaluate stoichiometry and temperature. Ensure radical initiators are excluded. 3. Refine Workup: Use a liquid-liquid extraction protocol. Ensure the pH is correct during acid/base washes to prevent loss of product in the wrong phase.
Product is an inseparable oil or fails to crystallize 1. Presence of significant isomeric impurities that disrupt the crystal lattice. 2. Residual solvent. 3. Presence of greasy byproducts (e.g., from solvent polymerization).1. Purify via Chromatography: Use column chromatography on silica gel to separate closely related isomers. 2. Remove Solvent: Dry the product under high vacuum for an extended period. 3. Consider Derivatization: Convert the crude acid to a methyl ester, which is often easier to purify by chromatography, and then hydrolyze it back to the acid.
Inconsistent results between batches 1. Purity of starting materials or reagents varies. 2. Atmospheric moisture affecting Lewis acid catalysts. 3. Inconsistent reaction temperature.1. Verify Reagents: Test the purity of the starting 2-methylbenzoic acid. Use freshly opened or purified halogenating agents. 2. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Precise Temperature Control: Use an oil bath or cryocooler for accurate temperature management.

Section 4: Experimental Protocols & Workflows

Protocol 1: Selective Synthesis of this compound

This protocol is a representative methodology. Researchers must adapt it based on their specific lab conditions and safety protocols.

Step A: Synthesis of 4-Bromo-2-methylbenzoic acid

  • In a fume hood, charge a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Add 2-methylbenzoic acid (1.0 eq) and a suitable solvent like dichloromethane or glacial acetic acid.[6]

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-2-methylbenzoic acid.

Step B: Synthesis of this compound

  • Charge a new dry flask with the 4-Bromo-2-methylbenzoic acid (1.0 eq) from Step A and a Lewis acid catalyst like anhydrous FeCl₃ (0.1 eq).

  • Add a chlorinated solvent such as dichloroethane.

  • Slowly bubble chlorine gas (1.1 eq) through the solution or add a chlorinating agent like N-Chlorosuccinimide (NCS) portion-wise at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with water. If a solid precipitates, filter it. Otherwise, perform a liquid-liquid extraction.

  • Wash the crude product, dry it, and recrystallize from a solvent like isopropanol or toluene to obtain the final product.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving issues during synthesis.

G start Synthesize Crude Product analyze Analyze Crude Product (¹H NMR, LC-MS) start->analyze decision Byproducts Detected? analyze->decision path_iso Isomeric Impurity (e.g., 6-Bromo...) decision->path_iso Yes (Isomer) path_poly Polyhalogenated Impurity decision->path_poly Yes (Poly-X) path_benzyl Benzylic Halogenation decision->path_benzyl Yes (Benzylic) success Pure Product Isolated decision->success No sol_iso Action: - Column Chromatography - Re-optimize Temp/Stoichiometry path_iso->sol_iso sol_poly Action: - Reduce Halogenating Agent Eq. - Improve Reaction Monitoring (TLC) path_poly->sol_poly sol_benzyl Action: - Switch to Ionic Conditions (Add Lewis Acid, Run in Dark) path_benzyl->sol_benzyl failure Re-evaluate Synthetic Route sol_iso->failure sol_poly->failure sol_benzyl->failure

Caption: A logical workflow for troubleshooting byproduct formation.

References
  • Wikipedia. Benzoic acid . [Link]

  • Google Patents.
  • ResearchGate. Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired product 2 and byproducts I-III . [Link]

  • Google Patents.
  • Synthesis. Synthesis of Benzoic Acids by Aerobic Photooxidation with Hydrobromic Acid . [Link]

  • European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS . [Link]

  • Google Patents.
  • StackExchange. What will be the product ratio if I do chlorination of p-toluic acid? . [Link]

  • Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid (CN112250562A).
  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid . [Link]

  • JoVE. Video: Basic Organic Chemistry Techniques - Procedure . [Link]

Sources

Technical Support Center: Characterization of 4-Bromo-5-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 4-Bromo-5-chloro-2-methylbenzoic acid (C₈H₆BrClO₂). This guide is designed for researchers, analytical chemists, and drug development professionals who may encounter specific challenges during the analysis of this polysubstituted aromatic compound. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established scientific principles and field-proven experience.

Section 1: General Purity, Solubility, and Isomerism

This section covers initial handling and the fundamental challenge of ensuring you are working with the correct, pure compound. The synthesis of multisubstituted aromatic rings can often yield a mixture of isomers, which can be difficult to distinguish.

Q1: I am having trouble dissolving my sample for analysis. What are the recommended solvents for this compound?

A1: The solubility of this compound is dictated by its relatively nonpolar substituted benzene ring and its polar carboxylic acid group.

  • For NMR Spectroscopy: Deuterated polar aprotic solvents are excellent choices. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it will solubilize the compound well and its residual peak does not typically interfere with the aromatic protons. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) can also be used, but solubility may be lower than in DMSO-d₆. When using CDCl₃, the acidic proton may exchange slowly or not be visible at all.

  • For HPLC/LC-MS: A mixture of acetonitrile (ACN) and water or methanol and water is standard. The addition of a small amount of acid (0.1% formic acid or phosphoric acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and consistent retention times.[1][2] The compound is generally soluble in the organic portion of the mobile phase.

  • General Handling: For non-analytical purposes, polar aprotic solvents like DMSO, N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are effective.

Q2: My initial analysis suggests the presence of impurities. What are the likely contaminants from the synthesis of this compound?

A2: The most probable impurities are positional isomers and unreacted starting materials. The directing effects of the methyl, chloro, and carboxyl groups in the precursors determine the final substitution pattern, but side reactions can occur.

A common synthetic route involves the bromination of a 2-chlorobenzoic acid derivative.[3][4] This electrophilic aromatic substitution can lead to the formation of different isomers.

Table 1: Potential Isomeric and Process-Related Impurities

Impurity Name CAS Number Origin Story Potential Impact
Starting Material (e.g., 2-chloro-5-methylbenzoic acid) 5459-62-1 Incomplete bromination reaction. Will complicate quantification and may have different biological activity.
Isomer: 5-Bromo-2-chloro-4-methylbenzoic acid 500579-62-4 Alternative regiochemistry during halogenation.[5] Very similar properties, making it difficult to separate and potentially interfering with biological assays.
Isomer: 4-Bromo-2-chloro-5-methylbenzoic acid 1349718-56-4 Alternative regiochemistry during halogenation.[6] Similar to the above, poses a significant separation challenge.

| Dibromo impurity | N/A | Over-bromination of the aromatic ring. | Increases molecular weight and introduces analytical complexity. |

Expert Tip: Always request a certificate of analysis from your supplier that includes data from at least two orthogonal techniques (e.g., HPLC and ¹H NMR) to confirm both purity and identity.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. However, the spectra of highly substituted aromatics can be challenging to interpret.

Q3: The aromatic region of my ¹H NMR spectrum only shows two sharp singlets. I was expecting a more complex splitting pattern. Is this correct?

A3: Yes, this is the expected pattern for the this compound structure. The two protons on the aromatic ring are at positions 3 and 6.

  • Proton at C3: This proton is flanked by the methyl group (C2) and the bromo group (C4). Its nearest proton neighbor is at C6.

  • Proton at C6: This proton is flanked by the chloro group (C5) and the carboxylic acid group (C1). Its nearest proton neighbor is at C3.

The coupling constant between two protons that are meta to each other (separated by four bonds, ⁴JHH) is typically very small (0-1 Hz). This coupling is often not resolved by standard NMR instruments, causing the signals to appear as sharp singlets rather than doublets. The presence of two singlets in the aromatic region is strong evidence for this specific substitution pattern.

Q4: How can I definitively assign the two aromatic singlets and the methyl signal in my ¹H NMR spectrum?

A4: While prediction software can give an estimate, definitive assignment requires 2D NMR experiments.

Experimental Protocol: 2D NMR for Structural Confirmation

  • Sample Preparation: Prepare a concentrated sample (10-20 mg) in 0.6 mL of DMSO-d₆.

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.

  • Acquire 2D Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will definitively link the methyl protons to the methyl carbon and the two aromatic protons to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.

      • Look for a correlation from the methyl protons to the aromatic carbon at C3 (3-bond) and the carboxyl carbon at C1 (3-bond).

      • The carboxylic acid proton (if visible, often a broad peak >12 ppm in DMSO-d₆) should show a correlation to the aromatic carbon at C6 (3-bond).

      • The aromatic proton at C3 should show correlations to the carbons at C1, C5, and the methyl carbon.

      • The aromatic proton at C6 should show correlations to the carbons at C2 and C4.

By building these connectivity maps, you can unambiguously confirm the 4-bromo-5-chloro-2-methyl substitution pattern.

Section 3: Mass Spectrometry (MS)

MS is essential for confirming molecular weight. For halogenated compounds, the isotopic patterns are a critical diagnostic tool.[7]

Q5: My mass spectrum shows a complex cluster of peaks for the molecular ion. How do I interpret this to confirm the presence of both bromine and chlorine?

A5: This is the hallmark of a compound containing both bromine and chlorine. Both elements have two stable isotopes with significant natural abundance:

  • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.

  • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of roughly 1:1.

For a molecule containing one chlorine and one bromine atom, you will see a characteristic cluster of three main peaks for the molecular ion (M):

  • M peak: Contains ³⁵Cl and ⁷⁹Br.

  • M+2 peak: Contains either ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br.

  • M+4 peak: Contains ³⁷Cl and ⁸¹Br.

The relative intensities of these peaks are predictable and provide a molecular fingerprint.[8]

Table 2: Predicted Isotopic Pattern for C₈H₆BrClO₂⁺

Ion Composition Calculated m/z Relative Intensity (%)
M C₈H₆³⁵Cl⁷⁹BrO₂ 247.9240 100.0 (Base Peak)
M+2 C₈H₆³⁷Cl⁷⁹BrO₂ / C₈H₆³⁵Cl⁸¹BrO₂ 249.9218 ~130.4

| M+4 | C₈H₆³⁷Cl⁸¹BrO₂ | 251.9189 | ~31.9 |

Note: Intensities are calculated based on isotopic abundances and will vary slightly in experimental data.

If your observed cluster matches this pattern (a base peak, a slightly taller M+2 peak, and a smaller M+4 peak), it strongly confirms the elemental composition.

MS_Isotope_Pattern axis xaxis axis->xaxis yaxis axis->yaxis xlabel m/z ylabel Relative Intensity M M_top 100% M->M_top M_label M M2 M2_top ~130% M2->M2_top M2_label M+2 M4 M4_top ~32% M4->M4_top M4_label M+4

Caption: Expected MS isotopic cluster for a compound with one Br and one Cl.

Section 4: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification. The acidic nature of this compound presents a common challenge.

Q6: My HPLC peak for this compound is broad and tailing. How can I improve the peak shape?

A6: Poor peak shape for an acidic analyte like this is almost always caused by secondary interactions with the stationary phase, specifically with surface silanol groups on silica-based C18 columns. The negatively charged carboxylate ion can interact with these sites, leading to tailing. The solution is to control the ionization state of your molecule.

Troubleshooting Workflow for HPLC Peak Tailing

  • Suppress Ionization: The most effective strategy is to lower the mobile phase pH to at least 2 pH units below the pKa of the carboxylic acid. The predicted pKa is around 3.1.[9]

    • Action: Add 0.1% formic acid (pH ~2.7) or 0.1% phosphoric acid (pH ~2.1) to your aqueous mobile phase (e.g., Water/ACN). This will ensure the benzoic acid is fully protonated (neutral), minimizing silanol interactions and dramatically improving peak shape.[1][2]

  • Check Column Health: An old or poorly treated column can have more exposed silanols.

    • Action: Try running the analysis on a new, high-quality, end-capped C18 column.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.

    • Action: Dilute your sample 10-fold and re-inject. If the peak shape improves and the retention time is stable, you were likely overloading the column.

  • Consider an Alternative Stationary Phase: If tailing persists, a different chemistry may be required.

    • Action: A phenyl-hexyl or embedded polar group (EPG) column can offer different selectivity and may reduce the specific interactions causing the tailing.

HPLC_Troubleshooting start Broad / Tailing Peak Observed check_ph Is mobile phase pH < 3? start->check_ph add_acid Action: Add 0.1% Formic or Phosphoric Acid to Mobile Phase check_ph->add_acid No check_load Is sample concentration too high? check_ph->check_load Yes end_good Peak Shape Improved add_acid->end_good dilute Action: Dilute sample 10x and re-inject check_load->dilute Yes check_column Is the column old or degraded? check_load->check_column No dilute->end_good new_column Action: Use a new, end-capped C18 column check_column->new_column Yes alt_phase Consider alternative stationary phase (e.g., Phenyl-Hexyl) check_column->alt_phase No new_column->end_good

Caption: Troubleshooting flowchart for improving HPLC peak shape.

Table 3: Starting HPLC Method

Parameter Recommendation Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Standard reverse-phase column.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier to suppress ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic solvent.
Gradient 10% to 95% B over 5 minutes A general screening gradient.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves efficiency and reduces viscosity.

| Detection | UV at 210 nm & 254 nm | General wavelengths for aromatic compounds. |

Section 5: Elemental Analysis

Elemental analysis provides the empirical formula by measuring the percentage of C, H, N, and halogens. It is a fundamental technique for confirming the composition of a new compound.

Q7: My elemental analysis results for carbon are consistently low, and the halogen values are variable. What could be causing this?

A7: This is a common issue when analyzing highly stable, halogenated aromatic compounds.[10]

  • Incomplete Combustion: The high melting point and thermal stability of the compound, combined with the presence of bromine and chlorine, can lead to incomplete combustion in the analyzer's furnace. This results in the formation of soot (elemental carbon), which is not detected, leading to low carbon values. The halogens can also form stable intermediates that do not fully decompose.

  • Instrument Corrosion: Aggressive species like HF, HCl, and HBr can be formed during combustion.[10] These can damage the instrument's combustion tube and scavenging reagents over time, leading to inconsistent and inaccurate results.

  • Interference: The halogens must be effectively "scrubbed" or trapped before the combustion gases reach the detectors for C, H, and N, as they can interfere with the detection mechanisms.

Troubleshooting and Best Practices:

  • Use a Combustion Catalyst: Consult your instrument manufacturer about adding a combustion catalyst like tungsten(VI) oxide (WO₃) or vanadium(V) oxide (V₂O₅) to the sample tin. These catalysts aid in the complete oxidation of the sample at lower temperatures.

  • Optimize Furnace Temperature: Ensure the combustion furnace is operating at the upper end of its recommended temperature range (e.g., >1000 °C) to promote complete decomposition.

  • Check Halogen Traps: Verify that the halogen scrubbing reagents in your instrument are fresh and have not been exhausted.

  • Analyze a Standard: Run a certified halogenated organic standard (e.g., 5-bromo-2-chlorobenzoic acid, if available) to verify that your instrument is performing correctly before analyzing your unknown sample.[11][12]

By taking these precautions, you can significantly improve the accuracy and reliability of your elemental analysis data for this challenging compound.

References

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12). [Link]

  • Chumachenko, M. N., & Burlaka, N. G. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106. [Link]

  • D'Silva, K., Fernandes, A., & Rose, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Hickey, M. B., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. [Link]

  • The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid. [Link]

  • LookChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. [Link]

  • ResearchGate. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • AOBChem USA. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (n.d.).
  • EPO. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Zhang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitor. Pharmaceutical Fronts, 4(4), e244-e251. [Link]

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • SIELC Technologies. (n.d.). 5-Bromo-2-chlorobenzoic acid. [Link]

  • Taylor & Francis Online. (2022). Total organic halogen (TOX) analysis in waters: A short review. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • PubMed Central. (2020). Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy). [Link]

  • NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid. [Link]

  • ACS Publications. (2024). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. [Link]

  • Wikipedia. (n.d.). Bibliography of Alexander Shulgin. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Synthetic Strategy: "4-Bromo-5-chloro-2-methylbenzoic acid" vs. "4-bromo-2-chlorobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Substituted haloaromatic compounds are foundational building blocks, prized for their versatility in forming complex molecular architectures, primarily through cross-coupling reactions. This guide provides an in-depth comparison of two such vital intermediates: 4-Bromo-5-chloro-2-methylbenzoic acid and 4-bromo-2-chlorobenzoic acid .

We will dissect the nuanced differences in their reactivity, which arise from subtle structural variations. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed strategic decisions in their synthetic endeavors.

Structural and Physicochemical Overview

At first glance, the two molecules are remarkably similar, both featuring a benzoic acid scaffold substituted with a bromine and a chlorine atom. The critical distinctions lie in the presence of an ortho-methyl group and the relative positioning of the halogens in this compound. These differences, while seemingly minor, introduce significant steric and electronic disparities that profoundly influence their chemical behavior.

Structures cluster_0 This compound cluster_1 4-bromo-2-chlorobenzoic acid A A B B

Figure 1. Chemical structures of the two benzoic acid derivatives.

PropertyThis compound4-bromo-2-chlorobenzoic acid
IUPAC Name This compound[1]4-bromo-2-chlorobenzoic acid[2]
CAS Number 1349716-38-6[1][3]59748-90-2[2][4]
Molecular Formula C₈H₆BrClO₂[1][3]C₇H₄BrClO₂[2][4]
Molecular Weight 249.49 g/mol [1][3]235.46 g/mol [2]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[4]

The Decisive Factors: Electronic and Steric Effects

To predict the reactivity of these molecules, we must first understand the interplay of electronic and steric effects imparted by their substituents.

  • Electronic Effects : The reactivity of the aromatic ring is governed by the electron-donating or electron-withdrawing nature of its substituents.

    • Halogens (Br, Cl) : Both bromine and chlorine are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic substitution. However, they are electron-donating via resonance.

    • Carboxylic Acid (-COOH) : This group is strongly electron-withdrawing and deactivating.

    • Methyl Group (-CH₃) : This group is electron-donating through hyperconjugation, which activates the ring.

  • The Ortho-Effect : A critical concept here is the "ortho-effect." Substituents ortho to a benzoic acid's carboxyl group can force the -COOH group out of the plane of the aromatic ring.[5][6] This steric inhibition of resonance alters the acidity and accessibility of the carboxyl group for reactions.

    • In This compound , the bulky methyl group at the C2 position exerts a significant ortho-effect.

    • In 4-bromo-2-chlorobenzoic acid , the chloro group at the C2 position also causes an ortho-effect, though the steric bulk is less than that of a methyl group.

These combined effects mean that while both molecules possess two distinct carbon-halogen bonds (C-Br and C-Cl) as reactive handles for cross-coupling, their susceptibility to reaction and the behavior of the adjacent carboxylic acid group will differ.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the cornerstone of modern synthetic chemistry and the primary application for these intermediates.[7][8] The key to their utility lies in the differential reactivity of the C-Br and C-Cl bonds.

The Reactivity Hierarchy: C-Br vs. C-Cl

It is a well-established principle that the reactivity of aryl halides in palladium-catalyzed cross-coupling follows the trend: I > Br > OTf > Cl .[9][10] This hierarchy is a direct consequence of two factors:

  • Bond Dissociation Energy (BDE) : The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[9][10] Less energy is required to cleave the C-Br bond, facilitating the crucial oxidative addition step.

  • Oxidative Addition Kinetics : This is often the rate-determining step of the catalytic cycle. The oxidative addition of the palladium(0) catalyst into the C-X bond is generally much faster for aryl bromides than for aryl chlorides.[9][10]

This inherent difference in reactivity is not a limitation but a strategic advantage. It allows for site-selective and sequential functionalization . A reaction can be performed under mild conditions to selectively target the C-Br bond, leaving the C-Cl bond intact for a subsequent, more forcing reaction.

Suzuki_Cycle A Ar-Br + Pd(0)L2 B Oxidative Addition (Rate-Determining Step) A->B C-Br bond is weaker, addition is faster C Ar-Pd(II)(Br)L2 B->C D Transmetalation (with R-B(OR)2) C->D E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A Pd(0)L2 regenerated G Ar-R F->G

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Synthetic Implications
  • For both compounds : The initial, milder cross-coupling reaction will overwhelmingly occur at the C4 position (C-Br). This makes both molecules excellent starting points for introducing an aryl or vinyl group at this position.

  • Choosing between them : The decision depends on the desired final structure and subsequent reaction steps.

    • If the ortho-substituent is simply a placeholder or its steric/electronic influence is desired as-is, 4-bromo-2-chlorobenzoic acid is a direct and efficient choice. It is a key intermediate in the synthesis of important drugs like Dapagliflozin.[11]

    • The presence of the ortho-methyl group in This compound offers a different steric and electronic environment. This can be exploited to influence the conformation of the final molecule or to direct subsequent reactions. The methyl group can also be a site for further functionalization (e.g., benzylic bromination).

Experimental Data and Protocols

Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling
ParameterReaction with 4-bromo-2-chlorobenzoic acidReaction with this compoundRationale
Target Bond C4-BrC4-BrThe C-Br bond is significantly more reactive than the C-Cl bond under standard palladium catalysis.[9][10]
Catalyst System Pd(OAc)₂, SPhosPd(OAc)₂, SPhosA standard, robust catalyst system effective for aryl bromides.
Base K₃PO₄K₃PO₄A common base for Suzuki couplings.
Solvent Toluene/H₂OToluene/H₂OBiphasic solvent system is typical for this reaction.
Temperature 80-100 °C80-100 °CStandard temperature range for Suzuki couplings of aryl bromides.
Expected Reaction Time 2-6 hours2-6 hoursReaction times are expected to be similar as the primary reactive site (C-Br) is electronically comparable in both substrates.
Expected Yield >90%>90%High yields are anticipated for the selective coupling at the C-Br position with modern catalyst systems.
Selectivity High for C-Br couplingHigh for C-Br couplingThe C-Cl bond remains unreacted under these conditions, allowing for potential further functionalization.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling at the C-Br position of 4-bromo-2-chlorobenzoic acid .

Materials:

  • 4-bromo-2-chlorobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Toluene

  • Deionized Water

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-chlorobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Pre-mixing : In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in toluene. Stir for 10 minutes until a homogeneous solution is formed.

  • Reaction Assembly : Add the catalyst solution to the Schlenk flask containing the solids. Follow this with the addition of toluene and water (typically a 4:1 to 10:1 ratio of toluene:water).

  • Reaction Execution : Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Strategic Recommendations

Both This compound and 4-bromo-2-chlorobenzoic acid are powerful intermediates for complex molecular synthesis, offering a gateway to selective, sequential functionalization.

Core Directive for Synthesis:

  • Primary Reactivity : Always assume the initial cross-coupling reaction under standard palladium catalysis will occur at the C-Br bond. This site offers high reactivity and allows for milder reaction conditions.

  • Secondary Reactivity : The C-Cl bond is a latent reactive site. Its activation requires more forcing conditions, such as higher temperatures, higher catalyst loadings, or specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes).[12]

Recommendation Framework:

  • For syntheses requiring a direct route to a 4-aryl-2-chlorobenzoic acid scaffold, a key structure in many pharmaceuticals, 4-bromo-2-chlorobenzoic acid is the intermediate of choice.[13]

  • When the synthetic design calls for the steric and electronic influence of an ortho-methyl group, or if that methyl group is a handle for subsequent transformations, This compound is the superior option.[14]

  • For large-scale synthesis, the cost and availability of aryl bromides versus chlorides should be considered. While bromides are more reactive, continuous advancements in catalysis are making the more economical aryl chlorides increasingly viable substrates.[9]

By understanding the fundamental principles of reactivity and the subtle yet powerful influence of substituent effects, researchers can harness the full synthetic potential of these versatile building blocks, paving the way for the discovery and development of next-generation molecules.

References

  • Substituent Effects on Acidity . Chemistry LibreTexts. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid . R Discovery. [Link]

  • Substituent Effects on Acidity . Chemistry LibreTexts. [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? . Quora. [Link]

  • The electronic effects of benzoic acid substituents on glycine conjugation . PubMed. [Link]

  • A supramolecular water-soluble palladium(II) complex as a recyclable catalyst for Suzuki–Miyaura coupling in aqueous media . Royal Society of Chemistry. [Link]

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative . IJARSCT. [Link]

  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11) . ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer . Preprints.org. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors . National Institutes of Health. [Link]

  • Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic... . ResearchGate. [Link]

  • DMAP Stabilised Palladium Nanoparticles as effective Suzuki Coupling catalysts . University College Dublin. [Link]

  • Synthesis of benzoylbenzoic acids . The Journal of Organic Chemistry. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids . National Institutes of Health. [Link]

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  • 4-Bromo-2-chlorobenzoic acid . PubChem. [Link]

  • 4-Chloro-5-fluoro-2-methylbenzoic acid . MySkinRecipes. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive . ChemRxiv. [Link]

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A Comparative Guide to the Synthesis of 4-Bromo-5-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of highly functionalized aromatic compounds is a cornerstone of new molecule discovery. 4-Bromo-5-chloro-2-methylbenzoic acid is a key structural motif, and the efficiency of its synthesis can significantly impact the timeline and cost of research and development projects. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering insights into the strategic decisions involved in selecting an optimal pathway.

Route 1: Late-Stage Halogenation via a Sandmeyer Reaction

This approach strategically installs the bromine atom in the final step, starting from a commercially available chlorinated and aminated precursor. This route leverages the reliability of the Sandmeyer reaction for the introduction of halides.

Experimental Protocol:

Step 1: Diazotization of 2-Amino-5-chloro-2-methylbenzoic acid

In a three-necked flask equipped with a mechanical stirrer and a thermometer, 2-amino-5-chloro-3-methylbenzoic acid (1 equivalent) is suspended in a mixture of hydrobromic acid (48%) and water. The mixture is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise, ensuring the temperature is maintained below 5 °C. The resulting diazonium salt solution is stirred for an additional 30 minutes at 0-5 °C.

Step 2: Sandmeyer Bromination

In a separate flask, copper(I) bromide (1.2 equivalents) is dissolved in hydrobromic acid (48%). The cold diazonium salt solution is then slowly added to the copper(I) bromide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Rationale for Experimental Choices:

The use of a Sandmeyer reaction is a classic and dependable method for the conversion of an aryl amine to an aryl halide.[1][2] The diazotization is performed at low temperatures to ensure the stability of the diazonium salt. Copper(I) bromide is a crucial catalyst for the radical-nucleophilic aromatic substitution mechanism that replaces the diazonium group with bromide.[3]

Route 2: Multi-Step Synthesis via Nitration, Reduction, Chlorination, and Sandmeyer Reaction

This route begins with a simpler starting material, m-methylbenzoic acid, and sequentially introduces the required functional groups. This approach offers flexibility but requires more synthetic steps.

Experimental Protocol:

Step 1: Nitration of m-Methylbenzoic Acid

m-Methylbenzoic acid (1 equivalent) is slowly added to a mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The mixture is then poured onto ice, and the precipitated 2-nitro-3-methylbenzoic acid is filtered, washed with cold water, and dried.

Step 2: Reduction of the Nitro Group

The 2-nitro-3-methylbenzoic acid (1 equivalent) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 2-amino-3-methylbenzoic acid.

Step 3: Chlorination of 2-Amino-3-methylbenzoic Acid

2-Amino-3-methylbenzoic acid (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise, and the mixture is heated to 50-60 °C for 3-4 hours.[1] After completion of the reaction, the mixture is cooled and poured into ice water. The precipitated 2-amino-5-chloro-3-methylbenzoic acid is filtered, washed with water, and dried.

Step 4: Sandmeyer Bromination of 2-Amino-5-chloro-3-methylbenzoic Acid

This step follows the same procedure as outlined in Route 1, starting with the diazotization of 2-amino-5-chloro-3-methylbenzoic acid followed by the Sandmeyer reaction with copper(I) bromide to yield the final product, this compound.

Rationale for Experimental Choices:

This route builds complexity in a stepwise manner. Nitration is a standard electrophilic aromatic substitution, with the methyl group directing the incoming nitro group.[4] Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines.[2] The use of N-chlorosuccinimide provides a milder and more selective method for chlorination compared to using chlorine gas.[1] The final Sandmeyer reaction is, again, a reliable method for introducing the bromine atom.[3]

Performance Comparison

ParameterRoute 1: Late-Stage HalogenationRoute 2: Multi-Step Synthesis
Starting Material 2-Amino-5-chloro-2-methylbenzoic acidm-Methylbenzoic acid
Number of Steps 34
Overall Yield Moderate to HighLower (cumulative loss over more steps)
Key Reagents Sodium nitrite, Copper(I) bromideNitric/Sulfuric acid, Pd/C, N-Chlorosuccinimide, Sodium nitrite, Copper(I) bromide
Process Complexity LowerHigher
Scalability Generally goodRequires optimization for each step

Visualizing the Synthetic Pathways

Route1 A 2-Amino-5-chloro- 2-methylbenzoic acid B Diazonium Salt Intermediate A->B 1. NaNO₂, HBr, 0-5°C C 4-Bromo-5-chloro- 2-methylbenzoic acid B->C 2. CuBr, HBr, 60-70°C

Caption: Route 1: Late-Stage Halogenation via Sandmeyer Reaction.

Route2 A m-Methylbenzoic acid B 2-Nitro-3-methylbenzoic acid A->B 1. HNO₃, H₂SO₄ C 2-Amino-3-methylbenzoic acid B->C 2. H₂, Pd/C D 2-Amino-5-chloro-3-methylbenzoic acid C->D 3. NCS, DMF E 4-Bromo-5-chloro- 2-methylbenzoic acid D->E 4. Sandmeyer (NaNO₂, CuBr, HBr)

Caption: Route 2: Multi-Step Synthesis from m-Methylbenzoic Acid.

Conclusion

The choice between these two synthetic routes will depend on the specific needs of the research program.

Route 1 is advantageous for its directness and potentially higher overall yield, provided the starting material, 2-amino-5-chloro-2-methylbenzoic acid, is readily and economically available. Its process simplicity makes it an attractive option for rapid synthesis of the target molecule.

Route 2 , while longer and likely having a lower overall yield, offers greater flexibility as it starts from a simpler and more common building block. This route is well-suited for situations where the starting material for Route 1 is not easily accessible or when a more cost-effective, albeit more labor-intensive, approach is desired for large-scale synthesis.

Both routes employ well-established and robust chemical transformations, providing reliable pathways to the desired this compound. The final selection should be based on a careful evaluation of starting material cost and availability, desired scale of production, and available resources.

References

  • PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Chemistry LibreTexts. Reactions of Arylamines. [Link]

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A Comparative Guide to the Spectroscopic Structure Confirmation of 4-Bromo-5-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis for confirming the chemical structure of 4-Bromo-5-chloro-2-methylbenzoic acid, a substituted aromatic carboxylic acid relevant in synthetic chemistry and drug development pipelines. We will explore the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, not merely as data acquisition steps, but as a logical, self-validating system for unambiguous structure elucidation. The focus is on the causality behind experimental choices and the interpretation of spectral data, providing a robust framework for researchers and scientists.

The Imperative of Unambiguous Structure Confirmation

In the realm of drug development and materials science, the precise molecular structure of a compound dictates its function, efficacy, and safety. An error in the assignment of a substituent's position on an aromatic ring can lead to vastly different biological activities and intellectual property implications. Therefore, relying on a multi-technique spectroscopic approach is not just best practice; it is a necessity. This guide uses this compound as a case study to demonstrate how to build a conclusive argument for its structure, differentiating it from plausible isomers.

Experimental Design & Methodologies

The choice of analytical methods and parameters is foundational to acquiring high-quality, interpretable data. Our approach integrates ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Workflow for Spectroscopic Structure Confirmation

The overall process follows a logical sequence from sample preparation to final structure validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structure Validation prep Weigh Compound (~5-10 mg for NMR, ~1 mg for IR) solv Select Deuterated Solvent (e.g., CDCl3 or DMSO-d6) prep->solv diss Dissolve Sample solv->diss nmr_acq ¹H & ¹³C NMR Acquisition (400-600 MHz Spectrometer) diss->nmr_acq Transfer to Apparatus ir_acq FT-IR Acquisition (ATR or KBr Pellet) diss->ir_acq Transfer to Apparatus h_nmr ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) nmr_acq->h_nmr c_nmr ¹³C NMR Analysis (Chemical Shift, Number of Signals) nmr_acq->c_nmr ir IR Analysis (Characteristic Functional Group Frequencies) ir_acq->ir predict Predict Spectra for Proposed Structure h_nmr->predict c_nmr->predict ir->predict compare Compare Experimental vs. Predicted Data predict->compare isomer Compare with Data for Potential Isomers compare->isomer confirm Confirm Structure isomer->confirm

Caption: Workflow for Spectroscopic Structure Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Rationale for Solvent Selection: The choice of a deuterated solvent is critical. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred over Chloroform-d (CDCl₃). This is because the acidic proton of the carboxyl group undergoes rapid exchange with residual water, often leading to a very broad or undetectable signal in CDCl₃. In DMSO-d₆, hydrogen bonding with the solvent slows this exchange, typically resulting in a sharp, observable singlet for the -COOH proton at a downfield chemical shift (>10 ppm).[1][2] Furthermore, many substituted benzoic acids exhibit better solubility in DMSO-d₆.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of "this compound" and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds to ensure accurate integration.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A sufficient number of scans (typically several hundred to thousands) will be required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Rationale for Method: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable technique for solid samples, requiring minimal sample preparation. It is an excellent alternative to the traditional KBr pellet method.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount (~1 mg) of the crystalline sample directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by running a background scan.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

    • Perform a baseline correction and data processing as needed.

Predicted Spectral Data and Interpretation

While experimental data is the gold standard, predicting the spectra based on established principles of substituent effects is a key part of the elucidation process. This demonstrates a deep understanding of the structure-property relationships.

¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆)

The structure of this compound features two aromatic protons, a methyl group, and a carboxylic acid proton.

  • Aromatic Protons (H-3 and H-6): The benzene ring is heavily substituted. We expect two signals in the aromatic region (typically 7.0-8.5 ppm).

    • H-3: This proton is ortho to the electron-donating -CH₃ group and meta to the electron-withdrawing -COOH and -Cl groups. It is expected to be the more upfield of the two aromatic protons.

    • H-6: This proton is ortho to the electron-withdrawing -Cl and -COOH groups and meta to the -Br group. It will be significantly deshielded and appear downfield.

    • Coupling: These two protons are meta to each other, so they will appear as two distinct singlets (or very narrow doublets with a small ⁴J coupling constant of <1 Hz, which may not be resolved). The absence of ortho or para protons simplifies the splitting pattern.

  • Methyl Protons (-CH₃): This group is attached to the aromatic ring and will appear as a sharp singlet, typically in the range of 2.2-2.6 ppm.[2]

  • Carboxylic Acid Proton (-COOH): As discussed, in DMSO-d₆, this proton should appear as a broad singlet far downfield, typically >12 ppm, due to its acidic nature and hydrogen bonding with the solvent.[1][2]

¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆)

The molecule has 8 carbon atoms, all in unique chemical environments. Therefore, we expect to see 8 distinct signals.

  • Carboxyl Carbon (-COOH): This carbon is highly deshielded and will appear in the 165-175 ppm region.[1][3]

  • Aromatic Carbons (C1-C6):

    • C1 (ipso-COOH): The carbon bearing the carboxyl group will be around 130-135 ppm.

    • C2 (ipso-CH₃): The carbon with the methyl group will be shifted downfield due to the alkyl substituent, around 138-142 ppm.

    • C4 (ipso-Br) & C5 (ipso-Cl): Carbons directly attached to halogens show significant shifts. The C-Br carbon will be around 120-125 ppm, and the C-Cl carbon will be around 130-135 ppm.

    • C3 & C6: These carbons, attached to protons, will appear in the typical aromatic region of 125-135 ppm. Their precise shifts are influenced by the array of substituents.

  • Methyl Carbon (-CH₃): This aliphatic carbon will appear significantly upfield, typically around 18-22 ppm.

FT-IR Spectrum (Predicted)

The IR spectrum is invaluable for identifying key functional groups.[4]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][5] This broadness often causes it to overlap with C-H stretching peaks.[5]

  • C-H Stretch (Aromatic and Alkyl): Sharp peaks just above 3000 cm⁻¹ for the aromatic C-H stretches and just below 3000 cm⁻¹ for the methyl C-H stretches.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption is expected for the carbonyl group of the carboxylic acid. For an aromatic carboxylic acid, conjugation with the benzene ring lowers this frequency to the 1710-1680 cm⁻¹ range.[6]

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

  • C-O Stretch and O-H Bend: A strong C-O stretching band should appear in the 1320-1210 cm⁻¹ region, and a broad O-H bend may be visible around 920 cm⁻¹.[5][6]

Comparative Analysis: Differentiating from a Positional Isomer

To demonstrate the power of this analytical workflow, we will compare the expected data for our target compound with that of a plausible synthetic byproduct or isomer: 5-Bromo-4-chloro-2-methylbenzoic acid .

G cluster_target Target: this compound cluster_isomer Isomer: 5-Bromo-4-chloro-2-methylbenzoic acid cluster_conclusion Spectroscopic Differentiation T_H3 H-3: ortho to -CH₃ T_H6 H-6: ortho to -COOH & -Cl T_coupling H-3 & H-6 are meta Expected: Two singlets (or narrow doublets) conclusion Different coupling patterns in ¹H NMR provide unambiguous confirmation. T_coupling->conclusion Distinct from I_H3 H-3: ortho to -CH₃ I_H6 H-6: ortho to -Br & -COOH I_coupling H-3 & H-6 are para Expected: Two doublets (⁴J ~ 2-3 Hz) I_coupling->conclusion Distinct from

Caption: Logical differentiation of isomers via ¹H NMR coupling.

The key difference lies in the relative positions of the two aromatic protons.

  • Target (4-Bromo-5-chloro...): Protons H-3 and H-6 are meta to each other. The coupling constant (⁴J) between meta protons is small (2-3 Hz) and often not resolved, leading to the appearance of two separate singlets.

  • Isomer (5-Bromo-4-chloro...): Protons H-3 and H-6 are para to each other. The para coupling constant (⁵J) is even smaller (0-1 Hz) and almost never resolved. Therefore, this isomer would also show two singlets in its ¹H NMR spectrum.

However, the chemical environments are different. In the isomer, H-6 is ortho to a bromine, which is less deshielding than the chlorine it is ortho to in the target molecule. This would result in a different chemical shift for the H-6 proton. The most definitive distinction will come from 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which would show spatial proximity between the -CH₃ protons and H-3, but not H-6, confirming the arrangement around the methyl group in both cases, but the combination of precise chemical shifts for H-3 and H-6 provides the final confirmation.

Summary Data Comparison
FeatureThis compound (Target)5-Bromo-4-chloro-2-methylbenzoic acid (Isomer)Key Differentiator
Aromatic ¹H Signals Two singletsTwo singletsChemical Shifts
H-3 Chemical Shift Relatively upfield (ortho to -CH₃)Relatively upfield (ortho to -CH₃)Minor difference expected
H-6 Chemical Shift Downfield (ortho to -Cl and -COOH)Less downfield (ortho to -Br and -COOH)Significant. Chlorine is more electronegative and deshielding than Bromine at the ortho position.
¹³C Signals 8 unique signals8 unique signalsPrecise chemical shifts of C4, C5, and C6 would differ significantly.
IR Spectrum Essentially identicalEssentially identicalIR is excellent for functional groups but poor for differentiating positional isomers.

This comparison underscores a critical principle: while IR confirms the presence of the carboxylic acid and aromatic ring, ¹H and ¹³C NMR are indispensable for confirming the specific substitution pattern of positional isomers.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of IR, ¹H NMR, and ¹³C NMR spectroscopy. The IR spectrum validates the presence of the essential carboxylic acid functional group. The ¹³C NMR confirms the presence of eight unique carbon environments as expected. Crucially, the ¹H NMR spectrum provides the most definitive evidence through the chemical shifts and multiplicity of the aromatic protons. By comparing this predicted data against that of a plausible isomer, we have demonstrated a robust, self-validating methodology. This multi-faceted approach ensures the highest degree of confidence in structure elucidation, a cornerstone of scientific integrity in chemical research and development.

References

  • University of California, Los Angeles (UCLA) Chemistry Department. "IR Spectroscopy Tutorial: Carboxylic Acids." Available at: [Link]

  • JoVE. "IR and UV–Vis Spectroscopy of Carboxylic Acids." Available at: [Link]

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." Available at: [Link]

  • Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids." Available at: [Link]

  • Journal of the American Chemical Society. "Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy." Available at: [Link]

  • ACS Publications. "Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization." Available at: [Link]

  • PubMed. "The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study." Available at: [Link]

  • JoVE. "NMR and Mass Spectroscopy of Carboxylic Acids." Available at: [Link]

  • Geochimica et Cosmochimica Acta. "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Available at: [Link]

  • Intertek. "Molecular Structure Characterisation and Structural Elucidation." Available at: [Link]

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biological activity of "4-Bromo-5-chloro-2-methylbenzoic acid" derivatives compared to other SGLT2 inhibitor intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unsung Heroes of Glycemic Control

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have revolutionized the management of type 2 diabetes and are demonstrating profound benefits in cardiovascular and renal health.[1][2] The intricate molecular architecture of these "gliflozin" drugs is assembled through multi-step synthetic pathways, where the quality and characteristics of chemical intermediates are paramount.[][4] These intermediates are the foundational building blocks that dictate the purity, yield, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6]

This guide provides an in-depth comparison of key intermediates used in the synthesis of leading SGLT2 inhibitors, with a particular focus on derivatives of "4-Bromo-5-chloro-2-methylbenzoic acid." We will explore their physicochemical properties and discuss the implicit biological activity—or more accurately, the desired inertness—that is critical for their role in drug development. While these molecules are not designed for biological activity, understanding their potential for interaction is crucial for mitigating off-target effects and ensuring the safety of the final drug product.

The Role and Ideal Profile of an SGLT2 Inhibitor Intermediate

In the synthesis of a complex pharmaceutical agent, an intermediate is a stepping stone—a molecule that is the product of one reaction and the reactant for the next.[7] The ideal intermediate possesses a specific set of characteristics:

  • High Purity and Stability: To ensure the final API meets stringent regulatory standards.

  • Favorable Physicochemical Properties: For ease of handling, purification, and reaction scalability.

  • Biological Inertness: To prevent unwanted side reactions or toxicological concerns during manufacturing and to minimize the impact of any residual impurities in the final drug product.

This guide will compare the following key intermediates, each a crucial component in the synthesis of a major SGLT2 inhibitor:

  • This compound: A foundational building block for various SGLT2 inhibitors.

  • Intermediate for Dapagliflozin Synthesis: 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

  • Intermediate for Canagliflozin Synthesis: 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene.

  • Intermediate for Empagliflozin Synthesis: (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of an intermediate can influence its reactivity, solubility, and potential for biological interactions. Below is a comparison of the selected intermediates.

PropertyThis compoundDapagliflozin IntermediateCanagliflozin IntermediateEmpagliflozin Intermediate
Molecular Formula C₈H₆BrClO₂C₁₅H₁₄BrClO[8]C₁₈H₁₄BrFS[4]C₁₇H₁₆BrClO₂[5]
Molecular Weight ( g/mol ) 249.49[9]325.63[8]361.3[4]367.66[2]
XLogP3 3.1[9]5.5[8]6.4[4]5.2[5]
Appearance SolidWhite to Off-white Low-Melting SolidSolidWhite to off-white solid[7]
Solubility Not specifiedSoluble in Acetonitrile, DMSO, Methanol[]Not specifiedDMSO (Slightly), Methanol (Slightly)[2]

Expert Insights:

The high XLogP3 values for the Dapagliflozin, Canagliflozin, and Empagliflozin intermediates indicate high lipophilicity. This property is often desirable for intermediates in organic synthesis, as it can facilitate purification by crystallization from non-polar solvents. However, high lipophilicity can also be associated with increased potential for non-specific binding to biological macromolecules. Therefore, ensuring these intermediates are efficiently removed during the synthesis of the final, more hydrophilic drug product is a critical aspect of process chemistry.

Biological Activity and Toxicological Profile: A Necessary Inertness

IntermediateGHS Hazard Statements
Dapagliflozin Intermediate Harmful if swallowed, Harmful in contact with skin, Causes serious eye damage, Harmful if inhaled, Very toxic to aquatic life with long lasting effects.[8]
Canagliflozin Intermediate Harmful if swallowed, Causes serious eye damage, May cause long lasting harmful effects to aquatic life.[10]
Empagliflozin Intermediate Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing cancer.[5]

Expert Insights:

The GHS hazard statements highlight that these intermediates are not benign and possess inherent toxicities. This underscores the critical importance of robust purification processes in pharmaceutical manufacturing to ensure that residual levels of these intermediates in the final drug product are well below safety thresholds. The "suspected of causing cancer" warning for the Empagliflozin intermediate is a significant flag for rigorous process control and impurity monitoring. The primary goal is to leverage the chemical reactivity of these intermediates for synthesis while ensuring they are absent in the final therapeutic agent administered to patients.

Synthetic Pathways and the Role of Intermediates

The following diagrams illustrate the synthetic routes to Dapagliflozin, Canagliflozin, and Empagliflozin, highlighting the position of the key intermediates discussed.

Dapagliflozin Synthesis A 5-bromo-2-chlorobenzoic acid B 4-bromo-1-chloro-2- (4-ethoxybenzyl)benzene (Key Intermediate) A->B Several steps C Aryllithium species B->C Lithium-halogen exchange E C-aryl glucoside C->E Addition to protected gluconolactone (D) D Protected Gluconolactone F Dapagliflozin E->F Deprotection

Caption: Simplified synthesis of Dapagliflozin highlighting the key intermediate.

Canagliflozin Synthesis A 5-bromo-2-methylbenzoic acid C 2-(4-fluorophenyl)-5- [(5-bromo-2-methylphenyl)methyl]thiophene (Key Intermediate) A->C Friedel-Crafts acylation & reduction with B B 2-(4-fluorophenyl)thiophene E C-aryl glucoside C->E Coupling with protected gluconolactone (D) D Protected Gluconolactone F Canagliflozin E->F Deprotection

Caption: Simplified synthesis of Canagliflozin highlighting the key intermediate.

Empagliflozin Synthesis A (5-bromo-2-chlorophenyl) (4-hydroxyphenyl)methanone C (3S)-3-[4-[(5-bromo-2-chlorophenyl) methyl]phenoxy]tetrahydrofuran (Key Intermediate) A->C Etherification with B & reduction B (S)-3-hydroxytetrahydrofuran E C-aryl glucoside C->E Coupling with protected gluconolactone (D) D Protected Gluconolactone F Empagliflozin E->F Deprotection

Caption: Simplified synthesis of Empagliflozin highlighting the key intermediate.

Experimental Protocol: In Vitro SGLT2 Inhibition Assay

To definitively assess the biological activity of these intermediates on the SGLT2 transporter, a cell-based glucose uptake assay is the gold standard. The following protocol provides a robust framework for such an evaluation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human SGLT2.

Principle: This assay utilizes a cell line stably expressing human SGLT2 (e.g., HEK293 or CHO cells) and a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG). Inhibition of 2-NBDG uptake by the cells, measured by fluorescence, is proportional to the inhibition of SGLT2.[11]

Materials:

  • HEK293 cell line stably expressing human SGLT2 (HEK293-hSGLT2).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Krebs-Ringer-Henseleit (KRH) buffer (pH 7.4).

  • 2-NBDG fluorescent glucose analog.

  • Test compounds (e.g., this compound derivatives) and a known SGLT2 inhibitor as a positive control (e.g., Dapagliflozin).

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader.

Experimental Workflow:

Caption: Workflow for the 2-NBDG based SGLT2 inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293-hSGLT2 cells in 96-well black, clear-bottom plates at a density that will yield a confluent monolayer after 24-48 hours of incubation at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compounds and positive control in DMSO. Create serial dilutions in KRH buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Glucose Uptake Assay:

    • Wash the confluent cells twice with KRH buffer.

    • Add 100 µL of KRH buffer containing the desired concentration of the test compound, positive control, or vehicle (DMSO) to each well.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Add 2-NBDG to each well to a final concentration of 100-200 µM.

    • Incubate at 37°C for 30-60 minutes.

    • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Fluorescence Measurement:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The journey from a simple chemical building block to a life-saving SGLT2 inhibitor is a testament to the precision of modern pharmaceutical synthesis. Intermediates like "this compound" and its derivatives are critical to this process. While this guide highlights their essential physicochemical properties for synthesis, it also underscores a fundamental principle of drug development: the intentional biological inertness of these precursor molecules. The provided toxicological data and the detailed in vitro protocol for assessing SGLT2 inhibition serve as a reminder of the rigorous safety and quality control measures that are integral to pharmaceutical manufacturing. The ultimate goal is to harness the chemical potential of these intermediates while ensuring they are meticulously removed to yield a final drug product that is both safe and effective.

References

  • (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran. PubChem. [Link]

  • An Insight Into Commercially Available SGLT2 Inhibitors and Their Structure-Activity Relationship Studies. PubMed. [Link]

  • 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. PubChem. [Link]

  • This compound. PubChem. [Link]

  • (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran. PubChem. [Link]

  • 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. PubChem. [Link]

  • Pharma Intermediates: The Importance of Quality and Essential Factors. Mlunias. [Link]

  • (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydro-furan CAS 915095-89-5. Home Sunshine Pharma. [Link]

  • SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. MDPI. [Link]

  • The Role of Intermediates in Developing SGLT2 Inhibitors. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-Bromo-2-chloro-6-methylbenzoic acid. PubChem. [Link]

  • A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PMC. [Link]

  • SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. [Link]

  • The Distinction Between Pharmaceutical Intermediates and Active Pharmaceutical Ingredients. Qingmu. [Link]

  • Active Pharmaceutical Ingredients & Intermediates (APIs). Pharmaceutical Technology. [Link]

  • SGLT2 Transporter Assay. BioIVT. [Link]

  • A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate. [Link]

  • 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. PubChem. [Link]

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A Cost-Benefit Analysis of Synthetic Strategies for 4-Bromo-5-chloro-2-methylbenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of complex intermediates is a critical step in the discovery pipeline. 4-Bromo-5-chloro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. However, a survey of the available literature indicates a notable absence of established, high-yield synthetic routes for this specific isomer. This guide, therefore, aims to provide a comprehensive analysis of plausible synthetic pathways, drawing upon established principles of organic chemistry and data from the synthesis of structurally related compounds.

This document will delve into a cost-benefit analysis of two proposed synthetic routes, offering detailed, albeit theoretical, experimental protocols. The objective is to equip researchers with a robust starting point for the development of a reliable synthesis, while transparently acknowledging the need for experimental validation.

The Synthetic Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The primary hurdle in synthesizing this compound lies in achieving the desired substitution pattern on the aromatic ring. The starting material, 2-methylbenzoic acid, possesses two directing groups: an ortho, para-directing and activating methyl group, and a meta-directing and deactivating carboxylic acid group. The interplay of these electronic effects significantly influences the regiochemical outcome of electrophilic aromatic substitution reactions like bromination and chlorination.

This guide proposes two logical, multi-step synthetic pathways designed to navigate these regioselectivity challenges.

Proposed Synthetic Pathways: A Comparative Analysis

Route 1: Stepwise Halogenation of 2-Methylbenzoic Acid

This approach involves the sequential introduction of the halogen atoms onto the 2-methylbenzoic acid backbone. The success of this route hinges on the careful control of reaction conditions to favor the desired isomer at each step.

Logical Relationship Diagram for Route 1

Route 1 A 2-Methylbenzoic Acid B Bromination A->B Br2, FeBr3 C 4-Bromo-2-methylbenzoic acid B->C D Chlorination C->D Cl2, FeCl3 E This compound D->E

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis from a Pre-halogenated Precursor

This alternative strategy commences with a commercially available, halogenated toluene derivative, thereby simplifying the regiochemical challenges of the final halogenation step. The carboxylic acid functionality is introduced in a later step via oxidation.

Logical Relationship Diagram for Route 2

Route 2 A 4-Bromo-2-chlorotoluene B Oxidation A->B KMnO4, H2O, heat C This compound B->C

Caption: Synthetic pathway for Route 2.

Comparative Data Summary

The following table provides a high-level, estimated comparison of the two proposed synthetic routes. It is crucial to note that these figures are projections based on the synthesis of analogous compounds and require experimental verification.

ParameterRoute 1: Stepwise HalogenationRoute 2: From Pre-halogenated Precursor
Starting Material Cost Low (2-Methylbenzoic acid is readily available)High (4-Bromo-2-chlorotoluene is a specialty chemical)
Number of Steps 21
Projected Overall Yield Moderate (potential for isomeric impurities)High (potentially cleaner reaction)
Key Challenges - Regiocontrol during halogenations- Separation of isomers- Cost and availability of starting material- Potentially harsh oxidation conditions
Safety Considerations - Use of corrosive bromine and chlorine- Handling of strong Lewis acids- Use of strong oxidizing agent (KMnO4)- Potential for exothermic reaction
Environmental Impact - Generation of halogenated waste streams- Use of metal catalysts- Generation of manganese dioxide waste

Detailed (Theoretical) Experimental Protocols

Route 1: Stepwise Halogenation of 2-Methylbenzoic Acid

Step 1a: Synthesis of 4-Bromo-2-methylbenzoic acid

  • Rationale: The methyl group is a stronger activating group than the deactivating carboxylic acid. Therefore, bromination is expected to occur primarily at the positions ortho and para to the methyl group. The para position (C4) is sterically less hindered than the ortho position (C3), making 4-bromo-2-methylbenzoic acid the expected major product.

  • Protocol:

    • To a solution of 2-methylbenzoic acid (1 eq.) in a suitable solvent (e.g., acetic acid or dichloromethane) in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add anhydrous iron(III) bromide (0.1 eq.) as a catalyst.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine (1.1 eq.) in the same solvent from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by pouring the mixture into a solution of sodium thiosulfate to destroy excess bromine.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to isolate 4-bromo-2-methylbenzoic acid.

Step 1b: Synthesis of this compound

  • Rationale: In 4-bromo-2-methylbenzoic acid, the positions open for electrophilic substitution are C3, C5, and C6. The methyl group directs to C3 and C5, while the bromine directs to C3 and C5. The carboxylic acid directs to C5. The cumulative effect should strongly favor substitution at the C5 position.

  • Protocol:

    • Dissolve 4-bromo-2-methylbenzoic acid (1 eq.) in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and sulfuric acid).

    • Add a catalytic amount of a Lewis acid such as iron(III) chloride (0.1 eq.).

    • Bubble chlorine gas through the solution at a controlled rate, or add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise.

    • Maintain the reaction temperature between 0°C and room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

    • Filter the solid, wash with cold water, and dry.

    • Purify the crude product by recrystallization to obtain this compound.

Route 2: Oxidation of 4-Bromo-2-chlorotoluene
  • Rationale: This route leverages a commercially available, pre-functionalized starting material, thus circumventing the challenges of regioselective halogenation. The benzylic methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2-chlorotoluene (1 eq.) in an aqueous solution of potassium permanganate (KMnO4) (3-4 eq.).

    • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO2) byproduct.

    • Wash the MnO2 cake with hot water.

    • Combine the filtrate and washings and acidify with a strong acid (e.g., hydrochloric acid) until the product precipitates.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Conclusion and Recommendations

Both proposed synthetic routes for this compound present distinct advantages and disadvantages.

  • Route 1 is more cost-effective in terms of starting materials but is likely to be lower yielding and require more extensive purification to remove isomeric byproducts. The success of this route is highly dependent on achieving precise control over the halogenation steps.

  • Route 2 offers a more direct and potentially cleaner synthesis with a higher projected yield. However, the high cost and limited availability of the starting material, 4-bromo-2-chlorotoluene, may be a significant drawback for large-scale synthesis.

For initial, small-scale exploratory synthesis, Route 2 is recommended if the starting material is accessible, as it is more likely to provide the desired product cleanly and in a reasonable timeframe. For process development and potential scale-up, a thorough investigation into optimizing the regioselectivity of Route 1 would be a more economically viable long-term strategy.

It must be reiterated that these are proposed synthetic pathways and require rigorous experimental validation. Researchers undertaking this synthesis should perform small-scale trial reactions to determine optimal conditions and yields before committing to a larger scale.

References

  • Information on the synthesis of 5-bromo-2-chlorobenzoic acid, a related isomer, can be found in various patents which describe methods starting from 2-chlorobenzoic acid or 2-chloro-trichloromethyl-benzene. These documents highlight common halogenation and hydrolysis techniques.[1][2][3]

  • Patents also describe multi-step syntheses of 5-bromo-2-chlorobenzoic acid from starting materials like 5-bromo-2-aminobenzoic acid derivatives, involving diazotization and hydrolysis.[4]

  • The synthesis of other substituted benzoic acids, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been reported from cheap starting materials like dimethyl terephthalate, involving steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.[5]

  • General properties and identifiers for 5-bromo-2-chlorobenzoic acid are available in chemical databases.[6]

  • A patent for the synthesis of 5-bromo-2-chloro benzoic acid describes a one-pot method from 2-chlorobenzotrichloride with high yield and purity.[7]

  • PubChem provides basic information about this compound, confirming its structure and chemical formula.[8]

  • The synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzonitrile via bromination and subsequent hydrolysis is also described in the patent literature.[9]

  • An alternative synthesis of 5-bromo-2-chlorobenzoic acid from salicylic acid through bromination and chlorination has been reported.[10]

  • Methods for the preparation of related chloromethyl benzoic acid chlorides are also available.[11][12][13][14]

  • Studies on the chlorination of 4-aminobenzoic acid and its methyl ester provide insights into the complexities of halogenating substituted benzoic acids.[15]

  • Information on 2-Bromo-4-methylbenzoic acid, a potential intermediate, is available from chemical suppliers.

  • Synthesis of 4-(Chloromethyl)benzoic acid from p-toluic acid via side-chain chlorination followed by acyl chloride formation is a well-documented process.[16]

  • The synthesis of methyl 4-bromo-2-chlorobenzoate via esterification of the corresponding carboxylic acid is reported.[17]

  • A preparation method for 4-bromoacetyl-2-methyl benzoic acid methyl ester from 4-bromo-2-methylbenzoic acid has been patented.[18]

  • A detailed preparation method for 5-bromo-2-chloro-benzoic acid as a raw material for hypoglycemic drug synthesis is available.[19]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-5-chloro-2-methylbenzoic Acid in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated benzoic acids stand as indispensable building blocks. Their utility in forging complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions, is well-established. Among these, 4-Bromo-5-chloro-2-methylbenzoic acid presents a unique reactivity profile due to its distinct substitution pattern. This guide offers an in-depth, objective comparison of its performance against other halogenated benzoic acids in pivotal synthetic transformations, supported by experimental data and mechanistic insights.

The Hierarchy of Halogen Reactivity: A Fundamental Principle

The reactivity of aryl halides in many catalytic cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. This generally follows the order: I > Br > Cl .[1][2] The weaker C-I bond facilitates a more rapid oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, aryl iodides typically react under milder conditions and at faster rates than their bromide and chloride counterparts. This fundamental principle is the cornerstone for understanding the comparative reactivity of halogenated benzoic acids.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. The choice of halogen on the benzoic acid scaffold significantly impacts the reaction conditions required to achieve high yields.

A comparative study on the Suzuki-Miyaura coupling of 4-halobenzoic acids with phenylboronic acid clearly illustrates this reactivity trend. While 4-iodobenzoic acid and 4-bromobenzoic acid react efficiently at lower catalyst loadings and shorter reaction times, 4-chlorobenzoic acid necessitates more forcing conditions, including a higher catalyst concentration and significantly longer reaction times, to achieve comparable conversion.[1]

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 4-Halobenzoic Acids with Phenylboronic Acid [1]

Aryl HalideCatalyst Loading (mol%)Reaction TimeTemperatureConversion
4-Iodobenzoic Acid0.0510 minutesRefluxHigh
4-Bromobenzoic Acid0.0510 minutesRefluxHigh
4-Chlorobenzoic Acid0.406 hoursRefluxHigh

For This compound , this reactivity difference between the bromine and chlorine substituents can be exploited for selective functionalization. The C-Br bond is expected to be significantly more reactive in Suzuki-Miyaura coupling than the C-Cl bond. This allows for the selective coupling at the 4-position (originally bearing the bromine) while leaving the 5-position (with the chlorine) intact for subsequent transformations. To achieve this selective coupling, a judicious choice of catalyst and reaction conditions is paramount. Typically, a palladium catalyst with a less bulky, electron-rich phosphine ligand under milder conditions will favor reaction at the more reactive C-Br bond.

The "Ortho-Effect" and its Influence

The presence of the methyl group at the 2-position (ortho to the carboxylic acid) introduces an "ortho-effect." This steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring.[3][4][5] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, leading to an increase in the acidity of the benzoic acid.[3][4] While this primarily affects the pKa of the molecule, it can also have secondary electronic and steric influences on the reactivity of the adjacent halogen atoms, although the inherent reactivity difference between bromine and chlorine remains the dominant factor in cross-coupling reactions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol provides a general framework for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.03 eq.)

  • K₂CO₃ (2.5 eq.)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Filter the solid product, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds.[6][7] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. Aryl bromides are generally more reactive than aryl chlorides in this transformation.[2]

For This compound , a selective amination at the C-Br bond can be achieved under carefully controlled conditions. The use of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial for activating the less reactive C-Cl bond, but by employing milder conditions, selective reaction at the C-Br bond is feasible.

Table 2: General Reactivity Comparison of Halobenzoic Acids in Buchwald-Hartwig Amination

Aryl HalideRelative ReactivityTypical Catalyst System
Iodo-substitutedHighestPd(OAc)₂ / P(o-tolyl)₃
Bromo-substitutedHighPd₂(dba)₃ / BINAP or XPhos
Chloro-substitutedLowerPd(OAc)₂ / Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos)

To achieve amination at the C-Cl position of a bromo-chloro substituted benzoic acid, more forcing conditions would be necessary, often after the C-Br position has been functionalized. This typically involves higher temperatures and a more active catalyst system, often incorporating highly specialized and sterically hindered phosphine ligands.

Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the selective amination at the C-Br bond.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq.)

  • XPhos (0.04 eq.)

  • NaOtBu (1.4 eq.)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vial.

  • Add anhydrous toluene and the amine.

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Reactivity in Esterification

The esterification of benzoic acids is a fundamental transformation. For acid-catalyzed esterification, the reactivity is influenced by both electronic and steric factors.

Electron-withdrawing groups on the benzoic acid ring generally increase the electrophilicity of the carbonyl carbon, which can lead to a faster rate of esterification. However, steric hindrance, particularly from ortho-substituents, can impede the approach of the alcohol nucleophile, thereby slowing the reaction.[8][9][10]

For This compound , the two halogen atoms are electron-withdrawing, which should enhance the reactivity of the carboxylic acid towards esterification. However, the ortho-methyl group introduces significant steric hindrance around the carboxylic acid functionality. This steric effect is likely to be the dominant factor, making the esterification of this compound slower compared to its isomers without the ortho-methyl group, such as 4-bromo-3-chlorobenzoic acid.

Table 3: Qualitative Reactivity Comparison in Acid-Catalyzed Esterification

Benzoic Acid DerivativeExpected Relative ReactivityPrimary Influencing Factor
4-Bromobenzoic AcidHighElectronic (electron-withdrawing Br)
2-Bromobenzoic AcidLowerSteric (ortho-Br)
4-Bromo-3-chlorobenzoic AcidHighElectronic (two electron-withdrawing halogens)
This compound Lower Steric (ortho-methyl group)

Experimental Protocol: Fischer Esterification of this compound

This protocol describes a standard Fischer esterification. Due to the potential for slower reaction rates, extended reaction times may be necessary.

Materials:

  • This compound (1.0 eq.)

  • Methanol (large excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq.)

Procedure:

  • Suspend this compound in methanol in a round-bottom flask.

  • Carefully add the concentrated sulfuric acid dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed. This may require several hours.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

  • Purify further by recrystallization or column chromatography if necessary.

Visualizing Reaction Workflows and Mechanisms

To better understand the experimental processes and the underlying catalytic cycles, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(Ln)->Amine Coordination & Deprotonation R2NH Base Ar-Pd(II)-NR2(Ln) Ar-Pd(II)-NR2(Ln) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Reactants Add Catalyst & Ligand Add Catalyst & Ligand Combine Reactants->Add Catalyst & Ligand Add Solvent Add Solvent Add Catalyst & Ligand->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heating & Stirring->Monitor Progress (TLC/LC-MS) Quench Reaction Quench Reaction Monitor Progress (TLC/LC-MS)->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound is a versatile building block with a nuanced reactivity profile. The significant difference in the reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization, making it a valuable tool for the synthesis of complex molecules. The C-Br bond's higher reactivity enables selective Suzuki-Miyaura and Buchwald-Hartwig reactions under milder conditions, while the C-Cl bond remains available for subsequent transformations under more forcing conditions. In contrast, the steric hindrance from the ortho-methyl group is the dominant factor in reactions such as Fischer esterification, leading to a decreased reaction rate compared to less hindered analogs. A thorough understanding of these competing electronic and steric effects is crucial for the strategic design of synthetic routes utilizing this and other polysubstituted halogenated benzoic acids.

References

  • The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick. Available at: [Link]

  • Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. Available at: [Link]

  • Ortho effect. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • The ortho:para ratio in aromatic nucleophilic substitution. Part I. Sci-Hub. Available at: [Link]

  • . Available at: [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. Available at: [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. ijstr. Available at: [Link]

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. PMC. Available at: [Link]

  • Ortho effect in Substituted Benzene - A to Z Chemistry. WordPress.com. Available at: [Link]

  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

  • Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. ResearchGate. Available at: [Link]

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • (PDF) Buchwald-Hartwig reaction: An overview. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Available at: [Link]

  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Reactions. MDPI. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.
  • 4-Bromo-2-chlorobenzoic acid. PubChem. Available at: [Link]

  • Functional Studies of Newly Synthesized Benzoic Acid Derivatives: Identification of Highly Potent Retinoid-Like Activity. PubMed. Available at: [Link]

  • Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. PubMed. Available at: [Link]

  • Computational Study of Cyclopropanation Reactions With Halodiazoacetates. PubMed. Available at: [Link]

  • Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. PubMed. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

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A Researcher's Guide to the Characterization of Impurities in 4-Bromo-5-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in "4-Bromo-5-chloro-2-methylbenzoic acid," a halogenated benzoic acid derivative.[3][4]

This document moves beyond a simple listing of protocols. It delves into the rationale behind experimental choices, emphasizing a self-validating system of analysis rooted in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines.[1][5][6][7][8]

The Criticality of Impurity Profiling

Impurity profiling is a cornerstone of drug development, mandated by regulatory agencies like the FDA and EMA.[2] It involves the identification, quantification, and characterization of all potential impurities that may arise during synthesis, purification, and storage.[8] For "this compound," a molecule with multiple reactive sites, a thorough understanding of potential impurities is essential for developing a safe and effective therapeutic agent.

According to ICH Q3A(R2) guidelines, impurities in new drug substances are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[5][6][7] Organic impurities are often process-related (starting materials, by-products, intermediates) or degradation products.[1][9]

Strategic Approach to Impurity Characterization

A systematic approach to impurity characterization is crucial. The journey begins with understanding the synthetic route to anticipate potential by-products and unreacted starting materials. While a specific, publicly available synthesis for this compound is not readily found, general knowledge of halogenation and oxidation reactions of substituted toluenes can inform the types of impurities to expect.[10][11] For instance, isomers with different halogenation patterns or oxidation states of the methyl group are plausible impurities.

The ICH Q3A guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[8][12] Generally, for a maximum daily dose of up to 2g, the identification threshold is 0.10%.[12] Any impurity at or above this level must be structurally characterized.[6][13]

Comparative Analysis of Analytical Techniques

The selection of analytical techniques is pivotal for a comprehensive impurity profile. A multi-faceted approach, employing orthogonal methods, is highly recommended to ensure all potential impurities are detected and accurately quantified.[14]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Analysis

HPLC, particularly reverse-phase HPLC with UV detection, is the primary technique for separating and quantifying organic impurities in non-volatile, polar compounds like benzoic acid derivatives.

Why it's the primary choice:

  • Versatility: A wide range of stationary and mobile phases can be employed to achieve optimal separation of the API from its impurities.

  • Sensitivity and Quantification: Modern HPLC systems offer excellent sensitivity, allowing for the detection and quantification of impurities at levels well below the ICH identification threshold.

  • Robustness: Validated HPLC methods are reliable and reproducible, making them suitable for routine quality control.

Experimental Protocol: A Starting Point for Method Development

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility in separating compounds with moderate polarity.

  • Mobile Phase: A gradient elution is typically necessary to resolve impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water (provides good peak shape for acidic analytes).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A shallow gradient, for example, starting with a low percentage of the organic modifier and gradually increasing, will likely provide the best resolution.

  • Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the impurities but also provides UV spectral data, which can aid in preliminary identification and peak tracking. Detection at multiple wavelengths can be beneficial.

  • Sample Preparation: Dissolve the "this compound" sample in a suitable solvent (e.g., a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.

Data Interpretation and Comparison:

Parameter Technique 1: Isocratic Elution Technique 2: Gradient Elution Rationale for Preference
Resolution May result in co-elution of closely related impurities.Provides superior separation of impurities with varying polarities.Gradient elution is crucial for resolving a complex mixture of potential process-related and degradation impurities.
Run Time Potentially shorter.Can be longer, but is necessary for complete separation.A slightly longer run time is a worthwhile trade-off for accurate quantification and detection of all impurities.
Sensitivity May be lower for late-eluting peaks due to peak broadening.Maintains better peak shape and, therefore, better sensitivity for all components.Essential for detecting impurities at or near the ICH reporting threshold.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Structural Elucidation

When an impurity exceeds the identification threshold, its structure must be determined.[6] LC-MS is an indispensable tool for this purpose, providing molecular weight information and fragmentation patterns that are key to structural elucidation.

Why it's essential for identification:

  • Molecular Weight Determination: Provides the exact mass of the impurity, which is a critical piece of information for determining its elemental composition.

  • Fragmentation Analysis (MS/MS): By isolating an impurity ion and fragmenting it, a unique fragmentation pattern is generated. This "fingerprint" can be used to piece together the molecule's structure.

Experimental Workflow:

cluster_0 Impurity Isolation cluster_1 NMR Analysis cluster_2 Structural Elucidation PrepLC Preparative HPLC ProtonNMR 1H NMR PrepLC->ProtonNMR CarbonNMR 13C NMR PrepLC->CarbonNMR TwoDNMR 2D NMR (COSY, HSQC, HMBC) PrepLC->TwoDNMR Structure Definitive Structure ProtonNMR->Structure CarbonNMR->Structure TwoDNMR->Structure

Sources

A Senior Application Scientist's Guide to Catalyst Efficiency in Cross-Coupling Reactions of 4-Bromo-5-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of synthesizing complex molecules. The substrate 4-Bromo-5-chloro-2-methylbenzoic acid presents a unique challenge and opportunity due to its two distinct halogen substituents, the C-Br and C-Cl bonds. The selective activation of one over the other is a critical consideration in any synthetic route. This guide provides an in-depth comparison of catalytic systems for the most common and powerful cross-coupling reactions involving this substrate: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

The choice of catalyst is paramount, as it directly governs reaction efficiency, yield, and, most importantly, chemoselectivity. This document will delve into the nuances of catalyst selection, drawing upon established principles and experimental data to provide a clear framework for decision-making in the laboratory.

The Chemoselectivity Challenge: C-Br vs. C-Cl Reactivity

A fundamental principle in cross-coupling reactions is the relative reactivity of aryl halides, which generally follows the trend: I > Br > Cl > F.[1] This is a direct consequence of bond dissociation energies, with the C-I bond being the weakest and most susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0), which is the rate-limiting step in many catalytic cycles.[2]

For this compound, this reactivity difference is the key to achieving selective functionalization. A catalyst system can be tuned to react exclusively at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations. Achieving the reverse—selective activation of the C-Cl bond—is significantly more challenging and typically requires specialized ligands and more forceful reaction conditions.

Comparative Analysis of Catalytic Systems

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for forming biaryl structures. The choice of palladium catalyst and ligand is critical for success, especially when dealing with dihalogenated substrates.[3]

Catalyst Systems Overview:

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic choice. While effective, it may necessitate higher temperatures and longer reaction times.[3] For a substrate like ours, it would be expected to show good selectivity for the C-Br bond.

  • Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as XPhos and SPhos, when paired with a palladium source like Pd(OAc)₂ or as pre-formed palladacycle precatalysts, have revolutionized Suzuki couplings.[3] These systems are often more active, allowing for lower catalyst loadings and milder reaction conditions. They are particularly effective for coupling less reactive aryl chlorides, but by carefully controlling conditions, they can be made highly selective for the C-Br bond.[4]

  • Heterogeneous Catalysts: Supported palladium catalysts, such as Pd on alumina (Pd/Al₂O₃) or titania (Pd/TiO₂), offer the advantage of easy separation and potential for recycling.[5][6] These can be highly active for the coupling of aryl bromides.[5]

Experimental Data Summary for Suzuki-Miyaura Coupling of Aryl Halides:

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%) (Aryl Bromides)Reference
Pd(OAc)₂None (ligand-free)K₂CO₃EtOH/H₂O250.03-290-99[3]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[3]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[3]
Pd/TiO₂(Heterogeneous)VariousVariousAmbientVariousHigh TOF reported[5]

Note: This data is illustrative for aryl bromides and chlorides in general. Specific optimization for this compound would be required.

Causality Behind Experimental Choices: The use of bulky, electron-rich ligands like XPhos accelerates the rate-limiting oxidative addition step and promotes the reductive elimination step that forms the final product.[3] The choice of base is also crucial; it facilitates the transmetalation step where the organic group is transferred from the boronic acid to the palladium center.[7] For substrates with a free carboxylic acid, a base like K₃PO₄ is often preferred over stronger bases like NaOt-Bu to avoid unwanted side reactions.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Add this compound, Phenylboronic acid, and Base to flask B Add Solvent (e.g., Dioxane/H2O) A->B C Degas the mixture (Ar purge) B->C D Add Pd Catalyst/Ligand (e.g., XPhos Pd G2) C->D E Heat to specified temperature (e.g., 100 °C) D->E F Monitor reaction by TLC or LC-MS E->F G Cool to RT, add water F->G Reaction Complete H Extract with organic solvent G->H I Dry, concentrate, and purify (e.g., column chromatography) H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides, creating valuable arylalkyne structures. This reaction typically employs a dual-catalyst system of palladium and copper(I).[2][8]

Catalyst Systems Overview:

  • Classic System (Pd(PPh₃)₄/CuI): This is the most common system. The palladium complex catalyzes the main cross-coupling cycle, while the copper(I) salt acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation step.[8] This system is highly effective for aryl bromides.

  • Copper-Free Systems: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free versions have been developed.[9] These often rely on more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote the catalytic cycle without copper.[8]

Experimental Data Summary for Sonogashira Coupling of Aryl Halides:

Catalyst SystemCo-catalystBaseSolventTemp (°C)Typical ReactivityReference
Pd(PPh₃)₄CuIAmine (e.g., Et₃N)THF or DMFRT - 60I > Br >> Cl[2]
PdCl₂(PPh₃)₂CuIAmine (e.g., i-Pr₂NH)THFRTI > Br >> Cl[9]
Pd(OAc)₂ / P(t-Bu)₃NoneCs₂CO₃Dioxane60 - 100Br, Cl[9]

Causality Behind Experimental Choices: The amine base in a Sonogashira reaction serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide, and it acts as a solvent and/or ligand.[2] In copper-free systems, a stronger base like Cs₂CO₃ may be required. The choice to exclude copper simplifies the reaction and purification but may require a more specialized and often more expensive palladium ligand to achieve high efficiency, especially for less reactive halides.[9]

Catalytic Cycle: Sonogashira Coupling

G Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)-C≡CR(L2) ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination (Ar-C≡CR) CuC Cu-C≡CR CuC->ArPdX HC H-C≡CR HC->CuC Base, Cu(I)

Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a powerful tool for synthesizing aryl amines from aryl halides.[10] The development of specialized bulky, electron-rich phosphine ligands has been crucial to its broad applicability.[11]

Catalyst Systems Overview:

  • First-Generation Catalysts: Early systems used ligands like P(o-tolyl)₃, but these were limited in scope.[11]

  • Bulky Monodentate Ligands (Buchwald Ligands): Ligands such as XPhos, RuPhos, and BrettPhos, combined with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, form highly active catalysts. They are capable of coupling a wide range of amines and aryl halides, including challenging aryl chlorides.[12]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also highly effective and can offer unique reactivity and stability.[13][14]

Experimental Data Summary for Buchwald-Hartwig Amination:

Catalyst SystemLigandBaseSolventTemp (°C)Typical ReactivityReference
Pd₂(dba)₃XPhosNaOt-BuToluene80 - 110Br, Cl[11]
Pd(OAc)₂RuPhosK₂CO₃t-BuOH80 - 110Br, Cl[11]
Pd-BIAN-NHCBIAN-INonVariousVariousAerobicHeterocycles[13][14]

Causality Behind Experimental Choices: The choice of base is critical in Buchwald-Hartwig amination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often used to deprotonate the amine, but it is incompatible with many functional groups.[11] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used with more sensitive substrates, though this may require a more active catalyst system. The bulky ligands are essential to facilitate the reductive elimination step, which is often rate-limiting and forms the C-N bond.[10][12]

Conclusion and Recommendations

For the selective functionalization of this compound, the difference in reactivity between the C-Br and C-Cl bonds is the guiding principle for catalyst selection.

  • For Selective C-Br Functionalization: Standard, well-established palladium catalysts can be used effectively. For Suzuki-Miyaura coupling, a system like Pd(OAc)₂ with a ligand such as SPhos or XPhos under controlled temperature offers high efficiency. For Sonogashira coupling, the classic Pd(PPh₃)₄/CuI system should provide excellent selectivity for the bromide. For amination, a Pd₂(dba)₃/XPhos combination with a suitable base will favor reaction at the C-Br site.

  • For C-Cl Functionalization: This is a more challenging transformation that would typically be performed after the C-Br position has been functionalized. It requires more robust catalyst systems, often involving highly specialized, bulky, and electron-rich ligands (e.g., the latest generation of Buchwald ligands) and higher reaction temperatures to facilitate the more difficult oxidative addition to the C-Cl bond.[4][15]

It is imperative that for any specific application, the reaction conditions (catalyst loading, temperature, base, and solvent) are carefully screened and optimized to maximize yield and selectivity. The data and principles outlined in this guide provide a scientifically grounded starting point for this critical process.

References

  • Weisenburger, C. A. et al. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Hennessy, A. J. et al. (2009). DMAP stabilised Pd nanoparticle dispersions catalyse the Suzuki reaction between three 4-Halobenzoic acids and phenylboronic acid. University College Dublin. Available at: [Link]

  • Robb, A. J. et al. (2023). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. Journal of the American Chemical Society. Available at: [Link]

  • Press, L. P. et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]

  • Ye, Z. et al. (2014). A water-soluble, supramolecular catalytic system based on inclusion complexation between a hydrophobic palladium(II)-dipyrazole complex and a β-cyclodextrin derivative. RSC Advances. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Amoroso, D. et al. (2013). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]

  • Weires, A. G. et al. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research. Available at: [Link]

  • Li, D. H. et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry. Available at: [Link]

  • Köhler, K. et al. (2008). Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. Technical University of Munich. Available at: [Link]

  • Miyaura, N. (2018). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Bolm, C. et al. (2007). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. Available at: [Link]

  • Farcas, A. D. et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. Available at: [Link]

  • Xiang, J. et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Rutgers University. Available at: [Link]

  • Billingsley, K. L. et al. (2007). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]

  • Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Al-Zoubi, R. M. et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. Available at: [Link]

  • Ananikov, V. P. et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

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The Strategic Application of Halogenated Benzoic Acids in the Synthesis of SGLT2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. This guide provides an in-depth technical comparison of halogenated benzoic acid derivatives as key starting materials in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a prominent class of therapeutics for type 2 diabetes. We will focus on the established utility of 5-Bromo-2-chlorobenzoic acid in the synthesis of drugs like Dapagliflozin and Empagliflozin, and draw a comparative analysis with the closely related, yet distinct, 4-Bromo-5-chloro-2-methylbenzoic acid . This guide will dissect the nuances of their synthetic applications, supported by experimental insights and predictive analysis of their chemical behavior.

The Critical Role of Halogenated Phenyl Moieties in SGLT2 Inhibitors

SGLT2 inhibitors lower blood glucose levels by preventing its reabsorption in the kidneys. The core structure of many SGLT2 inhibitors features a C-aryl glucoside moiety, where a central phenyl ring is crucial for binding to the transporter protein. The substitution pattern on this aromatic ring, particularly with halogens, significantly influences the compound's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability by blocking sites susceptible to oxidation and improve binding affinity through favorable interactions within the protein's binding pocket.

A key building block for several SGLT2 inhibitors is a diarylmethane scaffold, which is synthetically derived from a halogenated benzoic acid. The specific arrangement of bromo and chloro substituents on the benzoic acid precursor is pivotal for the subsequent synthetic transformations and the biological activity of the final drug molecule.

Comparative Analysis: 5-Bromo-2-chlorobenzoic acid vs. This compound

While both molecules are di-halogenated benzoic acids, their distinct substitution patterns and the presence of a methyl group in the latter introduce significant differences in their reactivity and potential suitability as synthetic intermediates.

Feature5-Bromo-2-chlorobenzoic acidThis compoundScientific Rationale & Field-Proven Insights
Established Application Key starting material for Dapagliflozin and Empagliflozin.[1][2][3][4][5]No established large-scale application in SGLT2 inhibitor synthesis documented in publicly available literature.The synthetic routes for major SGLT2 inhibitors are well-established and have undergone extensive process development, favoring the use of 5-bromo-2-chlorobenzoic acid.
Reactivity in Friedel-Crafts Acylation Proven to be an effective substrate for Friedel-Crafts acylation, a key step in SGLT2 inhibitor synthesis.[6][7][8]The presence of an ortho-methyl group could sterically hinder the approach of the acylating agent, potentially leading to lower yields or requiring harsher reaction conditions. The methyl group is also weakly activating, which could influence regioselectivity.Steric hindrance is a critical factor in determining the feasibility and efficiency of Friedel-Crafts reactions. The additional methyl group in the 2-position of the target molecule is likely to impact the transition state energy of the acylation step.
Regioselectivity of Acylation The substitution pattern directs the acylation to the desired position for the synthesis of the diarylmethane precursor.The interplay between the directing effects of the halogens and the methyl group might lead to a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.The directing effects of substituents on an aromatic ring are additive. While halogens are ortho, para-directing (though deactivating), the methyl group is also ortho, para-directing and activating. This could lead to a less controlled acylation reaction.
Physicochemical Properties of the Final Product Leads to SGLT2 inhibitors with a well-characterized and clinically validated pharmacokinetic and pharmacodynamic profile.The introduction of a methyl group would increase the lipophilicity of the final drug molecule. This could potentially alter its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the SGLT2 protein.Even minor structural modifications can have a profound impact on the biological activity and safety profile of a drug. The increased lipophilicity might enhance membrane permeability but could also lead to increased metabolic clearance or off-target effects.

Experimental Workflows: The Synthesis of SGLT2 Inhibitor Precursors

The synthesis of the diarylmethane core of SGLT2 inhibitors typically involves two key steps starting from the halogenated benzoic acid: conversion to the acyl chloride and subsequent Friedel-Crafts acylation.

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride

This protocol details the conversion of 5-bromo-2-chlorobenzoic acid to its highly reactive acyl chloride derivative, a necessary precursor for the Friedel-Crafts acylation.

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Thionyl chloride or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend 5-bromo-2-chlorobenzoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[9]

  • Add a catalytic amount of pyridine or DMF to the suspension.[9]

  • Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) to the mixture at room temperature.[9]

  • Heat the reaction mixture to reflux (approximately 40°C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC).[9]

  • Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride, which can often be used in the next step without further purification.[9]

Protocol 2: Friedel-Crafts Acylation with 5-Bromo-2-chlorobenzoyl chloride

This protocol describes the crucial C-C bond-forming reaction to create the diarylketone intermediate.

Materials:

  • 5-Bromo-2-chlorobenzoyl chloride

  • Phenetole (ethoxybenzene)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a separate flask, suspend anhydrous aluminum chloride (1.1-1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool to 0-5°C in an ice bath.[8]

  • Slowly add phenetole (1-1.2 equivalents) to the cooled suspension.

  • In another flask, dissolve the crude 5-bromo-2-chlorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Add the solution of 5-bromo-2-chlorobenzoyl chloride dropwise to the AlCl₃-phenetole mixture, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at a low temperature until the reaction is complete as monitored by TLC or HPLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathway

The following diagram illustrates the key synthetic transformation from the halogenated benzoic acid to the diarylketone intermediate, a cornerstone in the synthesis of many SGLT2 inhibitors.

SGLT2_Intermediate_Synthesis Benzoic_Acid 5-Bromo-2-chlorobenzoic Acid Acyl_Chloride 5-Bromo-2-chlorobenzoyl chloride Benzoic_Acid->Acyl_Chloride Diarylketone (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Acyl_Chloride->Diarylketone

Caption: Key synthetic steps from 5-Bromo-2-chlorobenzoic acid to the diarylketone intermediate.

Logical Framework for Alternative Compound Selection

The decision to use a specific starting material in a drug synthesis campaign is a multi-faceted process. The following diagram outlines the key considerations when evaluating an alternative like this compound.

Alternative_Evaluation cluster_synthesis Synthetic Feasibility cluster_properties Final Product Properties Alternative_Compound This compound Reactivity Reactivity Alternative_Compound->Reactivity Selectivity Regioselectivity Alternative_Compound->Selectivity Potency Binding Affinity (Potency) Alternative_Compound->Potency ADME ADME Profile Alternative_Compound->ADME Safety Safety/Toxicity Alternative_Compound->Safety Yield Overall Yield Reactivity->Yield Selectivity->Yield Purification Purification Challenges Selectivity->Purification

Caption: Decision-making framework for evaluating an alternative synthetic intermediate.

Conclusion and Future Perspectives

The established use of 5-Bromo-2-chlorobenzoic acid as a key building block for SGLT2 inhibitors is a testament to its optimized reactivity and the favorable properties it imparts to the final drug molecules. While this compound presents an interesting structural analog, its utility in this specific application is likely hampered by potential steric hindrance and altered electronic effects from the additional methyl group. This could lead to challenges in the key Friedel-Crafts acylation step, potentially resulting in lower yields and the formation of undesirable regioisomers.

However, the exploration of such analogs is not without merit. The subtle structural and electronic perturbations introduced by the methyl group could, in theory, lead to a novel SGLT2 inhibitor with a modified pharmacological profile. A thorough investigation, including small-scale synthetic trials and in-silico modeling, would be necessary to fully elucidate the potential of this compound as a viable alternative. This comparative guide serves as a foundational framework for such an investigation, grounded in the established principles of medicinal and process chemistry.

References

  • DAPAGLIFLOZIN - New Drug Approvals. (2021, June 26). Retrieved from [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC - NIH. (2023, May 8). Retrieved from [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - ResearchGate. (2023, May 8). Retrieved from [Link]

  • CN105153137A - Preparation method of empagliflozin - Google Patents. (n.d.).
  • Improved synthesis of dapagliflozin - China/Asia On Demand (CAOD) - Oriprobe. (2014). Retrieved from [Link]

  • CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents. (n.d.).
  • Synthetic Strategies toward SGLT2 Inhibitors | Organic Process Research & Development. (2018, March 30). Retrieved from [Link]

  • processes for the preparation of empagliflozin - Justia Patents. (2017, August 31). Retrieved from [Link]

  • Dapagliflozin intermediate / 5-Bromo-2-chlorobenzoic acid 21739-92-4 - Rocky Union. (n.d.). Retrieved from [Link]

  • CN108530408A - The method for preparing Dapagliflozin - Google Patents. (n.d.).
  • CN106928040A - The preparation method of SGLT2 inhibitor intermediate - Google Patents. (n.d.).
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. (n.d.). Retrieved from [Link]

  • Synthetic Strategies toward SGLT2 Inhibitors | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents. (n.d.).

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-Bromo-5-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-Bromo-5-chloro-2-methylbenzoic acid (CAS No. 586-76-5). As a halogenated aromatic carboxylic acid used in complex organic synthesis, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance within your research and development operations.

PART 1: CORE HAZARD ASSESSMENT & IMMEDIATE SAFETY PROTOCOLS

Before any disposal procedure is initiated, a thorough understanding of the compound's inherent risks is paramount. This compound is classified as a hazardous substance, and its disposal is regulated.

Inherent Chemical Hazards

The primary hazards associated with this compound are rooted in its chemical structure and reactivity. The presence of bromine and chlorine atoms on the benzoic acid framework designates it as a halogenated organic compound, which often exhibits environmental persistence and requires specialized disposal methods.[1][2] Waste streams containing such chemicals are strictly regulated to prevent environmental release.

The compound itself presents multiple health hazards. It is harmful if ingested, causes significant skin and eye irritation, and may lead to respiratory irritation if inhaled as a dust.[3][4][5] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Hazard Classification (GHS)Hazard StatementPrecautionary CodeSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP301 + P312[3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP302 + P352[3][4]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritationP305 + P351 + P338[3][4][5]
STOT, Single Exposure (Category 3)H335: May cause respiratory irritationP304 + P340[3][4]
Hazardous to the Aquatic Environment (Acute, Category 3)H402: Harmful to aquatic lifeP273
Personal Protective Equipment (PPE) & First Aid

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling or preparing this chemical for disposal.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use.[6]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield to prevent contact with dust or splashes.[7]

  • Skin and Body Protection: A chemical-resistant lab coat or apron is required to protect against skin contact.[7]

  • Respiratory Protection: All handling of the solid material should occur in a certified chemical fume hood to avoid inhalation of dust.[8]

In the event of an accidental exposure, immediate action is critical:

  • After Ingestion: Rinse the mouth with water and immediately call a physician or Poison Control Center. Do NOT induce vomiting.[3][5]

  • After Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[3][4]

  • After Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[3][4][5]

PART 2: THE CORE DISPOSAL WORKFLOW: FROM BENCH TO FINAL DISPOSITION

The disposal of this compound is not a simple act of discarding material but a systematic process governed by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9] The cardinal rule is that this chemical waste must never be disposed of in the regular trash or poured down the sanitary sewer system.[9]

Step 1: Waste Characterization and Segregation

This is the most critical step in the disposal workflow. Improper segregation can lead to dangerous chemical reactions and regulatory violations.

  • Identify as Halogenated Organic Waste: Due to the presence of bromine and chlorine, this compound must be classified as a halogenated organic waste .[1]

  • Segregate at the Source: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated waste container. This container must be kept separate from other waste streams, specifically:

    • Non-halogenated organic solvents (e.g., acetone, hexanes, ethanol).[1]

    • Aqueous waste (acids, bases, salt solutions).[1]

    • Reactive or highly toxic wastes.[10]

The scientific basis for this segregation is twofold: firstly, mixing halogenated and non-halogenated waste streams complicates the final disposal process, as halogenated compounds require specific incineration conditions to prevent the formation of dioxins and other toxic byproducts.[11] Secondly, it prevents unintended and potentially hazardous reactions within the waste container.[12]

Step 2: Containerization and Labeling

Proper containment and communication are pillars of laboratory safety.

  • Container Selection: Use a container that is chemically compatible (e.g., high-density polyethylene or borosilicate glass), in good condition, and has a secure, leak-proof lid.[9][13]

  • Labeling: The container must be clearly and accurately labeled as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "this compound" . Avoid abbreviations.

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[8]

    • The date accumulation started.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of laboratory personnel.[9][14]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[12][14]

  • Use Secondary Containment: Store the waste container in a secondary bin or tray that can hold the entire volume of the container in case of a leak.

  • Store in a Ventilated Area: The SAA should be in a well-ventilated location, away from heat sources or ignition.

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to trained professionals.

  • Contact EHS: Do not attempt to treat or dispose of the waste yourself. Your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor is responsible for the collection, transport, and ultimate disposal of the material.[14][15]

  • Professional Disposal: The accepted disposal method for halogenated organic waste is high-temperature incineration in a specialized, licensed facility designed to handle such materials and scrub the resulting acidic gases.[1]

G Start Waste Generated: This compound Characterize Step 1: Characterize Waste Is it a halogenated organic? Start->Characterize Segregate Step 2: Segregate Collect in dedicated 'Halogenated Organics' container Characterize->Segregate Yes NonHalogen Collect in 'Non-Halogenated' container Characterize->NonHalogen No, Non-Halogenated Aqueous Collect in 'Aqueous Waste' container Characterize->Aqueous No, Aqueous Containerize Step 3: Containerize & Label - Use compatible container - Label: 'Hazardous Waste', full chemical name, hazards Segregate->Containerize Store Step 4: Store Safely - In Satellite Accumulation Area - Keep container closed - Use secondary containment Containerize->Store EHS Step 5: Arrange Pickup Contact EHS or licensed waste disposal contractor Store->EHS Disposal Final Disposition High-Temperature Incineration at approved facility EHS->Disposal

Caption: Disposal workflow for this compound.

PART 3: EMERGENCY PROCEDURES - SPILL MANAGEMENT

In the event of a spill, a calm and methodical response is essential to mitigate risks.

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood is on). Prevent further spread.

  • Don PPE: Wear the full PPE ensemble as described in Part 1.

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a universal spill absorbent.[3][8] Do not use combustible materials like paper towels or sawdust .[8]

    • Avoid creating dust during the cleanup process.[6]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3][5]

  • Decontaminate: Wipe down the spill area with a suitable solvent (consult your lab's specific SOPs) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

By adhering to this technically rigorous and safety-conscious guide, you ensure that your handling and disposal of this compound meet the highest standards of scientific integrity and corporate responsibility, safeguarding both your team and the environment.

References

  • University of Delaware, Pharmaceutical Waste - Environmental Health & Safety. Available at: [Link]

  • Alfa Aesar, Safety Data Sheet for 4-Bromobenzoic acid. (2025). Available at: [Link]

  • Physikalisch-Technische Bundesanstalt, Chemical Waste Management for Laboratories. Available at: [Link]

  • Ace Waste, Properly Managing Chemical Waste in Laboratories. Available at: [Link]

  • University of Pennsylvania EHRS, Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • Daniels Health, How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Available at: [Link]

  • U.S. Environmental Protection Agency, Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • ETH Zürich, Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • Bucknell University, Hazardous Waste Segregation. (2016). Available at: [Link]

  • University of Wisconsin-Milwaukee, Halogenated Waste. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-5-chloro-2-methylbenzoic Acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. 4-Bromo-5-chloro-2-methylbenzoic acid, a halogenated aromatic carboxylic acid, presents a specific set of handling challenges. This guide provides a comprehensive framework for its safe use, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to ensure that every procedure is a self-validating system of safety, protecting both the researcher and the integrity of the experiment.

Hazard Assessment: An Evidence-Based Profile

The primary hazards associated with this class of compounds are:

  • Acute Toxicity: Harmful if swallowed[1][2].

  • Skin Irritation/Corrosion: Causes skin irritation and potentially severe burns[1][3][4].

  • Eye Damage: Causes serious eye irritation and potentially irreversible damage[1][3][4].

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or fumes[1][3][4].

These hazards are the cornerstone of our safety protocols. The acidic nature of the carboxyl group, combined with the reactivity of the halogenated aromatic ring, dictates the need for stringent protective measures.

The Hierarchy of Controls: A Proactive Safety Paradigm

Before detailing personal protective equipment, it is crucial to adhere to the hierarchy of controls, a foundational concept in laboratory safety championed by institutions like the Occupational Safety and Health Administration (OSHA). This approach prioritizes eliminating or minimizing hazards at their source.

  • Engineering Controls: This is the first and most effective line of defense. All handling of this compound powder must be conducted within a certified chemical fume hood[5]. This contains dust and vapors, preventing inhalation and minimizing contamination of the general laboratory space. The fume hood must have adequate airflow, which should be verified before commencing work.

  • Administrative Controls: These are the procedures and work practices that reduce exposure. This includes developing a written Chemical Hygiene Plan (CHP) as required by OSHA, which outlines specific safety protocols for hazardous substances[6][7]. Thorough training for all personnel on the specific hazards and handling procedures for this compound is mandatory[6][8].

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is to be used in conjunction with, not as a substitute for, engineering and administrative controls.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be directly correlated with the identified hazards. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Standard/Specification Justification
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.ANSI Z87.1 / EN166Protects against splashes and airborne dust, preventing contact that can lead to serious eye damage[1][3][4]. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).ASTM F739 / EN 374Provides a barrier against skin contact, which can cause irritation or burns[1][3]. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A fully buttoned, long-sleeved laboratory coat.N/AProtects skin and personal clothing from contamination with the chemical powder[1][3].
Respiratory Protection Generally not required if handled exclusively within a certified chemical fume hood.NIOSH/MSHA ApprovedA respirator (e.g., N95 dust mask or higher) may be necessary for spill cleanup or if engineering controls are insufficient[4]. This should be determined by your institution's Chemical Hygiene Officer.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol ensures that each step, from preparation to cleanup, is conducted with the highest degree of safety.

Preparation:

  • Designate a Work Area: All work must be performed inside a certified chemical fume hood.

  • Assemble Materials: Gather the chemical container, spatulas, weigh paper/boats, and any necessary glassware. Ensure a hazardous waste container is accessible within the hood[9].

  • Don PPE: Before entering the designated area, correctly don all required PPE as specified in the table above.

Weighing and Transfer:

  • Minimize Dust: Handle the solid chemical carefully to avoid generating dust. Do not crush or grind the material outside of a contained system.

  • Transfer: Use a clean spatula to transfer the desired amount of the compound onto a weigh paper or into a container.

  • Close Container: Immediately and securely close the main container of this compound after dispensing.

  • Dissolution (if applicable): If dissolving the compound, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

Post-Handling & Cleanup:

  • Decontamination: Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated halogenated waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE[3].

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Exit prep1 1. Designate work area in chemical fume hood prep2 2. Assemble all materials (chemical, tools, waste container) prep1->prep2 prep3 3. Don required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 4. Carefully transfer solid to minimize dust prep3->handle1 handle2 5. Immediately recap primary chemical container handle1->handle2 handle3 6. Perform experimental step (e.g., dissolution) handle2->handle3 clean1 7. Decontaminate surfaces and tools in hood handle3->clean1 clean2 8. Dispose of all waste in correct container clean1->clean2 clean3 9. Doff PPE correctly clean2->clean3 clean4 10. Wash hands thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Emergency Response Plan

Preparedness is key to mitigating the impact of an accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3].

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention[1][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[1][3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][2].

  • Spill: For a small spill, carefully scoop the solid material into a labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical and non-negotiable aspect of chemical handling. As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Key Principles:

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste[9][10][11]. This is due to different disposal requirements; halogenated wastes are typically incinerated at high temperatures, a more costly process[12].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents[9].

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste[9][13].

Diagram: Waste Disposal Workflow

G cluster_halo Halogenated Waste Stream cluster_nonhalo Non-Halogenated Waste Stream start Waste Generated (e.g., contaminated gloves, wipes, excess solid, solutions) decision Is the waste halogenated? start->decision halo_container Place in designated, labeled 'Halogenated Organic Waste' container decision->halo_container Yes nonhalo_container Place in designated, labeled 'Non-Halogenated Organic Waste' container decision->nonhalo_container No halo_disposal Arrange for pickup by EHS for incineration halo_container->halo_disposal nonhalo_disposal Arrange for pickup by EHS for disposal/recycling nonhalo_container->nonhalo_disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.